Dichloroacetyl chloride
説明
特性
IUPAC Name |
2,2-dichloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCMZVIWNDFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O, Array | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024965 | |
| Record name | Dichloroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloroacetyl chloride is a colorless liquid with a pungent odor. Flash point 151 °F Boiling point 107-108 °F. Vapors are irritating to the eyes and mucous membranes. Corrosive to metals and tissue., Liquid, Liquid with a penetrating odor; [HSDB], COLOURLESS-TO-YELLOW FUMING LIQUID WITH PUNGENT ODOUR. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetyl chloride, 2,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1400 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
225 to 226 °F at 760 mmHg (NTP, 1992), 107-108 °C @ 760 MM HG, 107-108 °C | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
151 °F (NTP, 1992), 66 °C, 151 °F, 66 °C | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Decomposes (NTP, 1992), SOL IN ETHER, Solubility in water: decomposes | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.5315 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.5315 @ 16 °C/4 °C, Relative density (water = 1): 1.5 | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1 | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
154 mmHg at 77 °F (NTP, 1992), 23.0 [mmHg], Vapor pressure, kPa at 20 °C: 3.1 | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1400 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
LIQUID | |
CAS No. |
79-36-7 | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/533 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dichloroacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloroacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloroacetyl chloride | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/dichloroacetyl-chloride-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Acetyl chloride, 2,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichloroacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloroacetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52O60099FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DICHLOROACETYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5229 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,2-DICHLOROACETYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0869 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Dichloroacetyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride, with the CAS Registry Number 79-36-7 , is a significant chemical intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals.[1] It is the acyl chloride of dichloroacetic acid and is a colorless to light yellow liquid with a pungent odor.[2] Its bifunctional nature, possessing both a reactive acyl chloride group and α-chloro substituents, makes it a versatile building block for the synthesis of a wide range of compounds.[3] This guide provides an in-depth overview of its properties, synthesis, applications, and safe handling procedures.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 79-36-7 | [1][4][5][6] |
| Molecular Formula | C₂HCl₃O | [2][6][7] |
| Molecular Weight | 147.39 g/mol | [2][4][5][6] |
| Appearance | Colorless to light yellow, fuming liquid | [2][8] |
| Odor | Pungent, sharp, penetrating | [2][4][9] |
| Boiling Point | 107-108 °C (225-226 °F) at 760 mmHg | [2][4][6] |
| Melting Point | < 25 °C | [6][7] |
| Density | 1.5315 - 1.532 g/mL at 25 °C | [4][6] |
| Vapor Pressure | 23.0 - 154 mmHg at 20-25 °C | [2][4] |
| Vapor Density | 5.1 (heavier than air) | [4] |
| Flash Point | 66 °C (151 °F) | [2][4] |
| Solubility | Decomposes in water; soluble in organic solvents like chloroform (B151607) and benzene. | [4][10] |
| Refractive Index | n20/D 1.46 | [6] |
Reactivity and Hazards
This compound is a corrosive and reactive chemical that requires careful handling.[9]
-
Reactivity with Water: It reacts violently with water and moisture, decomposing to form dichloroacetic acid and corrosive hydrochloric acid gas.[4] This reaction is exothermic.[4]
-
Incompatible Materials: It is incompatible with strong bases, alcohols, and oxidizing agents.[6][8] It may also react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[4]
-
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[9][11] Vapors are irritating to the eyes, mucous membranes, and respiratory tract.[2][9]
-
Toxicity: It is toxic if it comes into contact with the skin. Inhalation can cause coughing, shortness of breath, nausea, and vomiting.[9]
-
Flammability: It is a combustible liquid.[8][9] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][9]
-
Environmental Hazards: It is very toxic to aquatic life.[8][11]
-
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
References
- 1. reddit.com [reddit.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Dichlormid - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. US3884785A - Method of making this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Dichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetyl chloride (C₂HCl₃O), a significant chemical intermediate, plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic chemistry, and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, methodologies for their determination, and its relevance in the context of drug development through its hydrolysis product, dichloroacetate (B87207).
Core Physical and Chemical Properties
This compound is a colorless to light yellow fuming liquid with a pungent, acrid odor.[1][2][3] It is a highly reactive compound, primarily used as an acylating agent in organic synthesis.[4] Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of the three chlorine atoms.
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions | Citations |
| Molecular Formula | C₂HCl₃O | - | - | [4][5][6] |
| Molecular Weight | 147.38 | g/mol | - | [1][2][4][7] |
| Density | 1.5315 - 1.532 | g/mL | at 20-25 °C | [4][7][8][9] |
| Boiling Point | 107 - 108 | °C | at 760 mmHg | [1][2][4][7][9] |
| Melting Point | < 25 | °C | - | [8][10][11][12] |
| Refractive Index | 1.46 | n₂₀/D | at 20 °C | [2][8][9] |
| Vapor Pressure | 23 - 154 | mmHg | at 20-25 °C | [1][7] |
| Vapor Density | 5.1 | (Air = 1) | - | [1][7] |
| Flash Point | 66 - 151 | °F (°C) | - | [1][2][7][8] |
Solubility Profile
This compound's solubility is dictated by its high reactivity, particularly with protic solvents.
| Solvent | Solubility | Notes | Citations |
| Water | Decomposes | Reacts violently to form dichloroacetic acid and hydrochloric acid. | [1][7][13] |
| Alcohols | Decomposes | Reacts to form esters. | [2][10][12] |
| Ether | Soluble | - | [1][8] |
| Acetone | Soluble | Solutions are stable for less than two hours. | [1][13] |
| Chloroform | Soluble | - | [10][11] |
| Hexanes | Soluble | - | [10][11] |
Experimental Protocols for Property Determination
The determination of the physical properties of a reactive and corrosive liquid like this compound requires specific methodologies to ensure accuracy and safety. The following are generalized protocols typical for such determinations.
Boiling Point Determination (Micro-Reflux Method)
Due to the reactive nature of this compound, a micro-reflux method is suitable as it requires a small sample volume and can be performed in a contained apparatus.
-
Apparatus Setup : A small round-bottom flask (5-10 mL) is charged with approximately 1-2 mL of this compound and a magnetic stir bar. A condenser is fitted vertically to the flask. A thermometer is suspended in the neck of the flask with the bulb positioned just below the side arm of the condenser, ensuring it is immersed in the vapor phase during boiling.
-
Heating : The flask is gently heated in a heating mantle or oil bath while stirring.
-
Measurement : As the liquid boils, the vapor rises, condenses, and returns to the flask. The temperature will stabilize at the boiling point of the liquid. This stable temperature reading is recorded as the boiling point.
-
Pressure Correction : The atmospheric pressure should be recorded, and the observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary.
Density Determination (Gravimetric Method)
The density of a liquid can be accurately determined by measuring the mass of a known volume.
-
Apparatus : A pycnometer (a glass flask with a precise volume) is used.
-
Measurement :
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
-
Calculation : The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass by the known volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid characterization.
-
Apparatus : An Abbe refractometer is used.
-
Calibration : The refractometer is first calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Measurement :
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the light source is positioned.
-
The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the scale.
-
The temperature of the prism should be controlled and recorded, as the refractive index is temperature-dependent.
-
Chemical Reactivity and Stability
This compound is a stable compound under anhydrous conditions.[2][10][12] However, it is highly reactive towards nucleophiles.
-
Hydrolysis : It reacts violently with water and moisture in the air to produce dichloroacetic acid and corrosive hydrogen chloride gas.[3][7]
-
Reaction with Alcohols : It reacts exothermically with alcohols to form the corresponding esters.[2][12]
-
Reaction with Amines : It reacts readily with primary and secondary amines to yield amides.
Due to its reactivity with water, it is classified as moisture-sensitive and should be handled under an inert, dry atmosphere.[2][10][11]
Visualized Workflows and Pathways
General Experimental Workflow for Chemical Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical intermediate like this compound.
Caption: General workflow for synthesis and characterization.
Hydrolysis of this compound
The reaction with water is a critical characteristic of this compound. The following diagram depicts this hydrolysis reaction.
Caption: Hydrolysis of this compound.
Relevance to Drug Development: Dichloroacetate and Pyruvate (B1213749) Dehydrogenase Complex Regulation
This compound is a precursor to dichloroacetate (DCA), a molecule that has been investigated for its therapeutic potential, particularly in cancer and metabolic disorders.[13] DCA's primary mechanism of action is the inhibition of pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC).[3][14] The PDC is a critical enzyme that links glycolysis to the citric acid cycle and oxidative phosphorylation.[8][9]
The diagram below illustrates the simplified signaling pathway of how DCA impacts cellular metabolism.
Caption: Dichloroacetate's effect on the PDC complex.
By inhibiting PDK, DCA promotes the conversion of pyruvate to acetyl-CoA, thereby shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[9][14] This has been shown to have anti-cancer effects and can be beneficial in certain mitochondrial diseases.[5][13]
Safety and Handling
This compound is a corrosive and toxic substance.[1][15] It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[15] Vapors are irritating to the mucous membranes and respiratory tract.[1][7] It is also combustible.[2][10][12]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and moisture.
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[15]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The data presented, along with the generalized experimental protocols and safety information, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The connection between this compound and its biologically active hydrolysis product, dichloroacetate, highlights the importance of understanding the fundamental properties of chemical intermediates in the pursuit of novel therapeutic strategies.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Dichloroacetate in the Treatment of Genetic Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple and flexible method for measuring the liquid refractive index with an electrically tunable lens [opg.optica.org]
- 13. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dcaguide.org [dcaguide.org]
- 15. louis.uah.edu [louis.uah.edu]
An In-depth Technical Guide to Dichloroacetyl Chloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of dichloroacetyl chloride (DCAC). All quantitative data is summarized in structured tables for clarity. Detailed experimental protocols for a representative synthesis and reaction are included, alongside visualizations of key chemical processes to support research and development activities.
Chemical Identity and Structure
This compound is a bifunctional organic compound, classified as an acyl chloride. It features a carbonyl group bonded to a dichloromethyl group and a chlorine atom. This structure makes it a highly reactive intermediate, valuable in various synthetic applications.
Chemical Identifiers
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Citation |
| IUPAC Name | 2,2-dichloroacetyl chloride | [1][2] |
| CAS Number | 79-36-7 | [1][2][3][4][5] |
| Molecular Formula | C₂HCl₃O | [1][2][5][6] |
| Linear Formula | Cl₂CHCOCl | [3][4][7] |
| Molecular Weight | 147.39 g/mol | [3][4][7][8] |
| SMILES | C(C(=O)Cl)(Cl)Cl | [1] |
| InChI | InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H | [1][3] |
| InChIKey | FBCCMZVIWNDFMO-UHFFFAOYSA-N | [1][3] |
| PubChem CID | 6593 | [1] |
| EC Number | 201-199-9 | [1] |
| UN Number | 1765 | [1] |
Molecular Structure and Geometry
The central carbon framework of this compound consists of a carbonyl carbon (C=O) and a dichloromethyl carbon (-CHCl₂). The carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry around it. The dichloromethyl carbon is sp³ hybridized, resulting in a tetrahedral geometry.
Table 1.2.1: Reference Bond Lengths and Angles for 1,1,2-Trichloroethane (B165190)
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| C-C | 1.54 |
| C-Cl | 1.77 |
| C-H | 1.09 |
| **Bond Angles (°) ** | |
| Cl-C-Cl | 109.5 |
| H-C-Cl | 109.5 |
| H-C-C | 109.5 |
| Cl-C-C | 109.5 |
Note: Data is for 1,1,2-trichloroethane and serves as an approximation. The C=O bond in this compound will significantly influence the geometry and bond angles of the adjacent carbon.
Physical and Chemical Properties
This compound is a colorless to pale yellow, fuming liquid with a pungent, irritating odor.[1] It is highly corrosive to metals and biological tissues and reacts violently with water.[9]
Table 2.1: Physical Properties of this compound
| Property | Value | Citation |
|---|---|---|
| Physical State | Liquid | [1][2] |
| Appearance | Colorless to light yellow, fuming liquid | [1][2][5][7][10] |
| Odor | Pungent, irritating | [1][9] |
| Boiling Point | 107-108 °C | [1][3][4] |
| Melting Point | < 25 °C | [8] |
| Density | 1.532 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.4585 - 1.4635 | [2] |
| Flash Point | 66 °C (151 °F) | [1] |
| Solubility | Reacts violently with water and alcohols. |[9][11] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.
Table 3.1.1: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Gas Phase) | Assignment |
|---|---|
| 1807 | C=O stretch |
| 1215 | C-C stretch |
| 833 | C-Cl stretch |
| 768 | C-Cl stretch |
| 645 | C-C-Cl bend |
Note: Data derived from Ar-matrix isolation FTIR spectroscopy studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific experimental NMR data for this compound is not widely published. However, the expected spectra can be predicted based on its structure.
-
¹H NMR: A single signal, a singlet, is expected for the proton on the dichloromethyl group (-CHCl₂). The chemical shift would likely appear in the region of 6.0-7.0 ppm due to the strong deshielding effects of the two adjacent chlorine atoms and the carbonyl group.
-
¹³C NMR: Two signals are expected.
-
The carbonyl carbon (C=O) signal would appear significantly downfield, typically in the range of 160-175 ppm for acyl chlorides.
-
The dichloromethyl carbon (-CHCl₂) signal would appear in the range of 60-80 ppm.
-
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The most prominent feature for a fragment containing two chlorine atoms would be a cluster of peaks with a relative intensity ratio of approximately 9:6:1.
Expected Key Fragmentation Pathways:
-
Loss of a chlorine radical: [M - Cl]⁺
-
Loss of the acyl chloride group: [CHCl₂]⁺
-
Alpha-cleavage: Loss of a COCl radical to give [CHCl₂]⁺ or loss of a CHCl₂ radical to give [COCl]⁺.
Synthesis and Reactivity
This compound is a key synthetic intermediate. It is typically synthesized via oxidation routes rather than from its corresponding carboxylic acid.[5]
Synthesis of this compound
A common industrial and laboratory-scale method for synthesizing this compound is the direct oxidation of trichloroethylene.
Caption: Synthesis of this compound from Trichloroethylene.
Key Chemical Reactions
As a reactive acyl chloride, DCAC undergoes nucleophilic acyl substitution with a variety of nucleophiles. A primary example is its reaction with alcohols to form esters, proceeding through a nucleophilic addition-elimination mechanism.
References
- 1. A web page containing Jmol applets [cms.gutow.uwosh.edu]
- 2. Chloroacetyl chloride(79-04-9) 13C NMR spectrum [chemicalbook.com]
- 3. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound(79-36-7) 1H NMR [m.chemicalbook.com]
- 5. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectrabase.com [spectrabase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Industrial synthesis routes for dichloroacetyl chloride
An In-depth Technical Guide to the Industrial Synthesis of Dichloroacetyl Chloride
Introduction
This compound (C₂HCl₃O), a colorless, fuming liquid, is a pivotal intermediate in the synthesis of a wide range of specialty chemicals.[1] Its high reactivity makes it an essential building block in the production of various pharmaceuticals, most notably as a precursor to the antibiotic chloramphenicol, and in the agrochemical industry for manufacturing herbicides like dichlormid.[1] This technical guide provides a comprehensive overview of the primary industrial synthesis routes for this compound, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. It details various methodologies, presents quantitative data for comparative analysis, and illustrates key processes and reaction pathways.
Core Industrial Synthesis Routes
The industrial production of this compound is dominated by methods that prioritize efficiency, yield, and purity while managing costs and safety. Unlike many acyl chlorides, it is not typically prepared from its corresponding carboxylic acid on an industrial scale.[1] The main strategies involve the oxidation of chlorinated hydrocarbons, particularly trichloroethylene (B50587) (TCE), and to a lesser extent, the chlorination of dichloroacetic acid.
Oxidation of Trichloroethylene (TCE)
The oxidation of trichloroethylene is the most prevalent industrial route, with numerous variations developed to optimize yield, purity, and reaction control. This process generally involves the reaction of TCE with oxygen or an oxygen-containing gas, often initiated by free-radical generators or light, and can be performed with or without catalysts. A key intermediate in this process is trichloroethylene oxide (TCEO), which is subsequently rearranged to this compound.[2][3][4]
-
Catalytic Oxidation with Azo Initiators: In this method, TCE is heated in a pressure-resistant reactor with a catalyst such as azobisisobutyronitrile. Oxygen is introduced under pressure to initiate the oxidation reaction.[5][6]
-
Photocatalytic Oxidation: This approach utilizes short-wave light (e.g., ultraviolet light) to initiate the oxidation of TCE. The process can be enhanced by various catalysts to steer the reaction towards the desired product and improve efficiency.[2][3]
-
With Amine Salts: The use of salts from aliphatic nitrogenous bases or ammonium (B1175870) salts as catalysts can direct the oxidation of TCE entirely to this compound in a single step.[2]
-
With Amine Addition: In a variation of the photocatalytic process, secondary or tertiary amines are added to the reaction mixture after an initial oxidation period. This addition facilitates the rearrangement of the trichloroethylene oxide intermediate to this compound, leading to high-purity products.[3]
-
With Amide Catalysts: Primary or secondary amides can be used to effect the continuous rearrangement of trichloroethylene oxide to this compound during the photooxidation process, preventing the accumulation of the intermediate and reducing by-product formation.[4][7]
-
-
High-Pressure Oxidation: TCE can be oxidized at elevated temperatures and superatmospheric pressures in the presence of a free-radical generating source, such as UV light or peroxide compounds, to achieve high yields.[8]
-
Continuous Flow Reaction: To minimize reaction times and the formation of by-products like phosgene (B1210022), continuous processes using equipment such as falling film photoreactors have been developed.[9] This allows for precise control over reaction conditions and product concentration.
Chlorination of Dichloroacetic Acid
While less common industrially than TCE oxidation, this compound can be synthesized by reacting dichloroacetic acid with a suitable chlorinating agent.[5] This is a more traditional laboratory-scale approach for converting carboxylic acids to acyl chlorides. Common chlorinating agents include chlorosulfonic acid, thionyl chloride, phosphorus trichloride, and phosgene.[5][10] The reaction with phosgene is particularly effective and can be catalyzed by substances like palladium chloride.[10][11]
Other Industrial Routes
Several other routes for the synthesis of this compound have been documented, though they are less prominent than TCE oxidation. These include:
-
Oxidation of 1,1,2-Trichloroethane: CHCl₂CH₂Cl + O₂ → CHCl₂COCl + H₂O[1]
-
Hydrolysis of Pentachloroethane: CHCl₂CCl₃ + H₂O → CHCl₂COCl + 2 HCl[1]
-
Carboxylation of Chloroform: CHCl₃ + CO₂ → CHCl₂COCl + ½ O₂[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various industrial synthesis methods, allowing for easy comparison of reaction conditions, yields, and product purity.
Table 1: Synthesis of this compound via TCE Oxidation
| Method | Catalyst / Initiator | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|---|
| Azo Catalyst | Azobisisobutyronitrile | 110 | 0.6 | 10 | - | 95-97 | [5][6] |
| Boron Catalyst | Tributylboron | 80 | ~0.3 (3 atm) | 11 | 90 | - | [5] |
| Photocatalytic (Amine Addition) | Secondary/Tertiary Amines | 15 - Boiling Point | Atmospheric or higher | - | 92.3 | >98 | [3] |
| Photocatalytic (Amide Catalyst) | Primary/Secondary Amides | 70-80 | - | - | 89.2 (at 90% conversion) | >90 | [7] |
| High-Pressure (Free Radical) | UV Light or Peroxides | 50 - 250 | 0.2 - 2.0 (2-20 atm) | 3 - 4 | up to 90 | - |[8] |
Experimental Protocols
Protocol 1: Synthesis via TCE Oxidation with Tributylboron Catalyst[5]
-
Reactor Setup: A pressure-resistant reactor is charged with 1314 g (10 mol) of trichloroethylene and 18.2 g (0.1 mol) of tributylboron.
-
Reaction: Dry oxygen is introduced into the reactor, and the pressure is adjusted to 3 atmospheres (~0.3 MPa). The reactor is then heated to 80°C and maintained at this temperature for 11 hours.
-
Purification: After the reaction is complete, the mixture is subjected to atmospheric distillation.
-
Product Collection: The fraction collected between 105°C and 108°C is the final product, this compound. This protocol yields approximately 1325 g (90%) of a colorless, transparent liquid.
Protocol 2: Synthesis via Photocatalytic Oxidation with Amine Addition[3]
-
Reactor Setup: An enameled vessel equipped with a stirrer, gas feed pipe, and ultraviolet lamps is used.
-
Initial Oxidation: Trichloroethylene is oxidized with oxygen in the liquid phase with exposure to short-wave light. The reaction is monitored until the combined amount of this compound and trichloroethylene oxide reaches 20% to 70% by weight of the reaction mixture.
-
Catalyst Addition: At this point, 0.0005% to 0.05% by weight (relative to the initial TCE) of a secondary or tertiary amine is added to the mixture.
-
Continued Oxidation: The oxidation is then continued until the this compound content reaches 98% to 100%.
-
Purification: The resulting product has a high degree of purity (>98%), often making further distillation unnecessary. Small amounts of unreacted TCE can be removed by topping from the hot reaction product. The reported yield is 92.3%.
Diagrams of Workflows and Pathways
Caption: Overview of major industrial synthesis pathways to this compound.
Caption: Experimental workflow for photocatalytic synthesis of this compound.
Caption: Simplified reaction pathway for the oxidation of trichloroethylene.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3884785A - Method of making this compound - Google Patents [patents.google.com]
- 3. US3630867A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. CA1048057A - Process of manufacturing this compound - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]
- 7. US4007224A - Process of manufacturing this compound - Google Patents [patents.google.com]
- 8. US3509210A - Preparation of this compound - Google Patents [patents.google.com]
- 9. US5030753A - Process for the preparation of dichloro- or trichloroacetyl chloride - Google Patents [patents.google.com]
- 10. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 11. WO2017005570A1 - Process for preparing chloroacetyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Hydrolysis Mechanism of Dichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis mechanism of dichloroacetyl chloride, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding the kinetics and mechanism of its reaction with water is paramount for process optimization, safety, and ensuring product purity in drug development and manufacturing.
Core Hydrolysis Mechanism: A Nucleophilic Addition-Elimination Pathway
The hydrolysis of this compound (CHCl₂COCl) proceeds via a well-established nucleophilic addition-elimination mechanism, characteristic of acyl chlorides.[1] The reaction is typically rapid and results in the formation of dichloroacetic acid (CHCl₂COOH) and hydrochloric acid (HCl).
The process can be delineated into the following key steps:
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a transient tetrahedral intermediate.
-
Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a chloride ion is expelled as the leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is then deprotonated by another water molecule, yielding dichloroacetic acid and a hydronium ion. The hydronium ion subsequently reacts with the chloride ion to form hydrochloric acid.
This reaction pathway is consistent with the general mechanism for the hydrolysis of acyl chlorides.[1] The presence of two electron-withdrawing chlorine atoms on the alpha-carbon of this compound enhances the electrophilicity of the carbonyl carbon, contributing to its high reactivity towards nucleophiles like water.
Visualizing the Hydrolysis Pathway
The following diagram, generated using Graphviz, illustrates the step-by-step nucleophilic addition-elimination mechanism of this compound hydrolysis.
Caption: Nucleophilic addition-elimination mechanism of this compound hydrolysis.
Quantitative Kinetic Data
The following table summarizes the hydrolysis half-lives of this compound and related acyl chlorides in an 89.1:10.9 (v/v) water-acetone mixture at -20°C.
| Acyl Chloride | Formula | Half-life (seconds) at -20°C |
| Acetyl Chloride | CH₃COCl | 636 |
| Chloroacetyl Chloride | CH₂ClCOCl | 34 |
| This compound | CHCl₂COCl | 0.2 |
| Trichloroacetyl Chloride | CCl₃COCl | <0.07 |
Data sourced from a 2001 report by Prager et al., as cited in an AEGLs document.
This data clearly demonstrates that the rate of hydrolysis increases with the number of chlorine substituents on the acetyl group. The strong electron-withdrawing inductive effect of the chlorine atoms makes the carbonyl carbon of this compound significantly more electrophilic than that of acetyl chloride and chloroacetyl chloride, leading to a much faster reaction with water.
Experimental Protocols for Kinetic Analysis
Due to the rapid nature of the hydrolysis, specialized techniques are required to measure its kinetics accurately. The following are detailed methodologies for two suitable experimental approaches.
Stopped-Flow Spectrophotometry
This technique allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile (B52724) or dioxane) to prevent premature hydrolysis.
-
Prepare a series of aqueous buffer solutions of known pH.
-
-
Instrumentation Setup:
-
Use a stopped-flow instrument equipped with a UV-Vis spectrophotometer.
-
Set the spectrophotometer to a wavelength where either the reactant (this compound) or a product (dichloroacetic acid) has a distinct absorbance, or where a pH indicator's absorbance changes as a function of the HCl produced.
-
Thermostat the system to the desired reaction temperature.
-
-
Experimental Procedure:
-
Load one syringe of the stopped-flow apparatus with the this compound solution and the other with the aqueous buffer.
-
Rapidly inject the two solutions into the mixing chamber. The flow is then abruptly stopped, and the reaction mixture resides in the observation cell.
-
Monitor the change in absorbance over time. Data acquisition is typically triggered at the moment the flow stops.
-
-
Data Analysis:
-
The reaction is performed under pseudo-first-order conditions by using a large excess of water.
-
The absorbance data is fitted to a first-order exponential decay or rise equation to obtain the pseudo-first-order rate constant (k').
-
The experiment is repeated at different temperatures to determine the Arrhenius parameters (activation energy and pre-exponential factor).
-
Workflow Diagram:
Caption: Experimental workflow for stopped-flow kinetic analysis.
Conductometry
This method is based on the change in electrical conductivity of the solution as the reaction produces ions. The hydrolysis of this compound generates hydrochloric acid, a strong electrolyte, leading to a significant increase in conductivity.
Objective: To determine the rate of hydrolysis by monitoring the change in conductivity.
Methodology:
-
Reagent Preparation:
-
Prepare a dilute solution of this compound in a suitable inert solvent (e.g., acetone).
-
Use deionized water as the reaction medium.
-
-
Instrumentation Setup:
-
Use a conductivity meter with a fast response time and a data logging interface.
-
The reaction vessel should be thermostatted to maintain a constant temperature.
-
A magnetic stirrer is used to ensure rapid and uniform mixing.
-
-
Experimental Procedure:
-
Place a known volume of deionized water in the reaction vessel and allow it to reach thermal equilibrium.
-
Measure the initial conductivity of the water.
-
Inject a small, known amount of the this compound solution into the water while stirring vigorously.
-
Immediately start recording the conductivity of the solution as a function of time.
-
-
Data Analysis:
-
The increase in conductivity is directly proportional to the concentration of HCl produced.
-
The rate of reaction can be determined from the initial slope of the conductivity versus time plot.
-
By calibrating the conductivity meter with standard HCl solutions, the concentration of HCl produced over time can be calculated, allowing for the determination of the reaction rate constant.
-
Conclusion
The hydrolysis of this compound is a rapid, exothermic reaction that follows a nucleophilic addition-elimination mechanism. The presence of two chlorine atoms on the α-carbon significantly accelerates the rate of hydrolysis compared to less chlorinated analogs. Due to its high reactivity, specialized kinetic techniques such as stopped-flow spectrophotometry or conductometry are necessary for accurate rate measurements. A thorough understanding of this hydrolysis mechanism and its kinetics is essential for professionals in drug development and chemical synthesis to control reaction conditions, minimize side-product formation, and ensure the safe and efficient production of target molecules.
References
Spectroscopic Profile of Dichloroacetyl Chloride: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for dichloroacetyl chloride (C₂HCl₃O), complete with experimental protocols and a logical workflow for spectroscopic analysis.
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, a crucial reagent and building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the structural and analytical characteristics of this compound.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) | Multiplicity | Solvent | Instrument Frequency |
| 6.133 ppm | Singlet | CDCl₃ | 300 MHz |
¹³C NMR Data
| Carbon Atom | Chemical Shift (δ) | Solvent |
| -CHCl₂ | ~65-75 ppm (estimated) | CDCl₃ |
| -C(O)Cl | ~165-175 ppm (estimated) | CDCl₃ |
Infrared (IR) Spectroscopy
The following prominent absorption peaks are for this compound in the gas phase.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 1814 | C=O stretch |
| 1236 | C-H bend |
| 825 | C-Cl stretch |
| 768 | C-Cl stretch |
Mass Spectrometry (MS)
The following table lists the major fragments observed in the electron ionization (EI) mass spectrum of this compound.[2]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 83 | 100.0 | [CHCl₂]⁺ |
| 85 | 61.7 | [CH³⁷Cl₂]⁺ |
| 111 | 10.1 | [CHCl₂CO]⁺ |
| 63 | 43.7 | [COCl]⁺ |
| 47 | 8.4 | [CCl]⁺ |
| 146 | 1.7 | [C₂HCl₃O]⁺ (Molecular Ion) |
| 148 | 1.7 | [C₂H³⁵Cl₂³⁷ClO]⁺ (M+2) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in ~0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a clean, dry 5 mm NMR tube.[3]
-
The solution is thoroughly mixed to ensure homogeneity.
-
-
Instrument Parameters (¹H NMR):
-
The ¹H NMR spectrum is acquired on a 300 MHz NMR spectrometer.[2]
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
The ¹³C NMR spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
-
Proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.
-
The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
A single drop of pure this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
-
-
Instrument Parameters:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty salt plates is recorded prior to the sample scan.
-
The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (for a volatile liquid):
-
A small amount of this compound is introduced into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet for volatile liquids.
-
For GC-MS, a dilute solution in a volatile organic solvent is injected into the GC, and the compound is separated before entering the mass spectrometer.
-
-
Instrument Parameters (Electron Ionization - EI):
-
The mass spectrum is obtained using an electron ionization source.
-
A standard electron energy of 70 eV is used to induce fragmentation.[2]
-
The source and sample temperatures are maintained at elevated levels (e.g., 260 °C and 180 °C, respectively) to ensure the sample is in the gas phase.[2]
-
The mass analyzer scans a range of m/z values to detect the parent ion and its fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
Unveiling the Electrophilic Heart of Dichloroacetyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the electrophilicity of dichloroacetyl chloride, a key intermediate in pharmaceutical and specialty chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying principles governing its reactivity, presents quantitative data, details experimental methodologies for its study, and visualizes its relevance in biological signaling pathways.
Core Concepts: Understanding the High Electrophilicity of this compound
This compound (CHCl₂COCl) is a highly reactive acyl chloride, a characteristic central to its utility as a chemical building block. Its pronounced electrophilicity stems from the cumulative electron-withdrawing inductive effects of the three chlorine atoms within the molecule.
The carbonyl carbon in the acyl chloride functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The two chlorine atoms on the alpha-carbon and the chlorine atom of the acyl chloride group further intensify this positive partial charge on the carbonyl carbon. This strong electron withdrawal significantly enhances the susceptibility of the carbonyl carbon to nucleophilic attack, making this compound a potent acylating agent.
The reactivity of this compound is part of a broader trend observed in substituted acetyl chlorides. The progressive substitution of hydrogen atoms with electron-withdrawing chlorine atoms on the alpha-carbon systematically increases the electrophilicity of the carbonyl carbon. This is quantitatively demonstrated in studies comparing the reaction rates of acetyl chloride, chloroacetyl chloride, and this compound with nucleophiles.
Quantitative Analysis of Electrophilicity: A Comparative Study
Kinetic studies of the methanolysis of acetyl chloride and its chlorinated analogs provide a clear quantitative measure of their relative electrophilicities. The reaction rate increases with the number of chlorine atoms on the alpha-carbon, confirming the strong influence of the inductive effect.
A seminal study measured the kinetics of the reactions of these acyl chlorides with methanol (B129727) in acetonitrile (B52724) by monitoring the production of hydrogen chloride via titration. The observed order of reactivity is a direct reflection of the increasing electrophilicity of the carbonyl carbon.[1]
| Acyl Chloride | Relative Rate of Methanolysis (Qualitative) |
| Acetyl Chloride (CH₃COCl) | < |
| Chloroacetyl Chloride (CH₂ClCOCl) | < |
| This compound (CHCl₂COCl) | < |
| Table 1: Relative reactivity of acetyl chlorides with methanol, demonstrating the impact of alpha-chlorination on electrophilicity. The reactivity increases down the table. |
Experimental Protocols for Studying Electrophilicity
Accurate determination of the electrophilicity of compounds like this compound relies on precise kinetic measurements. Below are detailed methodologies for key experimental techniques applicable to these studies.
Protocol 1: Kinetic Analysis by Titration of Evolved Hydrogen Chloride
This method, used in the foundational studies of acyl chloride reactivity, involves monitoring the progress of the reaction by quantifying the amount of hydrogen chloride produced over time.
Objective: To determine the rate of reaction of this compound with an alcohol (e.g., methanol) by titrating the HCl byproduct.
Materials:
-
This compound
-
Anhydrous methanol
-
Anhydrous acetonitrile (solvent)
-
Standardized solution of a non-nucleophilic base (e.g., triethylamine (B128534) in toluene)
-
Indicator (e.g., bromothymol blue)
-
Thermostated reaction vessel
-
Burette, pipettes, and standard laboratory glassware
Procedure:
-
Prepare a solution of this compound in anhydrous acetonitrile of a known concentration in the thermostated reaction vessel.
-
Prepare a solution of anhydrous methanol in anhydrous acetonitrile of a known concentration.
-
Initiate the reaction by rapidly adding the methanol solution to the this compound solution with vigorous stirring. Start a timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold water or a solvent that stops the reaction.
-
Immediately titrate the quenched sample with the standardized triethylamine solution using a suitable indicator to determine the concentration of HCl produced.
-
Continue taking samples at various time points until the reaction is complete or for a sufficient duration to determine the initial rate.
-
Plot the concentration of HCl versus time. The initial slope of this curve is the initial rate of the reaction. From this, the rate constant can be calculated based on the known concentrations of the reactants.
Protocol 2: Stopped-Flow Spectrophotometry for Rapid Kinetics
For very fast reactions, such as the hydrolysis of this compound, stopped-flow spectrophotometry provides the necessary time resolution.
Objective: To measure the pseudo-first-order rate constant for the hydrolysis of this compound.
Materials:
-
This compound
-
High-purity water
-
Suitable organic co-solvent (e.g., acetonitrile) if needed to ensure miscibility
-
pH indicator or a chromogenic nucleophile whose absorbance changes upon reaction
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of this compound in the chosen solvent system in one syringe of the stopped-flow apparatus.
-
Prepare a solution of water (and indicator, if used) in the same solvent system in the other syringe.
-
Set the spectrophotometer to a wavelength where the change in absorbance upon reaction is maximal.
-
Rapidly mix the two solutions by triggering the stopped-flow instrument. The instrument will automatically stop the flow and start recording the absorbance as a function of time.
-
The resulting data (absorbance vs. time) is then fitted to an appropriate kinetic model (e.g., single exponential decay for pseudo-first-order conditions) to extract the rate constant.
Protocol 3: Real-Time Reaction Monitoring by NMR Spectroscopy
NMR spectroscopy can be used to monitor the concentrations of reactants and products in real-time without the need for quenching.[2][3][4][5]
Objective: To determine the kinetic profile of the reaction of this compound with a nucleophile by ¹H NMR.
Materials:
-
This compound
-
Nucleophile of interest (e.g., an alcohol or amine)
-
Deuterated solvent (e.g., acetonitrile-d₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of the nucleophile in the deuterated solvent in an NMR tube.
-
Acquire a spectrum of the starting material.
-
Carefully add a known amount of this compound to the NMR tube and mix quickly.
-
Immediately place the tube in the NMR spectrometer and begin acquiring spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a reactant and a product.
-
Plot the integral values (proportional to concentration) against time to obtain the kinetic profile of the reaction, from which the rate constant can be determined.
Signaling Pathways and Relevance in Drug Development
While this compound itself is too reactive for direct therapeutic use, its hydrolysis product, dichloroacetate (B87207) (DCA), is a well-studied drug candidate, particularly in cancer therapy.[6][7][8][9] The dichloroacetyl moiety, delivered in the more stable form of DCA, modulates key signaling pathways in cancer cells.
The primary mechanism of action of DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[7][9] In many cancer cells, which exhibit the Warburg effect, PDK is upregulated, leading to the inhibition of the pyruvate dehydrogenase (PDH) complex and a shift towards aerobic glycolysis. By inhibiting PDK, DCA reactivates PDH, thereby shifting the cancer cell's metabolism from glycolysis back to oxidative phosphorylation in the mitochondria. This metabolic switch has several downstream consequences that are central to DCA's anti-cancer effects.
Caption: Signaling pathway of dichloroacetate in cancer cells.
One of the critical downstream effects of this metabolic shift is an increase in the production of reactive oxygen species (ROS) within the mitochondria. Elevated ROS levels can, in turn, activate stress-induced signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can ultimately lead to programmed cell death (apoptosis) in cancer cells.[6]
References
- 1. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Magritek [magritek.com]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroacetate enhances the antitumor effect of pirarubicin via regulating the ROS-JNK signaling pathway in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccnm.edu [ccnm.edu]
- 9. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]
Dichloroacetyl Chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and storage information for dichloroacetyl chloride (CAS No. 79-36-7). The following sections detail the physical and chemical properties, toxicity data, personal protective equipment (PPE) recommendations, storage and handling protocols, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a colorless to light yellow, fuming liquid with a pungent odor.[1][2] It is a combustible liquid that is sensitive to moisture.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₂HCl₃O | [1][2] |
| Molecular Weight | 147.39 g/mol | [2][5] |
| Boiling Point | 107-108 °C (225-226 °F) at 760 mmHg | [1][5][6] |
| Flash Point | 66 °C (151 °F) | [1][5] |
| Specific Gravity | 1.530 - 1.537 g/mL at 20-25 °C | [3][5] |
| Vapor Pressure | 27 mmHg at 25 °C | [3] |
| Vapor Density | 5.1 (Air = 1) | [5] |
| Water Solubility | Decomposes | [5] |
| Appearance | Colorless to light yellow fuming liquid | [1][2][7] |
| Odor | Pungent | [1][7] |
Toxicity Data
This compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[2][8][9] Inhalation may cause lung edema, and symptoms can be delayed.[7]
| Test | Result | Species | Source(s) |
| Oral LD50 | 2460 mg/kg | Rat | [10][11] |
| Dermal LD50 | 650 mg/kg | Rabbit | [10][11] |
| Inhalation LC50 | 2000 ppm (4 hours) | Rat | [10] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure.[8][10]
| Protection Type | Recommendation | Source(s) |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | [6][8] |
| Skin Protection | Chemical-resistant gloves (e.g., elbow-length PVC), protective clothing, and boots. | [8][12] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if exposure limits are exceeded or if irritation is experienced. A self-contained breathing apparatus (SCBA) may be necessary in some situations. | [4][8][10] |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][8]
-
Avoid all personal contact, including inhalation of vapors.[10][12]
-
Ground all equipment to prevent static discharge.[5]
-
Do not allow the chemical to come into contact with water or moisture.[8]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[2][3][8]
-
Protect containers from physical damage.[10]
Incompatible Materials:
-
Alkali metals and metal powders[8]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9][10] | |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][9] | |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9] | |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spill and Leak Procedures
A spill of this compound requires immediate attention due to its hazardous nature. The following workflow outlines the necessary steps.
Experimental Protocol for a Small Spill:
-
Evacuation and Isolation: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the chemical.[5][8]
-
Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[8]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[5][8]
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[10]
-
Containment and Absorption: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[8][10] DO NOT USE WATER or combustible materials like sawdust.[8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[5][10]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the container with the absorbed material as hazardous waste in accordance with all local, state, and federal regulations.[8][10]
-
Reporting: Report the incident to the relevant safety officer or department.
Firefighting Measures
This compound is a combustible liquid and presents a fire hazard.[8]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5]
-
Unsuitable Extinguishing Media: DO NOT USE WATER. this compound reacts with water, which can produce toxic and explosive gases like hydrogen chloride and phosgene.[8]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[9]
Logical Workflow for Handling this compound
The following diagram illustrates the decision-making process for safely handling this compound in a laboratory setting.
References
- 1. This compound | Cl2CHCOCl | CID 6593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ICSC 0869 - 2,2-DICHLOROACETYL CHLORIDE [inchem.org]
- 8. nj.gov [nj.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. img.guidechem.com [img.guidechem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Incompatibilities of Dichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloroacetyl chloride (DCAC), a reactive acyl chloride, is a critical building block in pharmaceutical and agrochemical synthesis. Its utility is intrinsically linked to its high reactivity, which also necessitates a thorough understanding of its chemical incompatibilities to ensure safe handling and prevent hazardous incidents in a laboratory and manufacturing setting. This technical guide provides a comprehensive overview of the significant chemical incompatibilities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and experimental workflows. This document is intended to serve as an essential resource for researchers, chemists, and process development scientists working with this versatile yet hazardous reagent.
Introduction
This compound (Cl₂CHCOCl) is a colorless to light yellow fuming liquid with a pungent odor. As a bifunctional molecule, its acyl chloride group readily participates in nucleophilic acyl substitution reactions, while the dichloromethyl group can also be involved in various transformations. This high degree of reactivity makes it a valuable intermediate but also prone to vigorous and often exothermic reactions with a range of common laboratory reagents. Understanding these incompatibilities is paramount for safe storage, handling, and reaction design. This guide details the reactivity of this compound with water, alcohols, amines, strong bases, strong oxidizing agents, and other reactive substances.
Chemical Incompatibilities
This compound is incompatible with a wide array of substances. The primary hazards associated with these incompatibilities include the violent release of energy (heat), the evolution of toxic and corrosive gases such as hydrogen chloride (HCl) and phosgene (B1210022), and the potential for explosions.[1] The major classes of incompatible chemicals are discussed below.
Water and Moisture
This compound reacts vigorously and exothermically with water, including atmospheric moisture, in a hydrolysis reaction. This reaction produces dichloroacetic acid and hydrogen chloride gas.[2][3][4] The liberated HCl is a corrosive gas that can rapidly build up pressure in closed containers, leading to a risk of rupture.
Reaction Pathway: Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile.
Caption: Hydrolysis of this compound.
Alcohols
Similar to its reaction with water, this compound reacts readily with alcohols to form esters and hydrogen chloride gas.[1][5][6] The reaction is typically vigorous and exothermic.
Reaction Pathway: Esterification
The reaction with an alcohol (e.g., ethanol) follows a nucleophilic acyl substitution pathway to yield an ester (e.g., ethyl dichloroacetate).
Caption: Esterification of this compound.
Amines
Amines react rapidly with this compound in an acylation reaction to form N-substituted dichloroacetamides. This reaction is highly exothermic and produces hydrogen chloride, which will typically react with the excess amine to form an ammonium (B1175870) salt.
Reaction Pathway: Amidation
The reaction with a primary or secondary amine (R₂NH) proceeds through a nucleophilic acyl substitution to form an amide.
Caption: Amidation of this compound.
Strong Bases
Strong bases, such as sodium hydroxide (B78521) and potassium hydroxide, are incompatible with this compound.[1][5][6] The reaction is a vigorous hydrolysis that is highly exothermic and produces dichloroacetate salts and heat. The rapid generation of heat can lead to boiling and splashing of the corrosive mixture.
Strong Oxidizing Agents
This compound is incompatible with strong oxidizing agents like perchlorates, peroxides, permanganates, chlorates, and nitrates.[1] Reactions with strong oxidizers can be violent and may lead to the formation of explosive mixtures. The specific reaction products can vary depending on the oxidizing agent and conditions but may include phosgene and chlorine.
Other Incompatibilities
-
Alkali Metals and Metal Powders: this compound can react violently with alkali metals (e.g., sodium, potassium) and reactive metal powders (e.g., aluminum), potentially leading to fires and explosions.[1]
-
Ethers: Caution should be exercised when mixing this compound with ethers, such as diisopropyl ether, especially in the presence of trace metal salts, as it may react vigorously or explosively.
Quantitative Data on Incompatibilities
Quantitative data on the reactivity of this compound is crucial for conducting thorough risk assessments. The following table summarizes available quantitative information.
| Incompatible Substance | Parameter | Value | Conditions | Source |
| Water | Time to generate half of the maximum theoretical yield of HCl gas | 0.94 minutes | Spilled into a 5-fold excess of water | [2] |
| Water | Induction Time | 4 seconds | Spilled into a 5-fold excess of water | [2] |
Experimental Protocols
Detailed experimental protocols are essential for safely studying and utilizing this compound in chemical reactions. The following sections provide methodologies for key reactions that illustrate its incompatibilities.
Protocol for Reaction with an Amine (Amidation)
This protocol describes a general procedure for the amidation of an aromatic amine with this compound, demonstrating a controlled reaction with an incompatible class of compounds.
Objective: To synthesize an N-aryl dichloroacetamide.
Materials:
-
Aromatic amine (e.g., aniline)
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Round-bottom flask
-
Standard glassware for workup and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic amine (1.0 equivalent) in anhydrous THF.
-
Cool the solution in an ice-salt bath with stirring.
-
Slowly add DBU (0.2 equivalents) to the cooled solution.
-
Continue stirring the mixture in the ice-salt bath for 15 minutes.
-
Add a solution of this compound (1.02 equivalents) in anhydrous THF to a dropping funnel.
-
Add the this compound solution dropwise to the reaction mixture, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization.
Experimental Workflow: Amidation
Caption: Workflow for Amidation Reaction.
Protocol for Reaction with an Alcohol (Esterification Kinetics)
This protocol outlines a method for studying the kinetics of the reaction between this compound and an alcohol (ethanol) using Fourier Transform Infrared (FTIR) spectroscopy.
Objective: To determine the rate law and rate constant for the reaction of this compound with ethanol (B145695).
Materials:
-
This compound
-
Anhydrous ethanol
-
Anhydrous chloroform (B151607) (solvent)
-
FTIR spectrometer with a liquid cell
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Prepare stock solutions of known concentrations of this compound and ethanol in anhydrous chloroform.
-
Calibrate the FTIR response for this compound by preparing a series of standard solutions of varying concentrations and measuring the absorbance of a characteristic peak (e.g., the carbonyl stretch). Create a Beer-Lambert plot of absorbance versus concentration.
-
To initiate a kinetic run, mix known volumes of the this compound and ethanol stock solutions in a thermostatted vessel.
-
Quickly transfer a portion of the reaction mixture to the FTIR liquid cell and begin acquiring spectra at regular time intervals.
-
Record the absorbance of the characteristic peak of this compound over time.
-
Using the Beer-Lambert law calibration, convert the absorbance data to concentration data.
-
Analyze the concentration versus time data using integral or differential methods to determine the order of the reaction with respect to each reactant and the overall rate constant.
Safety Precautions
Due to its hazardous nature, strict safety protocols must be followed when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of corrosive and toxic vapors.
-
Storage: Store this compound in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated area away from incompatible materials.
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water or combustible materials. Neutralize the residue with a suitable base (e.g., sodium bicarbonate) with caution.
Conclusion
This compound is a highly reactive and valuable chemical intermediate. A thorough understanding of its chemical incompatibilities is essential for its safe handling and use in research and development. This guide has outlined the major chemical incompatibilities, provided available quantitative data, and presented detailed experimental protocols to illustrate these reactions. By adhering to the information and safety precautions detailed herein, scientists can mitigate the risks associated with this reactive compound and utilize it effectively in their synthetic endeavors.
References
Dichloroacetyl Chloride: A Technical Guide to Acylation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride (C₂HCl₃O), a bifunctional organic compound, serves as a highly reactive and crucial acylating agent in modern organic synthesis.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a cornerstone for the synthesis of numerous therapeutic agents, most notably the broad-spectrum antibiotic Chloramphenicol.[2] The compound's value lies in its ability to efficiently introduce the dichloroacetyl moiety into a range of molecules, a process central to building complex active pharmaceutical ingredients (APIs).[2]
This technical guide provides an in-depth exploration of the core mechanisms governing the acylation reactions of this compound. It details the fundamental pathways of Nucleophilic Acyl Substitution and Friedel-Crafts Acylation, presents structured quantitative data, outlines detailed experimental protocols, and illustrates key processes through workflow and reaction mechanism diagrams.
Core Acylation Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, which is rendered highly susceptible to nucleophilic attack due to the inductive electron-withdrawing effects of the adjacent chlorine atoms and the carbonyl oxygen. This reactivity manifests primarily through two distinct mechanistic pathways depending on the substrate: Nucleophilic Acyl Substitution for alcohols and amines, and Friedel-Crafts Acylation for aromatic compounds.
Nucleophilic Acyl Substitution: The Addition-Elimination Pathway
The most common reaction pathway for this compound involves a two-stage mechanism known as nucleophilic addition-elimination.[3] This mechanism is characteristic of its reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively.
General Mechanism:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on a nitrogen or oxygen atom) on the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbon-oxygen double bond is broken.[3][4][5][6]
-
Elimination of Leaving Group: The tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and in the process, the chloride ion is expelled as it is an excellent leaving group.[3][4][5][6]
-
Deprotonation: The resulting product is typically protonated. A base, which can be a second molecule of the nucleophile or an added scavenger like pyridine (B92270) or triethylamine, removes a proton to yield the final, neutral acylated product and a hydrochloride salt.[6]
A. Reaction with Amines (Amide Formation)
This compound reacts readily with primary and secondary amines to form N-substituted dichloroacetamides. The reaction is often vigorous and exothermic.[6] To drive the reaction to completion and prevent the protonation of the starting amine, a non-nucleophilic base is typically added to neutralize the hydrogen chloride (HCl) byproduct.[7]
B. Reaction with Alcohols (Ester Formation)
In a similar fashion, alcohols react with this compound to produce dichloroacetate (B87207) esters. The reaction is typically very fast and exothermic, releasing steamy fumes of HCl.[4][5]
Friedel-Crafts Acylation: Electrophilic Aromatic Substitution
When reacting with aromatic compounds (arenes), this compound undergoes Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[8] This pathway requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a potent electrophile.[9][10]
General Mechanism:
-
Generation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond. This generates a highly reactive, resonance-stabilized dichloroacylium ion (CHCl₂CO⁺).[9][11][12]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][11][12]
-
Rearomatization: The complex formed from the Lewis acid ([AlCl₄]⁻) acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, regenerates the Lewis acid catalyst, and forms the final aryl ketone product.[9][12]
A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting arene, which deactivates the ring and prevents further (poly)acylation reactions.[10][13] Furthermore, the acylium ion does not undergo rearrangement, leading to predictable products.[10]
Quantitative Data on Acylation Reactions
The efficiency of acylation reactions with this compound is highly dependent on the substrate, catalyst, and reaction conditions. The following tables summarize quantitative data from representative studies.
Table 1: N-Acylation of Various Amines with Chloroacetyl Chloride (Note: Data for chloroacetyl chloride is presented as a close analogue to this compound where specific data is limited)
| Entry | Amine | Base / Solvent | Time (min) | Yield (%) | Reference |
| 1 | Aniline | Phosphate Buffer | 15 | 92 | [14] |
| 2 | 4-Methylaniline | Phosphate Buffer | 15 | 94 | [14] |
| 3 | 4-Methoxyaniline | Phosphate Buffer | 15 | 95 | [14] |
| 4 | 4-Chloroaniline | Phosphate Buffer | 20 | 90 | [14] |
| 5 | Aniline | DBU / THF | 180-360 | 75-95 | [7][15] |
| 6 | 2-Aminobenzothiazole | DBU / THF | 180-360 | 75-95 | [7] |
Table 2: Friedel-Crafts Acylation of Arenes with this compound
| Entry | Arene Substrate | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 1 | Toluene | ZnO | Not specified | Room Temp. | 90 | [16] |
| 2 | Anisole | ZnO | Not specified | Room Temp. | 95 | [16] |
| 3 | Mesitylene | Fe-modified K10 | Ethylene (B1197577) Dichloride | Not specified | 95 | [8] |
| 4 | Durene | Fe-modified K10 | Ethylene Dichloride | Not specified | High | [8] |
| 5 | Ferrocene | ZnO | Not specified | Room Temp. | 92 | [16] |
Experimental Protocols
The following are generalized protocols for the primary acylation reactions involving this compound. Researchers should adapt these methods based on the specific reactivity of their substrates and safety considerations.
Protocol 1: General Procedure for N-Acylation of an Aryl Amine
This protocol is based on a method utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[7]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aryl amine (6 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL).
-
Base Addition: Add DBU (1.2 mmol) to the solution.
-
Cooling: Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.
-
Acylating Agent Addition: Add this compound (or chloroacetyl chloride, 6.1 mmol) dropwise to the cooled, stirring mixture over a period of 10-15 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by filtration and wash thoroughly with cold water. Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified N-acylated amide.
Protocol 2: General Procedure for Friedel-Crafts Acylation of an Activated Arene
This protocol is adapted from procedures using solid acid catalysts for the acylation of electron-rich arenes.[8]
-
Catalyst and Reagent Setup: To a flask containing the arene substrate (e.g., mesitylene, 5 mmol) and a suitable solvent (e.g., ethylene dichloride, 3 mL), add the Lewis acid catalyst (e.g., Fe-modified montmorillonite (B579905) K10, 0.1 g).
-
Acylating Agent Addition: Add this compound (10 mmol, excess is often used to drive the reaction) to the mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on arene reactivity) for the required time (typically several hours). Monitor the reaction by GC or TLC.
-
Quenching: After the reaction is complete, cool the mixture and quench by carefully pouring it over crushed ice and dilute HCl. This will decompose the catalyst and any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Washing and Drying: Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude aryl ketone. Purify the product as necessary via crystallization or column chromatography.
Conclusion
This compound is a potent and versatile acylating agent whose reactivity is governed by well-understood mechanistic principles. For reactions with O- and N-nucleophiles, it follows a rapid nucleophilic addition-elimination pathway to yield esters and amides. For aromatic substrates, it undergoes Friedel-Crafts acylation in the presence of a Lewis acid catalyst to produce aryl ketones. The efficiency and selectivity of these transformations can be precisely controlled through the judicious choice of solvents, catalysts, and reaction conditions. A thorough understanding of these mechanisms is essential for researchers and drug development professionals seeking to leverage this valuable chemical building block in the synthesis of complex molecular targets.
References
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. sphinxsai.com [sphinxsai.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dichloroacetyl Chloride: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of dichloroacetyl chloride, specifically its boiling point and vapor pressure. It further details a common industrial synthesis method and key chemical reactions, presented with detailed experimental protocols and visual diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
This compound is a colorless to light yellow liquid with a pungent odor. It is a reactive compound used in various chemical syntheses. A summary of its key physical and chemical properties is provided below.
Quantitative Data Summary
The boiling point and vapor pressure are critical parameters for the safe handling, storage, and application of this compound in various experimental and industrial settings. The following tables summarize the reported values from various reputable sources.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Boiling Point (°F) | Pressure (mmHg) | Source Citation(s) |
| 107-108 | 225-226 | 760 | [1][2] |
Table 2: Vapor Pressure of this compound
| Vapor Pressure (mmHg) | Temperature (°C) | Temperature (°F) | Source Citation(s) |
| 154 | 25 | 77 | [1] |
| 23 | 25 | 77 | [3] |
| 20 | 21 | 70 | [3] |
| 19 | 20 | 68 | [4][5] |
| 60 | 41.5 | 106.7 | [6] |
Experimental Protocols for Property Determination
1.2.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common method for determining the boiling point of a compound like this compound is through distillation.
Apparatus:
-
A round-bottom flask
-
A distillation head with a thermometer adapter
-
A condenser
-
A receiving flask
-
A heating mantle or oil bath
-
A calibrated thermometer
Procedure:
-
The this compound sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation head leading to the condenser.
-
The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer.
-
The temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
1.2.2. Determination of Vapor Pressure
The vapor pressure of a liquid at a particular temperature can be measured using a static or dynamic method. A static method involves measuring the pressure of the vapor in equilibrium with its liquid in a closed system.
Apparatus:
-
A thermostatted container (e.g., a water bath) to maintain a constant temperature.
-
A flask containing the this compound sample.
-
A pressure-measuring device (manometer).
-
A vacuum pump.
Procedure:
-
A small amount of this compound is placed in the flask, which is connected to the manometer and the vacuum pump.
-
The sample is degassed by freezing it with liquid nitrogen, evacuating the flask with the vacuum pump, and then allowing it to thaw. This process is repeated several times to remove any dissolved gases.
-
The flask is then placed in the thermostatted container at the desired temperature.
-
The system is allowed to reach equilibrium, at which point the pressure measured by the manometer is the vapor pressure of the this compound at that temperature.
Synthesis and Reactivity of this compound
This compound is a valuable intermediate in organic synthesis. Understanding its preparation and key reactions is crucial for its application in research and development.
Synthesis of this compound from Trichloroethylene
A common industrial method for the synthesis of this compound is the oxidation of trichloroethylene.[7]
Experimental Protocol:
Materials:
-
Trichloroethylene
-
Oxygen or air
-
Catalyst (e.g., azo compounds, peroxides, or salts of aliphatic nitrogenous bases)[7][8]
-
Pressure-resistant reactor
-
Distillation apparatus
Procedure:
-
Trichloroethylene and a catalytic amount of a suitable initiator are charged into a pressure-resistant reactor.
-
The reactor is pressurized with oxygen or air.
-
The reaction mixture is heated to a specified temperature (e.g., 80-110°C) and maintained for several hours with stirring.[7][9]
-
The progress of the reaction can be monitored by techniques such as gas chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude this compound is purified by fractional distillation.[10]
Key Reactions of this compound
This compound, as a reactive acyl chloride, undergoes several important reactions.
2.2.1. Hydrolysis
This compound reacts with water to form dichloroacetic acid and hydrochloric acid. This reaction is typically vigorous.[1]
2.2.2. Reaction with Alcohols
This compound reacts with alcohols to form the corresponding esters. This is a common method for synthesizing dichloroacetate (B87207) esters.
Experimental Protocol (General):
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous, non-protic solvent (e.g., diethyl ether or dichloromethane)
-
A base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct (optional but recommended)
Procedure:
-
The alcohol is dissolved in the anhydrous solvent in a flask, often under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
This compound is added dropwise to the stirred solution.
-
If a base is used, it can be added concurrently or after the addition of the acyl chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is quenched, and the product is isolated and purified, typically by extraction and distillation or chromatography.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | Cl2CHCOCl | CID 6593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroacetyl chloride | 79-04-9 [chemicalbook.com]
- 6. Chloroacetyl chloride 98 79-04-9 [sigmaaldrich.com]
- 7. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]
- 8. US3884785A - Method of making this compound - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. US3509210A - Preparation of this compound - Google Patents [patents.google.com]
Methodological & Application
Dichloroacetyl Chloride in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride (CAS: 79-36-7) is a highly reactive acyl chloride that serves as a versatile and important building block in modern organic synthesis. Its utility stems from the presence of two key functional groups: the reactive acyl chloride, which readily participates in acylation reactions, and the dichloromethyl group, which can be further modified or can impart specific electronic and steric properties to the target molecule. This combination makes this compound a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in several key organic transformations.
Key Applications in Organic Synthesis
This compound is primarily employed in the following types of reactions:
-
N-Acylation of Amines: The reaction of this compound with primary and secondary amines is a robust method for the formation of dichloroacetamides. This functionality is a key component in several biologically active molecules, most notably the broad-spectrum antibiotic Chloramphenicol.[1]
-
O-Acylation of Alcohols and Phenols: Alcohols and phenols are readily acylated by this compound to form the corresponding dichloroacetate (B87207) esters. These esters can be used as intermediates in further synthetic transformations.
-
Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic compounds to produce aryl dichloromethyl ketones. These products are valuable intermediates in the synthesis of various pharmaceutical and agrochemical compounds.[2]
-
Synthesis of Agrochemicals: this compound is a precursor to the herbicide safener dichlormid, which protects maize from injury by certain herbicides.[3]
Data Presentation: A Summary of Key Reactions
The following tables summarize quantitative data for representative reactions involving this compound.
Table 1: N-Acylation of Amines with this compound
| Entry | Amine | Product | Reaction Time | Yield (%) | Reference |
| 1 | Aniline (B41778) | N-Phenyl-2,2-dichloroacetamide | 15 min | 83 | [4][5] |
| 2 | 4-Methylaniline | 2,2-Dichloro-N-(p-tolyl)acetamide | 15 min | 94 | [6] |
| 3 | 4-Methoxyaniline | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | 15 min | 95 | [6] |
| 4 | 4-Chloroaniline | 2,2-Dichloro-N-(4-chlorophenyl)acetamide | 20 min | 90 | [6] |
| 5 | Benzylamine | N-Benzyl-2,2-dichloroacetamide | 20 min | ~70-78 | [6] |
Table 2: Reduction of this compound
| Reactant | Product | Reducing Agent | Solvent | Yield (%) | Reference |
| This compound | 2,2-Dichloroethanol (B146553) | Lithium Aluminum Hydride | Anhydrous Ether | 64-65 |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of Anilines in Phosphate (B84403) Buffer [6]
This protocol describes a rapid and environmentally friendly method for the N-acylation of anilines.
Materials:
-
Aniline (or substituted aniline) (1.0 mmol)
-
This compound (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aniline (1.0 mmol) in phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add this compound (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 15-20 minutes.
-
The solid product will precipitate out of the solution.
-
Collect the product by filtration and wash with cold water.
-
Dry the product to obtain the corresponding N-aryl-2,2-dichloroacetamide.
Protocol 2: Synthesis of 2,2-Dichloroethanol via Reduction of this compound
This protocol details the reduction of this compound to 2,2-dichloroethanol.
Materials:
-
This compound (88.6 g, 0.60 mole)
-
Lithium aluminum hydride (13.6 g, 0.36 mole)
-
Anhydrous ether (375 mL)
-
10% Sulfuric acid
-
Water
-
1-liter three-necked flask with ground-glass joints
-
Dropping funnel
-
Stirrer
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Distillation apparatus
Procedure:
-
In a 1-liter three-necked flask, prepare a suspension of lithium aluminum hydride (13.6 g) in anhydrous ether (300 mL).
-
Stir the suspension and add a solution of this compound (88.6 g) in anhydrous ether (75 mL) dropwise from a dropping funnel over approximately 2.5 hours, maintaining a gentle reflux.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the reaction mixture in an ice bath and cautiously add water dropwise to decompose the excess lithium aluminum hydride.
-
Slowly add 500 mL of 10% sulfuric acid to dissolve the inorganic salts.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the ether extracts, dry over a suitable drying agent, and remove the ether by distillation.
-
Fractionally distill the residue under reduced pressure to obtain 2,2-dichloroethanol (yield: 44-45 g, 64-65%).
Protocol 3: Friedel-Crafts Acylation of Anisole (B1667542) with this compound (Representative Procedure) [7][8]
This protocol is a representative procedure for the Lewis acid-catalyzed acylation of an activated aromatic compound.
Materials:
-
Anisole (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a dry three-necked flask under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq.) to the suspension.
-
To this mixture, add a solution of anisole (1.0 eq.) in anhydrous DCM dropwise from a dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Stir the mixture vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired (4-methoxyphenyl)(dichloromethyl)methanone.
Visualizing Workflows and Mechanisms
Experimental Workflow: N-Acylation of Aniline
Caption: General workflow for the N-acylation of aniline.
Reaction Mechanism: N-Acylation of a Primary Amine
Caption: Mechanism of N-acylation with this compound.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts acylation.
Signaling Pathway: Mechanism of Action of Chloramphenicol
Caption: Mechanism of action of Chloramphenicol.
Safety Precautions
This compound is a corrosive and moisture-sensitive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. All waste materials should be disposed of in accordance with local regulations.[4][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. websites.umich.edu [websites.umich.edu]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Dichloroacetyl Chloride: A Versatile Acylating Agent for Amines and Alcohols in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dichloroacetyl chloride is a highly reactive bifunctional reagent widely employed in organic synthesis for the introduction of the dichloroacetyl group.[1] Its utility is particularly pronounced in the acylation of amines and alcohols to form the corresponding dichloroacetamides and dichloroacetate (B87207) esters. These moieties are significant in medicinal chemistry, featuring in a range of biologically active compounds, most notably the antibiotic chloramphenicol (B1208). The dichloroacetyl group is often essential for the biological activity of these molecules.[2] This document provides detailed application notes and experimental protocols for the use of this compound as an acylating agent for amines and alcohols, aimed at researchers, scientists, and professionals in drug development.
Acylation of Amines
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic addition-elimination mechanism to furnish N-substituted dichloroacetamides.[3][4] This transformation is typically rapid and exothermic. The choice of reaction conditions, particularly the solvent and base, is crucial for achieving high yields and purity.
General Reaction Mechanism
The acylation of a primary amine with this compound involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation to yield the stable amide.[3]
Caption: General mechanism for the acylation of a primary amine.
Experimental Protocols
Protocol 1: Dichloroacetylation of Aryl Amines using DBU in THF
This method is effective for the synthesis of N-aryl dichloroacetamides and utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.[5]
Materials:
-
Substituted aryl amine (1.0 eq)
-
This compound (1.02 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL) in a 50 mL round-bottom flask.[5]
-
Add DBU (1.2 mmol) to the solution.[5]
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[5]
-
Add this compound (6.1 mmol) dropwise from a dropping funnel, ensuring the temperature does not exceed 5°C.[5]
-
After the addition is complete, remove the cooling bath and stir the reaction mixture at room temperature for 3-6 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.[5]
-
Filter the precipitate, wash it with water, and dry.[5]
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure N-aryl dichloroacetamide.[5]
Protocol 2: Dichloroacetylation of Amines in Aqueous Phosphate (B84403) Buffer
This environmentally friendly protocol is suitable for the rapid N-acylation of anilines and other amines, avoiding the use of hazardous organic solvents.[6]
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add this compound (1.1 mmol) dropwise to the stirring solution.[6]
-
Continue to stir the reaction mixture at room temperature for approximately 15-20 minutes.[6]
-
If a solid precipitates, collect the product by filtration and wash with cold water.[6]
-
If the product is soluble, extract it with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Quantitative Data for Amine Acylation
| Entry | Amine | Product | Reaction Time (min) | Yield (%) | Reference |
| 1 | Aniline | N-Phenyl-2,2-dichloroacetamide | 15 | 92 | [6] |
| 2 | 4-Methylaniline | 2,2-Dichloro-N-(p-tolyl)acetamide | 15 | 94 | [6] |
| 3 | 4-Methoxyaniline | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | 15 | 95 | [6] |
| 4 | 4-Chloroaniline | 2,2-Dichloro-N-(4-chlorophenyl)acetamide | 20 | 90 | [6] |
| 5 | Benzylamine | N-Benzyl-2,2-dichloroacetamide | 15 | 93 | [6] |
Conditions for the above table: Reaction performed in 0.1 M phosphate buffer (pH 7.4) at room temperature.
Acylation of Alcohols
The reaction of this compound with alcohols yields dichloroacetate esters. This reaction is also a nucleophilic addition-elimination process, similar to the acylation of amines.[7][8] The reaction with alcohols is often vigorous and produces hydrogen chloride gas as a byproduct.[7][8]
General Reaction Mechanism
The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation to form the ester.[7]
Caption: General mechanism for the acylation of an alcohol.
Experimental Protocols
Protocol 3: General Procedure for Dichloroacetylation of Alcohols
This protocol describes a general method for the synthesis of dichloroacetate esters. The reaction is typically performed in an inert solvent, and a non-nucleophilic base is often added to scavenge the HCl produced.
Materials:
-
Alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (B92270) or Triethylamine (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the alcohol (10 mmol) and pyridine (11 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add this compound (11 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Quantitative Data for Alcohol Acylation
While specific, detailed tables for a wide range of alcohols are less commonly published in single articles compared to amines, the synthesis of dichloroacetate esters is a well-established transformation. For instance, the synthesis of fluorenylmethyl dichloroacetate is a key step in the production of dichloroacetate bulk medicinal chemicals.[9] The reduction of this compound with a hydride source to form 2,2-dichloroethanol (B146553) can be considered an acylation of a hydride to form an alkoxide which is then protonated; this reaction proceeds in good yield.[10]
| Reactant | Product | Yield (%) | Reference |
| 9-Fluorenylmethanol | Fluorenylmethyl dichloroacetate | High (part of a multi-step synthesis) | [9] |
| Hydride (from LiAlH₄) | 2,2-Dichloroethanol | 64-65 | [10] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an acylation reaction using this compound.
Caption: A generalized experimental workflow for acylation.
Safety Precautions
This compound is a corrosive and lachrymatory substance. It reacts violently with water and protic solvents, releasing HCl gas.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent.
References
- 1. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 2. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sphinxsai.com [sphinxsai.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Dichloroacetyl Chloride: Applications in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride (DCAC) is a highly reactive acyl chloride that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its primary function is the introduction of the dichloroacetyl moiety onto amine or alcohol functionalities, a key structural feature in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the production of the antibiotic chloramphenicol (B1208) and as an illustrative analogue for anticonvulsant synthesis.
Core Applications in Pharmaceutical Synthesis
This compound's high reactivity makes it an efficient reagent for N- and O-acylation reactions. The resulting dichloroacetamide and dichloroacetate (B87207) esters are important intermediates in drug manufacturing.[1][2]
Key Reaction: N-Dichloroacetylation of Amines
The most prominent application of this compound in pharmaceutical synthesis is the N-acylation of primary and secondary amines to form N-substituted-2,2-dichloroacetamides. This reaction is fundamental to the synthesis of the broad-spectrum antibiotic, chloramphenicol.[2] The reaction proceeds via a nucleophilic addition-elimination mechanism.
Synthesis of Chloramphenicol Intermediate
A critical step in the synthesis of chloramphenicol involves the dichloroacetylation of the amine precursor, D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol.[3][4] While some industrial processes may utilize methyl dichloroacetate, this compound offers a highly reactive alternative for this transformation.[5][6]
Experimental Protocol: N-dichloroacetylation of D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol
This protocol is a representative method compiled from various sources describing the synthesis of chloramphenicol.
Materials:
-
D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol
-
This compound
-
Triethylamine (B128534) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol in anhydrous dichloromethane.
-
Add a suitable base, such as triethylamine (typically 1.1 to 1.5 molar equivalents), to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add this compound (typically 1.0 to 1.2 molar equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-(1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)-2,2-dichloroacetamide (Chloramphenicol) by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) to yield the pure product.[7]
Quantitative Data:
| Parameter | Value | Reference(s) |
| Starting Material | D-threo-2-amino-1-(4-nitrophenyl)propane-1,3-diol | [3][4] |
| Reagent | This compound or Methyl Dichloroacetate | [5][6] |
| Base | Triethylamine | [8] |
| Solvent | Dichloromethane | [8] |
| Reaction Temperature | 0-20 °C | [8] |
| Reaction Time | 1-4 hours | [8] |
| Typical Yield | >80% | [5] |
Application in the Synthesis of Anticonvulsant Analogues
While direct examples of this compound in the synthesis of marketed anticonvulsants are less common in the readily available literature, the closely related chloroacetyl chloride is widely used to synthesize precursors for various central nervous system (CNS) agents, including anticonvulsants. The resulting chloroacetamide intermediate provides a reactive handle for further molecular elaboration. The synthesis of Lidocaine, a local anesthetic that also exhibits some anticonvulsant properties, from 2,6-dimethylaniline (B139824) and chloroacetyl chloride serves as an excellent illustrative analogy for the types of transformations possible.[3][9] The principles of this synthesis can be extrapolated to the use of this compound for creating novel dichloroacetamide-based anticonvulsant candidates.
Illustrative Protocol: Synthesis of a Chloroacetamide Intermediate for CNS Agents
This protocol is based on the general synthesis of N-aryl chloroacetamides, which are precursors to various CNS-active compounds.
Materials:
-
Substituted aniline (B41778) (e.g., 2,6-dimethylaniline)
-
Chloroacetyl chloride (as an analogue to this compound)
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a suitable reaction vessel, dissolve the substituted aniline in glacial acetic acid.
-
Cool the solution in an ice bath to approximately 10-15 °C.
-
Slowly add chloroacetyl chloride (a slight molar excess) to the stirred solution.
-
After the addition is complete, continue stirring for a short period.
-
Add a solution of sodium acetate in water to the reaction mixture to precipitate the product.
-
Stir for an additional hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and salts.
-
Dry the purified N-(substituted-phenyl)-2-chloroacetamide. This intermediate can then be further reacted to produce the final active molecule.[9]
Quantitative Data for Analogous Chloroacetylation:
| Parameter | Value | Reference(s) |
| Starting Material | 2,6-Dimethylaniline | [9] |
| Reagent | Chloroacetyl chloride | [9] |
| Solvent | Glacial Acetic Acid | [9] |
| Base/Additive | Sodium Acetate | [9] |
| Reaction Temperature | 10-15 °C initially, then room temperature | [9] |
| Typical Yield | High | [9] |
Visualizations
Reaction Workflow and Mechanism
Caption: General experimental workflow for N-dichloroacetylation.
Caption: Mechanism of N-dichloroacetylation.
Signaling Pathway of Chloramphenicol
Chloramphenicol exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It specifically targets the 50S ribosomal subunit.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 5. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 6. WO2018086287A1 - Method for preparing chloramphenicol compound - Google Patents [patents.google.com]
- 7. CN106566851B - Preparation method of chloramphenicol compound - Google Patents [patents.google.com]
- 8. CN106636239B - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 9. is.muni.cz [is.muni.cz]
Protocol for N-acylation using Dichloroacetyl Chloride: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental chemical transformation in organic synthesis, crucial for the formation of stable amide bonds. These bonds are integral to a vast array of pharmaceuticals, natural products, and polymers.[1] Dichloroacetyl chloride is a highly reactive and cost-effective acylating agent frequently employed for this purpose. The resulting N-dichloroacetylated product contains an α,α-dichloro motif, a structural feature found in various medicinally relevant compounds, including antibiotic and antiamoebic drugs.[2][3] This functional group can also serve as a reactive handle for further molecular modifications.[1]
These application notes provide detailed protocols for the N-acylation of amines using this compound, covering various reaction conditions to accommodate a range of substrates and experimental needs.
Safety Precautions
This compound is a corrosive, combustible, and reactive chemical that can cause severe skin and eye burns upon contact.[4][5][6][7] It is also harmful if inhaled, causing irritation to the respiratory tract.[4] The compound reacts violently with water, strong bases, and oxidizing agents.[4][6] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Emergency eyewash stations and safety showers should be readily accessible.[4][6]
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and corresponding yields for the N-acylation of various amines with this compound, as reported in the literature.
Table 1: N-acylation of Anilines and Amines in Phosphate (B84403) Buffer [1]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2,2-dichloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2,2-Dichloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | 4-Chloroaniline | 2,2-Dichloro-N-(4-chlorophenyl)acetamide | 20 | 90 |
| 5 | Benzylamine | N-Benzyl-2,2-dichloroacetamide | 15 | 93 |
Table 2: N-acylation of Aryl Amines using DBU in THF [8]
| Entry | Amine | Time (h) | Yield (%) |
| 1 | Aniline | 3 | 86 |
| 2 | 4-Methylaniline | 3 | 92 |
| 3 | 4-Methoxyaniline | 4 | 95 |
| 4 | 4-Chloroaniline | 5 | 90 |
| 5 | 4-Nitroaniline | 6 | 75 |
Experimental Protocols
Protocol 1: N-acylation in Aqueous Phosphate Buffer
This protocol outlines a rapid and environmentally friendly method for the N-acylation of amines in an aqueous phosphate buffer, avoiding the use of hazardous organic solvents.[1]
Materials:
-
Amino compound (e.g., aniline, amino alcohol) (1 mmol)
-
This compound (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amino compound (1 mmol) in phosphate buffer (10 mL) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add this compound (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 15-20 minutes.[1]
-
Upon completion of the reaction (monitor by TLC), the solid product will precipitate out of the solution.
-
Collect the product by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization if necessary.
Protocol 2: N-acylation in an Organic Solvent with a Base
This protocol describes a general method for N-acylation in an anhydrous organic solvent using a base to neutralize the HCl byproduct.
Materials:
-
Amine (1 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous base (e.g., Triethylamine, DBU) (1.1-1.5 equivalents)[8][9]
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amine (1 equivalent) and the anhydrous base (1.1-1.5 equivalents) in the chosen anhydrous solvent.[9]
-
Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until thin-layer chromatography (TLC) indicates the consumption of the starting material.[9]
-
Upon completion, the reaction mixture can be worked up by pouring it into ice-cold water to precipitate the crude product.[9]
-
Filter the precipitate, wash it thoroughly with cold water, and air-dry.[9]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).[9]
Characterization of N-acylated Products
The successful synthesis of N-dichloroacetylated compounds can be confirmed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.[11]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) and N-H stretching vibrations.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.[12]
-
Elemental Analysis: To determine the elemental composition of the synthesized compound.[11]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the N-acylation of an amine using this compound.
Caption: General workflow for N-acylation using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. [Process monitoring the synthesis of N-dichloroacetyloxazolidine by thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Dichloroacetyl Chloride as a Precursor for Herbicide Safener Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride is a key building block in the synthesis of a class of agrochemicals known as herbicide safeners. These compounds are crucial in modern agriculture for their ability to protect crops from the phytotoxic effects of certain herbicides, thereby enhancing herbicide selectivity and ensuring crop safety. The dichloroacetamide group, introduced via this compound, is a common structural feature in many commercial herbicide safeners.
This document provides detailed application notes and experimental protocols for the synthesis of prominent dichloroacetamide herbicide safeners using this compound as a precursor. It also elucidates the biochemical pathways through which these safeners exert their protective effects.
Synthesis of Dichloroacetamide Herbicide Safeners
This compound serves as the acylating agent for introducing the dichloroacetyl moiety onto a variety of amine-containing scaffolds, leading to the formation of active herbicide safeners. The general reaction involves the nucleophilic attack of an amine on the carbonyl carbon of this compound, resulting in the formation of an amide bond and the elimination of hydrochloric acid.
Key Herbicide Safeners Synthesized from this compound:
-
Dichlormid (B166021): Used to protect corn from injury by thiocarbamate and chloroacetanilide herbicides.
-
Benoxacor: Employed to safeguard corn from metolachlor (B1676510) herbicide injury.[1]
-
Furilazole: A safener used in conjunction with chloroacetanilide herbicides in corn.
The synthesis of these compounds is typically achieved by reacting a specific amine precursor with this compound in the presence of a base to neutralize the HCl byproduct.
General Synthesis Workflow
The synthesis of dichloroacetamide herbicide safeners from this compound generally follows the workflow depicted below.
Caption: General workflow for the synthesis of dichloroacetamide herbicide safeners.
Quantitative Data on Herbicide Safener Synthesis
The following tables summarize key quantitative data for the synthesis of various dichloroacetamide herbicide safeners.
Table 1: Synthesis of Benoxacor
| Parameter | Value | Reference |
| Precursor | 3,4-dihydro-2H-1,4-benzoxazine derivatives | [2] |
| Acylating Agent | This compound | [2] |
| Solvent | Chloroform | [2] |
| Base | Triethylamine (B128534) | [2] |
| Yield | 82-86% | [2] |
Table 2: Synthesis of Furilazole
| Parameter | Value | Reference |
| Precursor | 2-(2-furanyl)-2,2-dimethyloxazolidine | [3] |
| Acylating Agent | This compound | [3] |
| Base | Sodium hydroxide | [3] |
| Solvent | Dichloromethane | [3] |
| Acylation Yield | 60% | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine Derivatives (General Procedure for Benoxacor Analogs)
This protocol is adapted from a published procedure for the synthesis of various N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives.[2]
Materials:
-
3,4-dihydro-2H-1,4-benzoxazine derivative (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (1.5 eq)
-
Chloroform (anhydrous)
-
Water
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 3,4-dihydro-2H-1,4-benzoxazine derivative (1.0 eq) in anhydrous chloroform, add triethylamine (1.5 eq).
-
Cool the mixture in an ice bath and add this compound (1.2 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic phase with water.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by crystallization or column chromatography.
Expected Yield: 82-86%[2]
Protocol 2: Synthesis of Dichlormid (General Procedure)
Dichlormid is synthesized by the reaction of diallylamine (B93489) with this compound.[4] The following is a general procedure based on standard acylation reactions.
Materials:
-
Diallylamine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., triethylamine) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve diallylamine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield dichlormid as a colorless oil.[4]
Mechanism of Action: Herbicide Safening
Dichloroacetamide safeners protect crops by enhancing the plant's natural detoxification pathways for herbicides. The primary mechanism involves the induction of glutathione (B108866) S-transferase (GST) enzymes.[1]
Signaling Pathway for GST Induction and Herbicide Detoxification
The diagram below illustrates the proposed signaling pathway initiated by dichloroacetamide safeners, leading to the detoxification of herbicides.
Caption: Proposed pathway of herbicide detoxification enhanced by dichloroacetamide safeners.
The safener molecule is perceived by a cellular receptor, which triggers a signal transduction cascade. This cascade ultimately leads to the increased expression of specific GST genes. The resulting GST enzymes then catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione (GSH). This conjugation reaction renders the herbicide inactive and more water-soluble, facilitating its sequestration into the plant cell's vacuole, effectively detoxifying it.
References
Application Notes and Protocols for the Safe Handling of Dichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride (CAS No. 79-36-7) is a reactive chemical intermediate used in various synthetic processes within the pharmaceutical and chemical industries. It is a colorless to yellow, fuming liquid with a sharp, penetrating odor.[1][2] Due to its hazardous properties, including being highly corrosive, water-reactive, and combustible, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.[1][2][3] These application notes provide a comprehensive guide to the safe handling, use, and emergency management of this compound in a laboratory setting.
Hazard Identification and Physicochemical Data
This compound is classified as a corrosive and reactive chemical.[1] It poses significant health risks upon exposure and reacts violently with certain substances. Understanding its properties is the first step in safe handling.
Data Presentation: Physicochemical Properties and Hazard Ratings
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| UN Number | 1765 | [2] |
| Hazard Class | 8 (Corrosive) | [4] |
| CAS Number | 79-36-7 | [2] |
| Molecular Formula | C₂HCl₃O | [5] |
| Molecular Weight | 147.39 g/mol | [5] |
| Appearance | Colorless to yellow fuming liquid | [2] |
| Odor | Pungent, penetrating | [1][2] |
| Boiling Point | 107-108 °C | [3] |
| Flash Point | 66 °C / 151 °F | [2][3] |
| Specific Gravity | ~1.530 | [5] |
| Vapor Pressure | 23 mmHg (at 20 °C) | [2] |
| Autoignition Temp. | 585 °C / 1085 °F | [5] |
| NFPA Flammability | 2 (Moderate) | [1] |
| NFPA Reactivity | 2 (Moderate) | [1] |
Primary Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage upon contact.[1][6] Vapors are irritating and can cause chemical burns to the respiratory tract.[1][7]
-
Water-Reactive: Decomposes on contact with water, moisture, or alcohols, producing corrosive and toxic gases such as hydrogen chloride and phosgene.[1][3]
-
Combustible: It is a combustible liquid that can be ignited by heat, sparks, or flames.[1][7] Vapors are heavier than air and may travel to an ignition source and flash back.[1]
-
Inhalation Toxicity: Breathing vapors can irritate the nose, throat, and lungs, causing coughing, shortness of breath, and pulmonary edema.[1][7]
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and appropriate PPE is essential to minimize exposure. Workplace controls are always preferable to relying solely on PPE.[1]
Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.[5][8]
-
Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[1][5][7]
-
Ventilation: Use adequate general ventilation to keep airborne concentrations low.[7]
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[3]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting chemical safety goggles and a face shield.[4][5]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][5] Safety equipment suppliers can provide recommendations on the most protective glove material.[1]
-
Respiratory Protection: If there is a risk of overexposure or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be worn.[5] A supplied-air respirator with a full facepiece or a respirator with an ABEK filter type is recommended.[1][4]
Caption: Logical Flow of Hazard Control for this compound.
Experimental Protocol: Standard Operating Procedure
This protocol outlines the essential steps for safely using this compound as a reagent in a typical laboratory synthesis.
A. Preparation and Pre-Reaction Setup
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Gather Materials: Assemble all necessary reagents, equipment, and PPE.
-
Fume Hood Check: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don PPE: Put on all required PPE, including a lab coat, chemical safety goggles, a face shield, and appropriate gloves.
-
Inert Atmosphere: If the reaction is moisture-sensitive, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
B. Handling and Dispensing
-
Container Handling: Keep the this compound container tightly closed when not in use.[7] Store it away from moisture.[1][7]
-
Dispensing: Use a syringe or cannula for transfers under an inert atmosphere. If dispensing in the open, do so slowly and carefully within the fume hood to minimize fuming.
-
Addition to Reaction: Add this compound to the reaction mixture slowly and in a controlled manner, as the reaction may be exothermic.
C. Post-Reaction Workup and Decontamination
-
Quenching: Carefully and slowly quench any remaining reactive this compound, typically by adding the reaction mixture to a separate vessel containing an appropriate quenching agent (e.g., a cold aqueous base solution). This should be done in an ice bath to control the exothermic reaction.
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Then, carefully wash with water and detergent.
-
Waste Disposal: Dispose of all chemical waste, including contaminated absorbents and disposable PPE, in clearly labeled hazardous waste containers according to institutional and local regulations.[1][6]
Caption: Workflow for the Safe Laboratory Use of this compound.
Emergency Procedures
Immediate and appropriate action is critical in an emergency involving this compound.
A. Spill Response Protocol
-
Evacuate and Alert: Immediately evacuate persons not wearing protective equipment from the spill area and alert nearby personnel.[1]
-
Remove Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[1][3]
-
Don PPE: Before addressing the spill, don the full appropriate PPE, including respiratory protection.[9]
-
Contain Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1][6] DO NOT USE WATER or combustible materials like sawdust.[1]
-
Collect Waste: Carefully collect the absorbent material and place it into a suitable, labeled, and covered container for disposal as hazardous waste.[6]
-
Ventilate: Ventilate the area after the cleanup is complete.[1]
Caption: Emergency Response Protocol for a this compound Spill.
B. First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1][7]
-
Skin Contact: Quickly remove all contaminated clothing.[1] Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[1][7]
-
Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[6][7] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7]
Storage and Incompatibilities
Proper storage is crucial to prevent dangerous reactions and degradation.
-
Storage Conditions: Store in a cool, dry, well-ventilated area designated as a corrosives area.[6][7] Keep containers tightly closed and protect them from physical damage and moisture.[6][7]
-
Incompatible Materials: Keep away from:
References
- 1. nj.gov [nj.gov]
- 2. This compound | Cl2CHCOCl | CID 6593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. kscl.co.in [kscl.co.in]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes and Protocols: Dichloroacetyl Chloride in the Synthesis of Dichloroacetamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dichloroacetyl chloride in the synthesis of dichloroacetamides, a class of compounds with significant biological activities, including herbicidal and potential therapeutic properties. This document offers detailed experimental protocols, a summary of reaction data, and visualizations of the synthetic workflow and a key mechanism of action.
Introduction
Dichloroacetamides are important synthetic targets due to their presence in various biologically active molecules. For instance, they are the active components in a major class of herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis in plants.[1][2][3] In the realm of drug development, dichloroacetamide derivatives have been investigated for their potential as anticancer and antimicrobial agents.[4]
The most common and direct method for synthesizing dichloroacetamides is the acylation of a primary or secondary amine with this compound. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. The reaction typically requires a base to neutralize the hydrogen chloride byproduct.
Data Presentation
The following table summarizes the yields of various dichloroacetamide syntheses using this compound under different reaction conditions.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Triethylamine | Dioxane | 0.5 | 81 | [2] |
| Aniline | Propylene Oxide | Phosphate Buffer | 0.33 | 83 | [5] |
| 2-Aminobenzothiazole | DBU | THF | 3-6 | 75-95 | [3][6][7] |
| 2-Amino-4-phenylthiazole | DBU | THF | 3-6 | 75-95 | [3][6] |
| Thiazole-bearing amines | Triethylamine | Dioxane | 0.5 | 58-81 | [2] |
Experimental Protocols
General Protocol for the Synthesis of Dichloroacetamides
This protocol provides a generalized procedure for the synthesis of N-substituted-2,2-dichloroacetamides from the reaction of an amine with this compound in the presence of a base.
Materials:
-
Amine (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Base (e.g., Triethylamine or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., triethylamine, 1.0-1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0-1.2 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time indicated in the literature for the specific substrate (typically ranging from 30 minutes to several hours).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture may be worked up in one of the following ways, depending on the properties of the product:
-
Precipitation: Pour the reaction mixture into cold water to precipitate the dichloroacetamide product. Collect the solid by filtration, wash with water, and dry.[3][6]
-
Extraction: If the product is not a solid, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).
Safety Precautions:
-
This compound is corrosive, toxic, and moisture-sensitive.[8][9][10][11] It can cause severe skin burns and eye damage.[9][11]
-
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Viton is recommended), safety goggles, and a lab coat.[8][9]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[8][9]
-
This compound reacts violently with water.[1] Use dry glassware and anhydrous solvents.
-
In case of fire, use dry chemical or CO2 extinguishers. DO NOT USE WATER .[1][8] Poisonous gases, including hydrogen chloride and phosgene, are produced in a fire.[8]
Visualizations
Caption: General workflow for the synthesis of dichloroacetamides.
Caption: Inhibition of VLCFA synthesis by dichloroacetamide herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wssa.net [wssa.net]
- 4. fbn.com [fbn.com]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weedscience.org [weedscience.org]
- 8. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]
Application Notes and Protocols for the Preparation of Dichloroacetate Esters using Dichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of dichloroacetate (B87207) esters from dichloroacetyl chloride, a critical reaction for the development of potential therapeutics. Dichloroacetate (DCA) and its ester prodrugs are of significant interest in drug development, particularly for their ability to modulate cellular metabolism, notably in cancer. By inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), DCA shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, a phenomenon known as the reversal of the Warburg effect, which can lead to apoptosis in cancer cells.[1][2][3] The esterification of DCA is a key strategy to enhance its bioavailability and cellular uptake.
General Reaction Scheme
The synthesis of dichloroacetate esters from this compound and an alcohol proceeds via a nucleophilic addition-elimination mechanism.[4][5] The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride as a byproduct. The reaction is typically carried out in the presence of a base to neutralize the HCl produced.
Caption: General reaction mechanism for the synthesis of dichloroacetate esters.
Quantitative Data Summary
The following table summarizes various reported conditions and yields for the synthesis of dichloroacetate esters from this compound.
| Alcohol/Phenol (B47542) Substrate | This compound (Equivalents) | Base (Equivalents) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 9-Fluorenylmethanol | 1.1 - 1.3 | - | Toluene | 2 - 6 | 100 - 120 | 86 | [6][7] |
| para-Methoxyphenol | 1.5 - 2 | DMAP | Chloroform/DMF | 24 | Room Temp | High | [8] |
| Isovanillic alcohol | 1.5 - 2 | DMAP | Chloroform/DMF | 24 | Room Temp | High | [8] |
| Salicylic acid | 1.5 - 2 | DMAP | Benzene | 12 | Heating | High | [8] |
| Paracetamol | 1.5 - 2 | DMAP | Chloroform/DMF | 24 | Cooling | High | [8] |
| Methanol | Excess | - | - | 7.5 | - | 94.3 | [3] |
Experimental Protocols
General Protocol for the Synthesis of Dichloroacetate Esters
This protocol provides a general procedure for the esterification of an alcohol with this compound. The specific conditions may need to be optimized for different substrates.
Materials:
-
Alcohol or phenol of interest
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, Toluene, or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine, or 4-Dimethylaminopyridine (DMAP))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq.) and the anhydrous solvent.
-
Addition of Base: Add the base (1.1 - 1.5 eq.) to the solution and stir. If using a solid base like DMAP, ensure it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of this compound: Slowly add this compound (1.1 - 1.5 eq.) to the stirred solution via a dropping funnel over 15-30 minutes. The reaction is often exothermic.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis or for a predetermined period (e.g., 2-24 hours).[6][8]
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, recrystallization, or distillation under reduced pressure.[6][10]
Caption: Experimental workflow for the synthesis and purification of dichloroacetate esters.
Signaling Pathway: Dichloroacetate's Impact on the Warburg Effect
Dichloroacetate (DCA) has been shown to reverse the Warburg effect, a metabolic characteristic of many cancer cells where they predominantly produce energy through glycolysis followed by lactic acid fermentation, even in the presence of oxygen.[1][3] DCA achieves this by inhibiting pyruvate dehydrogenase kinase (PDK). PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA ensures that PDC remains active, thereby directing pyruvate from glycolysis into the mitochondria for oxidative phosphorylation.[3][11] This metabolic shift can lead to a decrease in cell proliferation and an increase in apoptosis in cancer cells.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2495440A - Dichloroacetic acid purification - Google Patents [patents.google.com]
- 5. CN102276442A - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 8. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
Dichloroacetyl Chloride: A Versatile C2 Building Block for Complex Molecule Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride (Cl₂CHCOCl), a reactive acyl chloride, serves as a valuable and versatile two-carbon building block in multistep organic synthesis. Its bifunctional nature, possessing both an acyl chloride for nucleophilic attack and a dichloromethyl group amenable to further transformations, makes it a powerful tool for constructing a diverse array of molecular architectures. These find critical applications in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic scaffolds, including oxindoles and pyrroloindoles, and as a crucial intermediate in the synthesis of pharmaceuticals like chloramphenicol.
Key Applications and Synthetic Pathways
This compound is a precursor to a variety of herbicides and is a key component in the synthesis of the antibiotic chloramphenicol.[1][2] Its utility extends to the formation of various pharmaceutical intermediates and specialty chemicals.[3] The primary reactivity of this compound involves the acylation of nucleophiles, such as amines, to form N-dichloroacetyl derivatives. These intermediates can then undergo subsequent intramolecular reactions to yield complex heterocyclic systems.
A principal application of this building block is the synthesis of N-substituted dichloroacetamides, which are important motifs in medicinal chemistry.[4][5] These compounds can be formed in good to excellent yields under various conditions.[4]
Experimental Workflow for Dichloroacetylation
Caption: General workflow for the synthesis of N-dichloroacetyl intermediates.
Synthesis of Oxindoles
The synthesis of 3,3-dichlorooxindoles can be envisioned through a two-step process starting with the dichloroacetylation of an appropriate aniline (B41778) derivative, followed by an intramolecular cyclization. While direct protocols for the cyclization of N-aryldichloroacetamides are not extensively detailed in readily available literature, related intramolecular cyclizations of N-aryl amides provide a conceptual basis for this transformation.[6] Such cyclizations can be promoted by Lewis acids or photochemical methods.
Protocol 1: Dichloroacetylation of Anilines
This protocol describes the synthesis of N-phenyl-2,2-dichloroacetamide, a precursor for oxindole (B195798) synthesis.
Materials:
-
Aniline (or substituted aniline)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ice-salt bath
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aniline (6 mmol) in anhydrous THF (5 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add this compound (6.1 mmol) dropwise from a dropping funnel at a rate that maintains the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by filtration and wash with cold water to afford the N-aryldichloroacetamide.
Quantitative Data for Dichloroacetylation of Various Amines:
| Amine | Base/Solvent | Time (h) | Yield (%) | Reference |
| Aniline | DBU/THF | 3 | 86 | [1] |
| 4-Methylaniline | DBU/THF | 3 | 92 | [1] |
| 4-Methoxyaniline | DBU/THF | 4 | 95 | [1] |
| 4-Chloroaniline | DBU/THF | 5 | 88 | [1] |
| 2-Aminobenzothiazole | DBU/THF | 4 | 90 | [1] |
Synthesis of Pyrroloindoles
The synthesis of dichloro-substituted pyrroloindoles can be approached by utilizing a dichloroacetylated proline derivative, which can then undergo an intramolecular Friedel-Crafts-type reaction. This strategy leverages the nucleophilicity of the indole (B1671886) ring and the electrophilic nature of the activated carbonyl group.
Protocol 2: Dichloroacetylation of L-Proline
This protocol outlines the initial step of preparing N-dichloroacetylproline.
Materials:
-
L-Proline
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Suspend L-proline (0.174 mol) in THF (200 mL).
-
Add this compound (0.261 mol) at room temperature.
-
Reflux the reaction mixture for 2 hours.
-
After cooling to room temperature, add water (20 mL) and stir for 20 minutes.
-
Add saturated brine (20 mL) and ethyl acetate (200 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-dichloroacetylproline.
Further steps would involve activation of the carboxylic acid and subsequent intramolecular cyclization, for which specific, detailed protocols are less commonly reported and would require further methods development.
Friedel-Crafts Acylation of Indoles
This compound can be used to directly acylate the C3 position of indoles under Friedel-Crafts conditions, providing a direct route to 3-dichloroacetylindoles. These intermediates are valuable for further synthetic elaborations.
Friedel-Crafts Acylation Pathway
Caption: Friedel-Crafts acylation of an indole with this compound.
Protocol 3: Friedel-Crafts Acylation of N-Methylpyrrole (Model for Indole)
This protocol, while demonstrated on N-methylpyrrole, provides a strong starting point for the acylation of indoles.[2]
Materials:
-
N-Methylpyrrole (or Indole derivative) (1 mmol)
-
This compound (1.2 mmol)
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (15 mol%)
-
Solvent (e.g., CH₂Cl₂)
-
Internal standard (e.g., 2,5-dimethylfuran) for NMR analysis
Procedure:
-
To a solution of N-methylpyrrole (1 mmol) in the chosen solvent, add DBN (0.15 mmol).
-
Add this compound (1.2 mmol) and stir the reaction at room temperature.
-
Monitor the reaction for completion (typically 4-8 hours) by ¹H NMR spectroscopy using an internal standard.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Quantitative Data for Acylation of N-Methylpyrrole:
| Acyl Chloride | Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
| This compound | 8 | 100 | 70 | [2] |
Synthesis of Chloramphenicol Intermediate
This compound is a key reagent in the final step of the synthesis of the antibiotic chloramphenicol, where it is used to acylate the primary amine of the D-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol intermediate.[7]
This compound is a highly effective and versatile C2 building block for the synthesis of a range of complex organic molecules, including medicinally relevant heterocyclic systems. The protocols provided herein for dichloroacetylation of amines and Friedel-Crafts acylation of indoles offer robust starting points for synthetic campaigns. While further methods development may be required for specific intramolecular cyclization reactions to form oxindoles and pyrroloindoles, the foundational reactions are well-established and high-yielding. The reactivity of the dichloroacetyl group provides a synthetic handle for a variety of subsequent transformations, solidifying the importance of this compound in the toolbox of the modern synthetic chemist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application of Dichloroacetyl Chloride in Fine Chemical Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloroacetyl chloride (Cl₂CHCOCl) is a highly reactive and versatile bifunctional reagent, making it an invaluable building block in the synthesis of a wide array of fine chemicals. Its dichloroacetyl moiety can be readily introduced into molecules via acylation reactions, primarily with nucleophiles such as amines and alcohols. The resulting α,α-dichloroacetamide and ester functionalities are key structural motifs in numerous biologically active compounds, including pharmaceuticals and agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the production of high-value fine chemicals, with a focus on pharmaceuticals and agrochemicals. Safety precautions are also addressed to ensure the safe handling of this corrosive and reactive compound.
Safety Precautions
This compound is a corrosive, lachrymatory, and moisture-sensitive liquid that reacts exothermically with water and other protic solvents to release hydrochloric acid.[1][2] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All glassware must be thoroughly dried before use to prevent vigorous reactions and decomposition of the reagent.[5] In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[2]
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several important active pharmaceutical ingredients (APIs).[6][7] Its primary role is to introduce the dichloroacetyl group, which is often essential for the biological activity of the final drug molecule.
Synthesis of Chloramphenicol (B1208)
Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[8][9] The dichloroacetyl group is crucial for its antibacterial activity.[7] The final step in many synthetic routes to chloramphenicol is the dichloroacetylation of the amine precursor, (1R,2R)-(-)-2-amino-1-(4-nitrophenyl)-1,3-propanediol.[10][11][12]
This protocol describes the final step in a common synthesis of chloramphenicol.
Materials:
-
(1R,2R)-(-)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
-
Methyl dichloroacetate (B87207)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Ethyl acetate (B1210297)
-
n-Hexane
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, combine 3 grams of (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol (14 mmol) with 20 mL of methyl dichloroacetate (0.2 mol).[12]
-
Heat the mixture with stirring at 100-110 °C for 2 hours.[12]
-
Monitor the reaction progress by TLC until the starting material is consumed.[12]
-
After the reaction is complete, remove the excess methyl dichloroacetate by vacuum distillation.[12]
-
Recrystallize the resulting solid from a mixture of ethyl acetate and n-hexane to yield pure chloramphenicol.[12]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (1R,2R)-2-amino-1-(p-nitrophenyl)-1,3-propanediol | [12] |
| Reagent | Methyl dichloroacetate | [12] |
| Temperature | 100-110 °C | [12] |
| Reaction Time | 2 hours | [12] |
| Yield | 90% | [12] |
Chloramphenicol exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC).[9][13] This binding sterically hinders the positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide bond formation and halting protein synthesis.[13][14][15] Bacterial resistance to chloramphenicol can arise through several mechanisms, including enzymatic inactivation by chloramphenicol acetyltransferases (CATs), target site mutations in the 23S rRNA, and active efflux of the drug from the bacterial cell.[8][9]
Applications in Agrochemical Synthesis
This compound is a crucial precursor for the synthesis of dichloroacetamide herbicide safeners.[4] These compounds protect crops from herbicide injury by enhancing the plant's ability to metabolize the herbicide.[16][17]
Synthesis of Dichlormid (B166021)
Dichlormid (N,N-diallyl-2,2-dichloroacetamide) is a widely used safener for chloroacetanilide and thiocarbamate herbicides in maize.[15] It is synthesized by the reaction of diallylamine (B93489) with this compound.[15]
This protocol outlines a high-yield synthesis of dichlormid.
Materials:
-
Diallylamine
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 17-20%)
-
Reaction vessel with vigorous agitation (e.g., baffled flask with mechanical stirrer)
-
Cooling bath (e.g., ice-water bath)
-
Dropping funnel
-
Falling film evaporator (for purification)
Procedure:
-
In a baffled reaction flask, prepare a mixture of an excess of diallylamine and a sufficient amount of aqueous NaOH solution to maintain a pH above 10 throughout the reaction.[4]
-
Cool the mixture to the desired reaction temperature (e.g., 20-50 °C) using a cooling bath.[4]
-
With violent agitation, slowly add this compound to the mixture via a dropping funnel. The addition rate should be controlled to maintain the reaction temperature.[4]
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The pH of the aqueous phase should remain above 10.[4]
-
Separate the organic phase containing the crude dichlormid.[4]
-
Purify the product by removing unreacted diallylamine and water, for example, using a falling film evaporator.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | Diallylamine, this compound | [4] |
| Base | Aqueous NaOH | [4] |
| Temperature | -10 to 100 °C (20-50 °C preferred) | [4] |
| pH | > 10 | [4] |
| Yield | > 80% | [4] |
Dichloroacetamide safeners like dichlormid protect crops by inducing the expression of genes involved in herbicide detoxification.[1][17] A key mechanism is the upregulation of glutathione (B108866) S-transferases (GSTs).[2][3][16] These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it non-toxic and facilitating its sequestration or further metabolism.[2]
General Protocol for Dichloroacetylation of Amines
The dichloroacetylation of primary and secondary amines is a fundamental transformation in organic synthesis, and this compound is a highly effective reagent for this purpose.
This protocol can be adapted for a wide range of amine substrates.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Dichloroacetylation of Various Amines:
| Amine | Product | Yield (%) | Reference |
| Aniline | 2,2-dichloro-N-phenylacetamide | >90 | [18] |
| 4-Toluidine | 2,2-dichloro-N-(p-tolyl)acetamide | >90 | [18] |
| 4-Anisidine | 2,2-dichloro-N-(4-methoxyphenyl)acetamide | >90 | [18] |
| Benzylamine | N-benzyl-2,2-dichloroacetamide | >90 | [18] |
Experimental Workflows
The synthesis of complex fine chemicals often involves multiple steps. The following diagrams illustrate typical experimental workflows where this compound is a key reagent.
Workflow for the Synthesis of Chloramphenicol
General Workflow for the Synthesis of Dichloroacetamide Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Herbicide safeners and glutathione metabolism [boris-portal.unibe.ch]
- 3. Organ-Specific Expression of Glutathione S-Transferases and the Efficacy of Herbicide Safeners in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1041542A - Process for the production of n, n-diallyldichloroacetamide - Google Patents [patents.google.com]
- 5. 2-Amino-1-(4-nitrophenyl)-1,3-propanediol synthesis - chemicalbook [chemicalbook.com]
- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ldh.la.gov [ldh.la.gov]
- 9. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]
- 10. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 11. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]
- 12. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dichloroacetyl Chloride in Benzothiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dichloroacetyl chloride as a reagent in the synthesis of novel benzothiazole (B30560) derivatives. The protocols and data presented are intended to guide researchers in the development of new chemical entities with potential therapeutic applications. Benzothiazoles are a prominent class of heterocyclic compounds that are extensively studied due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. This compound serves as a key building block for introducing a dichloroacetamide moiety onto the benzothiazole scaffold, a functional group that can modulate the biological activity of the parent molecule.
Application Highlights
-
Synthesis of Bioactive Molecules: this compound is primarily used to acylate the amino group of 2-aminobenzothiazoles, forming N-(1,3-benzothiazol-2-yl)-2,2-dichloroacetamide derivatives. These products can exhibit a range of biological activities or serve as intermediates for further chemical modifications.
-
Intermediate for Drug Discovery: The resulting dichloroacetamides can be further functionalized. For instance, the chlorine atoms can be substituted by various nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
-
Antimicrobial and Anticancer Agents: The incorporation of the dichloroacetamide group has been associated with antimicrobial and anticancer properties in various molecular scaffolds. This makes this compound a valuable reagent for the synthesis of potential new therapeutic agents based on the benzothiazole core.
Experimental Protocols
While specific literature detailing the use of this compound in benzothiazole synthesis is not abundant, the following protocols are based on well-established methods for the acylation of 2-aminobenzothiazoles using the closely related reagent, chloroacetyl chloride.[1][2] These procedures can be adapted for use with this compound, with the expectation of similar reactivity.
Protocol 1: Synthesis of N-(Substituted-1,3-benzothiazol-2-yl)-2,2-dichloroacetamide
This protocol describes the acylation of a substituted 2-aminobenzothiazole (B30445) with this compound.
Materials:
-
Substituted 2-aminobenzothiazole (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Anhydrous solvent (e.g., acetone (B3395972), dimethylformamide (DMF), or benzene)[1]
-
Base (e.g., triethylamine (B128534), 4-5 drops if in DMF)
-
Ice bath
-
Standard laboratory glassware for organic synthesis
-
Stirring apparatus
-
Filtration apparatus
-
Purification system (e.g., recrystallization setup or column chromatography)
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminobenzothiazole (1.0 eq) in the chosen anhydrous solvent (e.g., 30 mL of acetone for 20 mmol of the amine).[1]
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add this compound (1.2-1.5 eq) dropwise to the cooled solution. If using a solvent like DMF, a few drops of a base such as triethylamine can be added to neutralize the HCl byproduct.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction time can range from 4 to 12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if acetone is used as the solvent, remove it under reduced pressure. Add water to the residue and stir for 30 minutes to precipitate the crude product.[1]
-
Collect the solid product by filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica (B1680970) gel column chromatography to obtain the pure N-(substituted-1,3-benzothiazol-2-yl)-2,2-dichloroacetamide.
Quantitative Data
The following table summarizes representative data for benzothiazole derivatives synthesized using chloroacetyl chloride, which can serve as an estimate for analogous reactions with this compound.
| Compound | Starting Material | Reagent | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 2-Chloro-N-(4-(4-(5-hydroxybenzothiazole-2-yl)phenyl)acetamide) | 2-(4-aminophenyl)benzothiazol-5-ol | Chloroacetyl chloride | - | - | - | [3] |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamide | 2-aminobenzothiazole | Chloroacetyl chloride | - | 58% | 136-140 | [4] |
| N-(4-acetylphenyl)-2-chloroacetamide (intermediate for benzothiazole synthesis) | 4-amino acetophenone | Chloroacetyl chloride | DMF | 85% | 154 |
Note: Specific yield and melting point data for the this compound derivatives were not available in the surveyed literature.
Visualizations
Reaction Mechanism and Experimental Workflow
The synthesis of N-(1,3-benzothiazol-2-yl)-2,2-dichloroacetamide proceeds via a nucleophilic acyl substitution mechanism. The amino group of the benzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the final amide product.
Caption: Reaction mechanism for the synthesis of N-(1,3-benzothiazol-2-yl)-2,2-dichloroacetamide.
The general laboratory workflow for this synthesis involves a series of standard organic chemistry procedures.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Dichloroacetyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in reactions involving dichloroacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in dichloroacetylation reactions?
A1: Low yields in dichloroacetylation reactions often stem from a few key issues:
-
Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze to dichloroacetic acid, which will not participate in the desired acylation reaction. This is one of the most frequent causes of reduced yield.
-
Substrate Reactivity: The nucleophilicity of the amine substrate plays a crucial role. Less nucleophilic amines, such as anilines with strong electron-withdrawing groups, may react slowly or incompletely.
-
Inadequate Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct.[1] If not effectively neutralized by a base, the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
-
Side Reactions: Besides hydrolysis, other side reactions can occur depending on the substrate and conditions, leading to the formation of undesired byproducts.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and stoichiometry of reagents can significantly impact the reaction outcome.
Q2: How can I minimize the hydrolysis of this compound?
A2: To minimize hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:
-
Using freshly distilled, anhydrous solvents.
-
Drying all glassware in an oven and cooling it under a stream of inert gas (e.g., nitrogen or argon) before use.
-
Handling this compound and other reagents under an inert atmosphere.
-
Using a drying tube on the reaction apparatus to prevent atmospheric moisture from entering.[2]
Q3: What is the role of a base in dichloroacetylation, and which one should I choose?
A3: A base is typically added to neutralize the HCl generated during the reaction.[1] This prevents the protonation of the amine substrate, allowing it to remain a nucleophile and react with the this compound. Common bases for this purpose include:
-
Tertiary amines: Triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are frequently used. They are non-nucleophilic and effectively scavenge HCl.
-
Pyridine: Can be used as both a base and a solvent.
-
Inorganic bases: In some cases, inorganic bases like potassium carbonate may be used, particularly in biphasic systems.
The choice of base can depend on the specific substrate and reaction conditions. For sterically hindered amines, a more hindered base like DIPEA may be preferable.
Q4: Can I monitor the progress of my dichloroacetylation reaction?
A4: Yes, thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting amine, you can observe the consumption of the starting material and the appearance of the product spot. It is important to note that the this compound itself is highly reactive and may hydrolyze on the silica (B1680970) gel plate, so you will primarily be monitoring the disappearance of the amine.[3]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Handle all reagents under nitrogen or argon. |
| Inactive Amine Substrate | Confirm the purity of your amine. If the amine is an HCl salt, it must be neutralized before the reaction. For weakly nucleophilic amines, consider using a more forcing reaction temperature. |
| Insufficient Base | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl produced. For less reactive amines, a slight excess of the base may be beneficial. |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or gently heating the reaction mixture. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Presence of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Amine | This indicates an incomplete reaction. See "Low or No Product Yield" section for troubleshooting. |
| Hydrolysis Product (Dichloroacetic Acid) | Improve anhydrous technique. During workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic impurities. |
| Double Acylation (Diacylation) | This can occur with primary amines if the initial N-acylated product is deprotonated and reacts again. Using a 1:1 stoichiometry of amine to this compound and avoiding a large excess of a strong, non-hindered base can minimize this. |
| Formation of Enamines | With unhindered primary amines, the formation of enamine byproducts can occur.[4] This may be minimized by adjusting the reaction conditions, such as dilution or the mode of addition of the reagents. |
Product Purification Workflow
Caption: General workflow for product purification.
Experimental Protocols
Protocol 1: General Procedure for Dichloroacetylation of an Aromatic Amine (Aniline Derivative)
This protocol is adapted from standard acylation procedures.
Materials:
-
Aniline (B41778) derivative (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 - 1.2 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Dichloroacetylation using Dichloromeldrum's Acid (A Safer Alternative)
This protocol is based on the work of Heard & Lennox (2021) and avoids the use of the highly reactive this compound.[5][6]
Optimized Conditions for Dichloroacetylation of Anilines:
-
Reagents: Aniline derivative (1.0 eq), Dichloromeldrum's acid (1.2 eq)
-
Solvent: Ethyl acetate (B1210297) (EtOAc)
-
Temperature: Room temperature
-
Time: 16 hours
Procedure:
-
To a vial containing a magnetic stir bar, add the aniline derivative (1.0 eq) and Dichloromeldrum's acid (1.2 eq).
-
Add ethyl acetate to the vial.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, the byproducts are acetone (B3395972) and CO₂, which can be removed by evaporation. The product can often be isolated in high purity without the need for column chromatography.
Data Presentation
Table 1: Effect of Solvent on Dichloroacetylation Yield using Dichloromeldrum's Acid
Data adapted from Heard, D. M., & Lennox, A. J. J. (2021).[6]
| Entry | Solvent | Yield of 2,2-dichloro-N-(4-fluorophenyl)acetamide (%) |
| 1 | Toluene | 50 |
| 2 | Chloroform | 75 |
| 3 | THF | 80 |
| 4 | Diethyl ether | 85 |
| 5 | Ethyl acetate | >95 |
| 6 | Methanol | Lower yield, complex mixture |
| 7 | Acetone | Lower yield, complex mixture |
Table 2: Substrate Scope for Dichloroacetylation of Anilines using Dichloromeldrum's Acid in EtOAc
Data adapted from Heard, D. M., & Lennox, A. J. J. (2021).[6]
| Substrate (Aniline Derivative) | Product Yield (%) |
| 4-Fluoroaniline | >95 |
| 4-Chloroaniline | 94 |
| 4-Bromoaniline | 93 |
| 4-Iodoaniline | 92 |
| 4-Methoxyaniline | 91 |
| 4-(Trifluoromethyl)aniline | 90 |
| 2-Fluoroaniline | 92 |
| 2,6-Dimethylaniline | 75 |
| 4-Aminobenzoic acid | 95 |
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
Identifying and minimizing side reactions of dichloroacetyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when working with dichloroacetyl chloride.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during reactions with this compound, providing explanations and actionable solutions.
Hydrolysis of this compound
Question: My reaction yield is low, and I suspect hydrolysis of the this compound. How can I confirm this and prevent it?
Answer:
Hydrolysis is the most common side reaction of this compound, occurring upon contact with water or moisture to produce dichloroacetic acid and hydrochloric acid (HCl).[1][2] This not only consumes your reagent but the resulting HCl can also catalyze other unwanted side reactions.
Troubleshooting Steps:
-
Confirmation of Hydrolysis:
-
FTIR Analysis: Monitor the reaction mixture using in situ FTIR spectroscopy. The appearance and increase of a broad peak corresponding to the O-H stretch of a carboxylic acid (dichloroacetic acid) and the disappearance of the acyl chloride C=O stretch are indicative of hydrolysis.
-
GC-MS Analysis: After derivatization of the reaction aliquot (e.g., with piperidine), GC-MS analysis can identify the dichloroacetic acid derivative.[3][4]
-
-
Minimization of Hydrolysis:
-
Strict Anhydrous Conditions: This is the most critical factor.
-
Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane (B109758) (DCM), chloroform, and acetonitrile (B52724) should be dried over appropriate drying agents (e.g., CaH₂) and distilled.
-
Reagents: Ensure all other reagents, including your substrate and any bases, are anhydrous.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon.
-
-
Reaction Temperature: While hydrolysis can occur at various temperatures, running the reaction at low temperatures (e.g., 0°C) can help to slow the rate of hydrolysis if trace moisture is present. However, this may also slow down your desired reaction.
-
Logical Diagram for Minimizing Hydrolysis
Caption: Troubleshooting workflow for hydrolysis of this compound.
Side Reactions in Dichloroacetylation of Alcohols
Question: I am trying to dichloroacetylate an alcohol, but I am getting a low yield of the desired ester and observing multiple byproducts. What could be the issue?
Answer:
The reaction of this compound with alcohols yields the corresponding dichloroacetate (B87207) ester. However, several side reactions can occur, especially with complex or sensitive substrates. The primary byproduct is HCl, which can lead to further reactions.
Common Issues and Solutions:
-
HCl-Mediated Side Reactions: The generated HCl is acidic and can cause side reactions such as:
-
Dehydration of Alcohols: Particularly with tertiary or benzylic alcohols, the acidic conditions can lead to elimination reactions, forming alkenes.
-
Rearrangement Reactions: Carbocation intermediates formed under acidic conditions can undergo rearrangements.
-
Ether Formation: In some cases, the alcohol can react with itself or another alcohol to form an ether.
-
Solution: Add a non-nucleophilic base to the reaction mixture to scavenge the HCl as it is formed. Common choices include pyridine (B92270) or triethylamine (B128534) (TEA).[5] For acid-sensitive substrates, a milder inorganic base like potassium carbonate may be used, although its solubility in organic solvents can be a limitation.
-
-
Steric Hindrance: With secondary, tertiary, or other sterically hindered alcohols, the reaction rate can be significantly slower, leading to incomplete conversion.
-
Solution:
-
Increase the reaction temperature, but monitor for decomposition.
-
Use a catalyst such as 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[6]
-
Increase the reaction time.
-
-
-
Reaction with Other Functional Groups: If your alcohol contains other nucleophilic functional groups (e.g., amines, thiols), these may also react with the this compound.
-
Solution: Employ protecting group strategies for the more reactive functional groups.
-
Quantitative Data on Reaction Conditions:
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Primary Alcohol | Pyridine | DCM | 0 to RT | >90 | General Knowledge |
| Secondary Alcohol | TEA, DMAP (cat.) | DCM | 0 to RT | 70-90 | [6] |
| Hindered Phenol | K₂CO₃ | Acetonitrile | Reflux | 60-80 | [7] |
Experimental Protocol: Dichloroacetylation of a Primary Alcohol
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
This compound Addition: Dissolve this compound (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the this compound solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Side Reactions in Dichloroacetylation of Amines
Question: When reacting this compound with my amine, I am getting a poor yield of the amide and a significant amount of a salt-like precipitate. How can I improve this reaction?
Answer:
The reaction of this compound with primary or secondary amines produces N-substituted dichloroacetamides. The main challenge is managing the HCl byproduct, which reacts with the starting amine or the product amine to form a non-nucleophilic ammonium (B1175870) salt, effectively taking it out of the reaction.
Common Issues and Solutions:
-
Formation of Amine Hydrochloride Salt: The HCl generated will protonate the basic amine, rendering it unreactive.
-
Solution:
-
Use Excess Amine: Use at least two equivalents of the starting amine; one to react with the this compound and one to act as a base to neutralize the HCl. This is often feasible if the amine is inexpensive.
-
Use a Non-Nucleophilic Base: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts to scavenge the HCl.[1] For sterically hindered or less reactive amines, a stronger non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1][2]
-
-
-
Diacylation: With primary amines, there is a possibility of diacylation, although this is generally less of an issue with acyl chlorides compared to other acylating agents.
-
Solution: Use a 1:1 stoichiometry of the amine and this compound (with an added base) and add the this compound slowly to the amine solution.
-
-
Low Reactivity of Amine: Anilines and other electron-poor or sterically hindered amines can be poor nucleophiles.
Comparative Data for Bases in Amidation:
| Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Triethylamine (TEA) | THF | 10 | Low (incomplete) | [2] |
| DABCO | THF | 10 | Low (incomplete) | [2] |
| DBU | THF | 3-6 | 75-95 | [2] |
Experimental Workflow for N-Dichloroacetylation of an Aniline (B41778)
Caption: Experimental workflow for the N-dichloroacetylation of an aniline using DBU as a base.[2]
Mandatory Visualizations
Troubleshooting Decision Tree for Low Yield in Dichloroacetylation
Caption: A decision tree for troubleshooting low yields in dichloroacetylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How can I control within level node order in graphviz's dot? - Stack Overflow [stackoverflow.com]
Technical Support Center: Purification of Crude Dichloroacetyl Chloride
Welcome to the Technical Support Center for the purification of crude dichloroacetyl chloride. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: Such as trichloroethylene (B50587) or dichloroacetic acid.[1]
-
Related Chlorinated Compounds: Including monochloroacetyl chloride and trichloroacetyl chloride, which have very close boiling points to the desired product, making separation by simple distillation difficult.[2]
-
Byproducts of Oxidation: If synthesized via oxidation of trichloroethylene, byproducts like chloral (B1216628) can be present.[1]
-
Hydrolysis Products: this compound is highly susceptible to hydrolysis, reacting with moisture to form dichloroacetic acid and hydrochloric acid (HCl).[1] This is a significant issue if the reaction or purification is not conducted under strictly anhydrous conditions.
Q2: What is the most effective method for purifying crude this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale.[1][3] Due to the close boiling points of some impurities, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for efficient separation.[4] For industrial applications, continuous rectification is employed.[5]
Q3: Can I use other purification methods besides distillation?
A3: Yes, other methods can be used, often in conjunction with distillation for achieving very high purity:
-
Azeotropic Distillation: This technique can be employed to separate monochloroacetyl chloride from this compound by adding an azeotrope-forming agent like n-heptane.[2]
-
Chemical Purification: A multi-step process involving treatment with activated carbon to remove certain organic impurities, followed by the addition of zinc granules to neutralize acidic components and displace heavy metal ions, has been described for producing high-purity chloroacetyl chloride, and similar principles can be applied to this compound.
-
Extractive Distillation: This method, using an extraction agent like n-dodecane, has been shown to effectively reduce the amount of this compound in chloroacetyl chloride to below 0.5%.
Q4: How can I analyze the purity of my this compound sample?
A4: The purity of this compound is typically determined using gas chromatography (GC) coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[6][7] Due to the high reactivity of this compound, derivatization with a reagent like piperidine (B6355638) may be necessary for accurate quantification of the parent compound and its acidic impurities.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound, primarily focusing on fractional distillation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Impurities | - Inefficient fractionating column.- Distillation rate is too fast.- Fluctuations in heating or vacuum. | - Use a fractionating column with a higher number of theoretical plates.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Ensure a stable heat source and consistent vacuum level.[4] |
| Product Discoloration (Yellow or Brown) | - Thermal decomposition at high temperatures. This compound can decompose at elevated temperatures.[8] | - Reduce the distillation pressure to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.- Minimize the residence time of the product at high temperatures.[4] |
| Low Product Yield | - Hydrolysis of this compound due to moisture in the apparatus.- Loss of product in the forerun or still pot.- Incomplete reaction if the crude material is used directly from synthesis. | - Thoroughly dry all glassware before use and perform the distillation under an inert atmosphere (e.g., nitrogen or argon).- Carefully monitor the distillation temperature to ensure sharp cuts between fractions.- Ensure the initial synthesis reaction has gone to completion. |
| "Bumping" or Violent Boiling | - Superheating of the liquid.- Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Ensure smooth and consistent heating of the distillation pot.- Start the distillation with gentle heating and gradually increase the temperature.[4] |
| Unstable Vacuum | - Leaks in the distillation apparatus.- Inefficient cold trap.- Faulty vacuum pump. | - Check and re-grease all ground glass joints.- Ensure all tubing is securely connected and free of cracks.- Replenish the cold trap with a dry ice/acetone slurry or liquid nitrogen.- Check the oil level and condition of the vacuum pump.[4] |
Quantitative Data on Purification
The following table summarizes the effectiveness of different purification methods based on available data.
| Purification Method | Starting Material | Key Impurity & Initial Concentration | Final Purity/Impurity Concentration |
| Fractional Distillation | Crude this compound from trichloroethylene oxidation | Not specified | >98% this compound[9] |
| Azeotropic Distillation | Mixture of chloroacetyl chloride and this compound | 10% this compound | Not specified for this compound, but effectively separates chloroacetyl chloride[2] |
| Extractive Distillation | Mixture of chloroacetyl chloride and this compound | 5% this compound | <0.5% this compound in the chloroacetyl chloride fraction |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Atmospheric Pressure
Safety Precaution: this compound is corrosive, toxic by inhalation, and reacts violently with water.[10] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. All glassware must be scrupulously dried before use.
Materials:
-
Crude this compound
-
Boiling chips or a magnetic stir bar
-
Anhydrous calcium chloride or other drying agent for a drying tube
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Lab jacks and clamps
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed. Place a drying tube on the receiving flask outlet to protect the distillate from atmospheric moisture.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin to gently heat the flask using the heating mantle.[11]
-
Collecting Fractions:
-
Observe the temperature at the distillation head. The first fraction to distill will be the lower-boiling impurities. Collect this "forerun" in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of this compound (approx. 107-108 °C at atmospheric pressure), change to a clean, dry receiving flask to collect the main product fraction.
-
Continue distillation as long as the temperature remains constant.
-
-
Completion: If the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask, stop the distillation by removing the heating mantle.
-
Cooling and Storage: Allow the apparatus to cool completely before dismantling. Store the purified this compound in a tightly sealed, dry container under an inert atmosphere.
Diagrams
Caption: A workflow for the purification and troubleshooting of this compound.
References
- 1. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]
- 2. US3763023A - Purification of chloroacetyl chloride by azeotropic distillation - Google Patents [patents.google.com]
- 3. US3509210A - Preparation of this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. US3630867A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Purification [chem.rochester.edu]
Optimizing Dichloroacetyl Chloride Acylation: A Technical Support Center
Welcome to the technical support center for optimizing reaction conditions for dichloroacetyl chloride acylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during this compound acylation in a question-and-answer format, providing potential causes and solutions.
Q1: Why is my Friedel-Crafts acylation reaction yield low?
A1: Low yields in Friedel-Crafts acylation with this compound can arise from several factors. The most common issues are related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity : The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any exposure to atmospheric water can deactivate it.[1]
-
Solution : Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use freshly opened, anhydrous Lewis acid and anhydrous solvents. If the catalyst has been opened for a while, consider using a fresh bottle.
-
-
Deactivated Aromatic Ring : Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated, leading to poor or no reaction.[1]
-
Solution : For deactivated systems, consider alternative synthetic routes or the use of more forcing reaction conditions (e.g., higher temperatures, stronger Lewis acids), though this may lead to side products.
-
-
Insufficient Catalyst : The product of the acylation, an aryl ketone, can form a complex with the Lewis acid, effectively sequestering it.[2] Therefore, a stoichiometric amount or a slight excess of the catalyst relative to the this compound is often required.[2]
-
Solution : Use at least a 1:1 molar ratio of Lewis acid to this compound. For less reactive substrates, a slight excess of the catalyst (e.g., 1.1-1.2 equivalents) may be beneficial.
-
-
Suboptimal Temperature : The reaction is typically exothermic.[3] Running the reaction at too low a temperature may result in an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[1]
-
Solution : Start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature. For some substrates, gentle heating may be necessary to drive the reaction to completion.[4]
-
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation. How can I improve selectivity?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of isomers and other byproducts can occur.
-
Isomer Formation : For substituted aromatic rings, acylation can occur at different positions. For example, with toluene (B28343), both ortho and para isomers can be formed, though the para product is usually major due to steric hindrance.[3]
-
Solution : Controlling the reaction temperature can influence regioselectivity. Lower temperatures generally favor the thermodynamically more stable para-isomer.[3] The choice of solvent can also play a role.
-
-
Polysubstitution : The dichloroacetyl group is deactivating, which generally prevents further acylation of the product.[5] If polysubstitution is observed, it may be due to highly activating groups on the starting material.
-
Solution : Use a strict 1:1 stoichiometry of the aromatic substrate to this compound. Adding the this compound slowly to the mixture of the substrate and Lewis acid can also help.
-
Q3: My N-acylation reaction with an amine is not working or is giving multiple products.
A3: N-acylation is generally a very efficient reaction, but issues can arise, particularly with complex substrates.
-
Low Reactivity of the Amine : If the amine is sterically hindered or has electron-withdrawing groups, its nucleophilicity may be reduced.
-
O-acylation of Amino Alcohols : When using substrates with both amine and hydroxyl groups (amino alcohols), acylation can occur on both the nitrogen and oxygen atoms.
-
Solution : To achieve selective N-acylation of amino alcohols, the reaction can be performed in a phosphate (B84403) buffer (pH 7.4) at room temperature. This method has been shown to be highly chemoselective for the amine group.[8]
-
-
HCl Byproduct Inhibition : The reaction produces HCl, which can protonate the starting amine, rendering it unreactive.
-
Solution : A base such as triethylamine (B128534) (TEA) or pyridine (B92270) is typically added to scavenge the HCl produced.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for the Friedel-Crafts acylation with this compound?
A1: Anhydrous aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for Friedel-Crafts acylation.[3] However, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and solid acid catalysts like Fe-modified montmorillonite (B579905) K10 have also been used successfully.[9] For milder reaction conditions, zinc oxide (ZnO) has been shown to be an efficient and reusable catalyst for the dichloroacetylation of arenes.[10]
Q2: What solvents are suitable for this compound acylation?
A2: For Friedel-Crafts acylation, common solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), carbon disulfide (CS₂), and nitrobenzene.[9] The choice of solvent can influence the reaction rate and selectivity. For N-acylation, solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), and even aqueous phosphate buffer can be used depending on the substrate and reaction conditions.[7][11]
Q3: How can I purify the product of a this compound acylation?
A3: The purification method depends on the properties of the product. Common techniques include:
-
Work-up : The reaction is typically quenched by pouring it into a mixture of ice and concentrated HCl to decompose the aluminum chloride complex.[12] This is followed by extraction with an organic solvent like dichloromethane. The organic layer is then washed with a dilute acid, water, a saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.[12]
-
Recrystallization : If the product is a solid, recrystallization is an effective purification method. Common solvent systems for aromatic ketones include ethanol, or mixtures like hexane (B92381)/ethyl acetate (B1210297) or toluene/hexane.[13][14]
-
Column Chromatography : For liquid products or to separate isomers, silica (B1680970) gel column chromatography is often used.[12] A common eluent system is a mixture of hexane and ethyl acetate.
-
Distillation : For volatile liquid products, distillation under reduced pressure can be an effective purification method.[4]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the acylation of various substrates with dichloroacetyl and chloroacetyl chloride.
Table 1: Friedel-Crafts Acylation with this compound
| Aromatic Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Toluene | ZnO | Dichloromethane | Room Temp | 4 | 85 | 4-Methyl-2,2-dichloroacetophenone |
| Anisole | ZnO | Dichloromethane | Room Temp | 3.5 | 90 | 4-Methoxy-2,2-dichloroacetophenone |
| 1-Methylindole | ZnO | Dichloromethane | Room Temp | 5 | 82 | 3-(Dichloroacetyl)-1-methylindole |
| Ferrocene | ZnO | Dichloromethane | Room Temp | 4.5 | 88 | 1-Dichloroacetylferrocene |
Data synthesized from a study on mono-acylation of arenes with various acid chlorides over zinc oxide.[10]
Table 2: N-Acylation with Chloroacetyl Chloride in Phosphate Buffer
| Amine | Time (min) | Yield (%) | Product |
| Aniline | 15 | 92 | N-Phenyl-2-chloroacetamide |
| 4-Methylaniline | 15 | 94 | 2-Chloro-N-(p-tolyl)acetamide |
| 4-Methoxyaniline | 15 | 95 | 2-Chloro-N-(4-methoxyphenyl)acetamide |
| 4-Chloroaniline | 20 | 90 | 2-Chloro-N-(4-chlorophenyl)acetamide |
| Benzylamine | 20 | 87 | N-Benzyl-2-chloroacetamide |
This data for chloroacetyl chloride suggests a viable starting point for similar reactions with this compound.[11]
Table 3: N-Acylation of Aniline with Various Acyl Chlorides
| Acyl Chloride | Yield (%) |
| Benzoyl chloride | 89 |
| Pivaloyl chloride | 86 |
| This compound | 83 |
| Phenylacetyl chloride | 81 |
| 3-Chloropropionyl chloride | 77 |
This table provides a direct comparison of the reactivity of this compound in N-acylation.[15]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with this compound
This protocol is a representative procedure for the acylation of an activated aromatic compound like toluene or anisole.
-
Apparatus Setup : Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.
-
Reagent Preparation : In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.
-
Addition of this compound : In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate : After the formation of the acylium ion complex, add the aromatic substrate (1.0 equivalent), also dissolved in anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for N-Acylation of an Amine with this compound
This protocol is adapted from procedures for chloroacetyl chloride and is suitable for a wide range of amines.[7][11]
-
Apparatus Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like THF or dichloromethane.
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of this compound : Add this compound (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise significantly.
-
Reaction : After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up : Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in optimizing this compound acylation.
Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.
Caption: General experimental workflow for this compound acylation.
Caption: Decision tree for reaction type based on substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. tandfonline.com [tandfonline.com]
How to prevent the hydrolysis of dichloroacetyl chloride during a reaction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with dichloroacetyl chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its hydrolysis during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to prevent the hydrolysis of this compound in my reaction?
A1: this compound is highly reactive towards water. Hydrolysis rapidly converts it to dichloroacetic acid and hydrochloric acid.[1][2][3][4] This unwanted side reaction consumes your starting material, reducing the yield of your desired product. The generation of hydrochloric acid can also alter the pH of your reaction mixture, potentially leading to undesired side reactions or decomposition of your product.
Q2: How fast does this compound hydrolyze?
A2: The hydrolysis of this compound is extremely rapid. Quantitative data on its hydrolysis rate highlights its sensitivity to water.
| Conditions | Half-life (t½) | Reference |
| Water at 25°C | 0.0023 seconds | [2][4] |
| 89.1:10.9 water-acetone at -20°C | 0.2 seconds | [2][4] |
Q3: What are the primary sources of water contamination in a typical reaction setup?
A3: Water contamination can originate from several sources:
-
Solvents: Many organic solvents are hygroscopic and absorb moisture from the atmosphere.
-
Glassware: Glass surfaces can adsorb a thin film of moisture from the air.
-
Reagents: Starting materials and other reagents may contain trace amounts of water.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains moisture.
Troubleshooting Guide: Preventing Hydrolysis
This guide provides solutions to common issues encountered when working with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired acylated product. | Hydrolysis of this compound due to the presence of water. | 1. Ensure all glassware is rigorously dried. Oven-dry glassware at >120°C for several hours or flame-dry under an inert atmosphere immediately before use. 2. Use anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation from a suitable drying agent, or passing through a column of activated alumina). 3. Work under an inert atmosphere. Use a nitrogen or argon atmosphere throughout the experiment, from reagent addition to reaction quenching. This can be achieved using a Schlenk line or a glovebox. 4. Use a drying agent in the reaction. While not always feasible depending on the specific reaction, adding a compatible anhydrous inorganic salt like magnesium sulfate (B86663) can help scavenge trace amounts of moisture. Compatibility must be verified as some drying agents can react with acyl chlorides. |
| Formation of a white precipitate (dichloroacetic acid). | Significant hydrolysis of this compound has occurred. | Review and improve all drying procedures for glassware, solvents, and reagents. Ensure the inert atmosphere is maintained effectively throughout the entire process. |
| Inconsistent reaction outcomes. | Variable amounts of water contamination between experiments. | Standardize your experimental setup and procedures for drying and handling. Consistently use the same grade of anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: General N-Acylation of an Amine under Anhydrous Conditions
This protocol outlines a general procedure for the N-acylation of an amine using this compound, emphasizing the exclusion of moisture.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Anhydrous base (e.g., Triethylamine, Pyridine) (1.2 eq)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the oven-dried flask under a positive pressure of inert gas.
-
Dissolve the amine and the anhydrous base in the anhydrous solvent and add it to the flask via a syringe.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add this compound dropwise to the stirred solution via a syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up the reaction by quenching with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.
Protocol 2: Friedel-Crafts Acylation under Anhydrous Conditions
This protocol describes a typical Friedel-Crafts acylation using this compound, which requires stringent anhydrous conditions due to the water-sensitive Lewis acid catalyst.[5]
Materials:
-
Aromatic substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Lewis acid (e.g., AlCl₃) (1.2 eq)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane, Carbon disulfide)
-
Oven-dried three-necked round-bottom flask with a magnetic stir bar
-
Condenser, dropping funnel, and gas inlet adapter
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the oven-dried glassware under a positive pressure of inert gas.
-
To the flask, add the anhydrous Lewis acid and the anhydrous solvent.
-
Cool the suspension to 0°C in an ice bath.
-
Add the aromatic substrate to the dropping funnel and add it to the reaction mixture.
-
Add the this compound to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature.
-
Carefully quench the reaction by pouring it over crushed ice and dilute HCl.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt.
-
Filter and concentrate the organic layer to obtain the crude product, which can be further purified by chromatography or recrystallization.
Visualizing Workflows and Concepts
Caption: Experimental workflow for preventing the hydrolysis of this compound.
Caption: The hydrolysis reaction of this compound.
References
Technical Support Center: Managing HCl Gas in Dichloroacetyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on safely and effectively managing hydrogen chloride (HCl) gas, a common byproduct in reactions involving dichloroacetyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is HCl gas produced in reactions with this compound?
A1: this compound is an acyl chloride. Like other acyl chlorides, it readily reacts with protic compounds (compounds that can donate a proton, H⁺), such as amines, alcohols, and even trace amounts of water. In these reactions, the chlorine atom of the this compound is displaced and combines with a hydrogen atom from the reacting molecule to form hydrogen chloride (HCl).[1] This is a common byproduct in acylation reactions.
Q2: What are the primary hazards associated with HCl gas?
A2: Hydrogen chloride gas is colorless with a sharp, pungent odor. It is highly corrosive and can cause severe irritation and damage to the respiratory system, eyes, and skin upon contact.[1] Inhalation can lead to coughing, choking, and inflammation of the respiratory tract. Furthermore, HCl gas readily dissolves in atmospheric moisture to form hydrochloric acid, which is corrosive to many materials.
Q3: What are the basic methods for controlling HCl gas in a laboratory setting?
A3: The most common methods for controlling HCl gas at a laboratory scale involve neutralization through a gas scrubber or trap. This typically consists of bubbling the effluent gas stream from the reaction through a basic solution, which reacts with the acidic HCl gas to form a salt and water. Common basic solutions include sodium hydroxide (B78521) and sodium bicarbonate.[2]
Q4: How do I choose between sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) for my scrubbing solution?
A4: Both are effective, but have different characteristics. Sodium hydroxide is a strong base and reacts very quickly and efficiently with HCl.[3] However, it is more corrosive and presents a greater safety hazard if the scrubbing solution is accidentally drawn back into the reaction vessel. Sodium bicarbonate is a weaker base, and while the neutralization reaction may be slightly less vigorous, it is generally considered safer to handle. For most lab-scale applications where the rate of HCl evolution is controlled, a saturated sodium bicarbonate solution is a good first choice.
Q5: Can I simply vent the HCl gas into a fume hood?
A5: While conducting the reaction in a well-ventilated fume hood is mandatory for safety, venting significant quantities of corrosive HCl gas directly into the fume hood exhaust is not recommended. It can cause corrosion of the ductwork and fan blades over time. It is best practice to neutralize the bulk of the HCl gas with a scrubber before it enters the fume hood exhaust.
Troubleshooting Guide
Issue 1: The reaction is producing HCl gas too vigorously and is overwhelming the scrubber.
-
Possible Cause 1: Addition of this compound is too fast.
-
Solution: Reduce the rate of addition of this compound to the reaction mixture. Using a dropping funnel and adding the reagent dropwise allows for better control over the reaction rate and, consequently, the rate of HCl evolution.[2]
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: Many acylation reactions are exothermic. If the reaction is too vigorous, consider cooling the reaction flask in an ice/water bath to moderate the reaction rate.[4]
-
-
Possible Cause 3: Inefficient scrubbing.
-
Solution: Ensure the gas dispersion tube in your scrubber has a small orifice to create fine bubbles, maximizing the surface area for gas-liquid contact. Check that the concentration of your basic solution is sufficient for the scale of your reaction. If necessary, use a series of two scrubbers to ensure complete neutralization.
-
Issue 2: The scrubbing solution is "sucking back" into the reaction flask.
-
Possible Cause: Rapid pressure drop in the reaction flask.
-
Solution: This is a dangerous situation that can be caused by a rapid decrease in temperature or the consumption of gas in the reaction flask, creating a partial vacuum. To prevent this, you can:
-
Introduce a slow stream of an inert gas (like nitrogen or argon) into your reaction setup. This maintains a slight positive pressure and ensures a continuous flow of gas towards the scrubber.
-
Install an empty "suck-back" trap between the reaction flask and the gas scrubber. This provides a buffer volume to catch any liquid that is pulled back before it reaches your reaction.[5]
-
-
Issue 3: Pressure is building up in the reaction apparatus.
-
Possible Cause 1: Blockage in the system.
-
Solution: Check for any blockages in the tubing or at the outlet of the scrubber. Ensure the gas dispersion tube is not clogged.
-
-
Possible Cause 2: Scrubber cannot handle the gas flow rate.
-
Solution: If the HCl evolution is very rapid, the back pressure from the scrubbing liquid can cause a pressure increase. Use a wider diameter tubing and a larger scrubber vessel. In some cases, a pressure-equalizing dropping funnel can help manage pressure changes during reagent addition.
-
Issue 4: How do I handle residual HCl after the reaction is complete?
-
Possible Cause: Dissolved HCl or unreacted acyl chloride.
-
Solution: During the reaction work-up, the mixture is typically quenched by carefully adding it to ice-water or a cold, dilute basic solution like sodium bicarbonate.[6] This will neutralize any remaining HCl and hydrolyze any unreacted this compound. The organic product can then be extracted with a suitable solvent.
-
Data Presentation
Table 1: Comparison of Common Aqueous Scrubbing Agents for HCl Gas
| Scrubbing Agent | Chemical Formula | Concentration (Typical) | HCl Removal Efficiency | Advantages | Disadvantages |
| Sodium Hydroxide | NaOH | 0.5 - 2 M | Up to 99.9%[7] | High efficiency, fast reaction rate.[3] | Highly corrosive, potential for suck-back is more hazardous. |
| Sodium Bicarbonate | NaHCO₃ | Saturated Solution | High (generally >90%) | Safer to handle, less corrosive. | Reaction produces CO₂, which can cause foaming; slightly lower efficiency than NaOH. |
| Potassium Hydroxide | KOH | 0.5 - 2 M | High (similar to NaOH) | High efficiency, fast reaction rate. | More expensive than NaOH, also highly corrosive. |
Table 2: Material Compatibility with this compound and HCl
| Material | This compound | Dry HCl Gas | Wet HCl / Hydrochloric Acid | Recommendation |
| Borosilicate Glass | Excellent | Excellent | Excellent | Highly Recommended for reaction vessels and condensers.[8][9] |
| PTFE (Teflon®) | Excellent | Excellent | Excellent | Highly Recommended for tubing, stir bars, and seals.[10][11] |
| Stainless Steel (316) | Good (Anhydrous) | Fair (corrosion risk) | Poor (rapid corrosion) | Not Recommended for wetted parts or prolonged exposure to HCl. |
| Viton® (FKM) | Excellent (for dry) | Good | Good | Good for seals and gaskets, but check specific grade.[12][13] |
| Kalrez® (FFKM) | Excellent | Excellent | Excellent | Highly Recommended for seals and O-rings in harsh conditions.[14] |
| Polyethylene/Polypropylene | Fair (potential swelling) | Good | Good | Suitable for tubing and scrubber vessels, but check for compatibility. |
Experimental Protocols
Protocol 1: Setup of a Laboratory-Scale HCl Gas Scrubber
This protocol describes a standard bubbler setup for neutralizing HCl gas from a reaction.
Materials:
-
Reaction flask
-
Condenser (if required for the reaction)
-
Gas outlet adapter
-
Flexible, chemically resistant tubing (e.g., PTFE or Tygon®)
-
Two gas washing bottles (bubblers)
-
Scrubbing solution (e.g., saturated sodium bicarbonate)
-
Mineral oil
Procedure:
-
Assemble the Reaction Apparatus: Set up your reaction flask (and condenser, if needed) in a fume hood.
-
Connect the Gas Outlet: Attach a gas outlet adapter to the top of the condenser or reaction flask.
-
Set up the Suck-Back Trap (Optional but Recommended): Connect a piece of tubing from the gas outlet adapter to the inlet of the first, empty gas washing bottle. This will serve as a safety trap.
-
Set up the Scrubber: Connect the outlet of the safety trap to the inlet of the second gas washing bottle. The inlet tube of this bottle should extend below the surface of the scrubbing solution.
-
Fill the Scrubber: Fill the second gas washing bottle about two-thirds full with your chosen scrubbing solution (e.g., saturated aqueous sodium bicarbonate).
-
Monitor Gas Flow: The outlet of the scrubber can be left open to the back of the fume hood or connected to a second bubbler containing mineral oil to visually monitor the gas flow rate.
-
Ensure a Clear Path: Before starting the reaction, ensure there are no kinks in the tubing and that a slow stream of inert gas (if used) can bubble gently through the system.
-
Begin the Reaction: Start your reaction, adding this compound slowly and monitoring the rate of bubbling in the scrubber.
-
Post-Reaction: Once the reaction is complete, continue to pass an inert gas through the apparatus for 10-15 minutes to ensure all residual HCl gas is flushed into the scrubber.
-
Disposal: The spent scrubbing solution should be neutralized to a pH of ~7 before disposal according to your institution's guidelines.
Mandatory Visualizations
Caption: Experimental workflow for scrubbing HCl gas from a reaction.
Caption: Troubleshooting decision tree for vigorous HCl gas evolution.
References
- 1. scribd.com [scribd.com]
- 2. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. longdom.org [longdom.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Sciencemadness Discussion Board - DRY HYDROGEN CHLORIDE GAS - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. s-k.com [s-k.com]
- 8. Curly Arrow: How to make dry HCl gas [curlyarrow.blogspot.com]
- 9. Sciencemadness Discussion Board - Making a gas bubbler - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. calpaclab.com [calpaclab.com]
- 12. tym.co.uk [tym.co.uk]
- 13. parrinst.com [parrinst.com]
- 14. dymseal.com [dymseal.com]
Technical Support Center: Dichloroacetyl Chloride Stability in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the stability of dichloroacetyl chloride in various organic solvents, offering troubleshooting advice and frequently asked questions to ensure the success and safety of your experiments.
Stability of this compound: A Comparative Overview
This compound is a highly reactive reagent, and its stability is critically dependent on the choice of solvent. The data below summarizes its compatibility with common laboratory solvents.
| Solvent Class | Solvent Name | Compatibility/Stability | Remarks |
| Aprotic Halogenated | Dichloromethane (B109758) (DCM), Ethylene Dichloride | Stable [1] | Recommended for reactions where this compound needs to be inert. |
| Aprotic Polar | Acetone (B3395972) | Unstable (stable for less than two hours)[2][3][4] | Freshly prepared solutions are necessary for use. |
| Acetonitrile | Limited stability, susceptible to reaction over time. | Use with caution and preferably at low temperatures. | |
| N,N-Dimethylformamide (DMF) | Can act as a catalyst for reactions involving acyl chlorides and may react with this compound itself, especially at elevated temperatures. | Not recommended as an inert solvent. | |
| Tetrahydrofuran (THF) | Can react, especially in the presence of impurities or catalysts. | Use with caution; ensure the solvent is anhydrous and peroxide-free. | |
| Protic | Water | Highly Unstable [2][3][4][5] | Reacts violently to form dichloroacetic acid and hydrochloric acid.[2][3] |
| Alcohols (e.g., Methanol, Ethanol) | Highly Unstable [1][5] | Reacts rapidly to form the corresponding ester (e.g., methyl dichloroacetate (B87207) with methanol).[1] | |
| Amines | Highly Unstable | Reacts readily to form amides. | |
| Ethereal | Diisopropyl Ether and other ethers | Potentially Hazardous [2][3][4] | May react vigorously or explosively in the presence of trace metal salts.[2][3][4] |
| Hydrocarbon | Hexanes, Chloroform | Soluble.[5] | Generally considered inert, but ensure anhydrous conditions. |
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | Degradation of this compound: This can be due to reaction with a protic solvent or impurities (e.g., water) in an aprotic solvent. | - Ensure all solvents and reagents are rigorously dried. - For reactions in acetone, use a freshly prepared solution of this compound.[2][3][4] - If using an ethereal solvent, ensure it is free of peroxides and metal contaminants.[2][3][4] |
| Formation of unexpected byproducts | Reaction with the solvent: Solvents like THF and DMF can participate in side reactions. Hydrolysis from residual water will produce dichloroacetic acid. | - Switch to a more inert solvent such as dichloromethane.[1] - Analyze the reaction mixture by techniques like GC-MS or NMR to identify byproducts and deduce the side reaction pathway. |
| Discoloration of the reaction mixture | Decomposition of this compound or reaction with impurities. | - Purify the solvent to remove any potential contaminants. - Run the reaction at a lower temperature to minimize decomposition. |
| Vigorous or uncontrolled reaction | Reaction with a highly reactive solvent (e.g., water, alcohol) or catalytic decomposition. The presence of metal salts can catalyze explosive reactions with ethers.[2][3][4] | - Immediately cool the reaction vessel. - Ensure the chosen solvent is appropriate and pure. - When using ethereal solvents, verify the absence of metal salt impurities. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.
Q2: What is the white solid that sometimes forms when working with this compound?
A2: This is often the result of hydrolysis. This compound reacts with moisture in the air to form dichloroacetic acid (a solid at room temperature) and hydrogen chloride gas.
Q3: Can I use THF as a solvent for my reaction with this compound?
A3: While THF is a common aprotic solvent, it can react with acyl chlorides, particularly if impurities are present. If you must use THF, ensure it is anhydrous and peroxide-free, and consider running the reaction at a low temperature. For greater stability, dichloromethane is a preferable alternative.[1]
Q4: My reaction in acetone is not working. Why?
A4: this compound has limited stability in acetone, with solutions being stable for less than two hours.[2][3][4] For reactions in acetone, it is crucial to use a freshly prepared solution of this compound.
Q5: Are there any specific hazards I should be aware of when using this compound with ethereal solvents?
A5: Yes, mixtures of this compound with diisopropyl ether or other ethers can react vigorously or even explosively, especially if trace amounts of metal salts are present.[2][3][4] Extreme caution should be exercised, and alternative solvents should be considered.
Experimental Protocols
Protocol for Determining the Stability of this compound in an Organic Solvent via NMR Spectroscopy
This protocol provides a general method for monitoring the concentration of this compound over time in a given organic solvent.
1. Materials:
-
This compound
-
Deuterated organic solvent of interest (e.g., Acetone-d6, Acetonitrile-d3, THF-d8, Dichloromethane-d2)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Gas-tight syringe
2. Procedure:
-
Prepare a stock solution of the internal standard in the deuterated solvent of choice at a known concentration.
-
In a dry NMR tube, under an inert atmosphere, add a precise volume of the internal standard solution.
-
Using a gas-tight syringe, add a known amount of this compound to the NMR tube.
-
Immediately acquire a proton (¹H) NMR spectrum. This will be your t=0 time point.
-
Continue to acquire NMR spectra at regular intervals (e.g., every 15 minutes for reactive solvents, or every hour for more stable ones).
-
Integrate the signal of a characteristic peak of this compound (e.g., the methine proton) and the signal of the internal standard.
-
Calculate the relative concentration of this compound at each time point by comparing its integral to that of the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
Visualizing Reaction Pathways and Workflows
Solvent Selection Logic
Caption: Decision tree for selecting a suitable organic solvent for reactions involving this compound.
Experimental Workflow for Stability Assessment
Caption: Step-by-step workflow for determining the stability of this compound in a given solvent using NMR spectroscopy.
References
- 1. japsonline.com [japsonline.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | Cl2CHCOCl | CID 6593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 79-36-7 [amp.chemicalbook.com]
- 5. 79-36-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting low conversion rates in dichloroacetylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in dichloroacetylation reactions. Whether you are employing modern reagents like Dichloromeldrum's Acid (DiCMA) or traditional methods with dichloroacetyl chloride, this guide will help you address common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My dichloroacetylation reaction has a very low conversion rate. What are the most common causes?
A1: Low conversion rates in dichloroacetylation can stem from several factors. The most common issues include:
-
Reagent Purity and Stability: The purity of your starting materials, especially the dichloroacetylating agent and the substrate (amine or alcohol), is critical. Dichloroacetylating agents like this compound are highly sensitive to moisture.[1][2][3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants play a significant role. For instance, some reactions may require heating to proceed at a reasonable rate, while for others, elevated temperatures can lead to decomposition or side reactions.[4]
-
Inappropriate Solvent or Base: The choice of solvent and base (if applicable) is crucial for reaction efficiency. The solvent must be anhydrous and capable of dissolving the reactants.[5] The base should effectively scavenge the acid byproduct without interfering with the reaction.
-
Presence of Water: Moisture can hydrolyze the dichloroacetylating agent, rendering it inactive.[2] Using anhydrous solvents and thoroughly drying all glassware is essential.
Q2: I am observing the formation of multiple side products. What could be the cause?
A2: The formation of side products is often related to the reactivity of the reagents and the reaction conditions.
-
With highly reactive substrates like benzylamines, further reaction with the dichloroacetylating agent can occur.[6]
-
In reactions with alcohols, elimination reactions to form alkenes can be a competing pathway, especially with sterically hindered bases.
-
Using an incorrect stoichiometry of reagents can also lead to a mixture of products.
Q3: How can I monitor the progress of my dichloroacetylation reaction?
A3: Thin Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of the reaction.[7] By spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system, you can observe the disappearance of the starting material spots and the appearance of the product spot.[7] Techniques like GC-MS and NMR spectroscopy can also be used for more detailed analysis and to identify any byproducts.
Q4: Is it necessary to purify the dichloroacetylating agent before use?
A4: For sensitive reactions or when high purity of the final product is required, purification of the dichloroacetylating agent is recommended. This compound, for example, can be purified by distillation.[6] However, for some robust methods, reagent-grade solvents and agents can be used without further purification.[6]
Troubleshooting Guide: Low Conversion Rates
This guide provides a systematic approach to troubleshooting low conversion rates in your dichloroacetylation experiments.
Problem: Low or No Product Formation
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion rates.
| Potential Cause | Troubleshooting Steps |
| 1. Reagent Quality and Stability | |
| Impure Starting Materials | - Ensure the purity of your amine/alcohol substrate and the dichloroacetylating agent. - If necessary, purify the starting materials before use (e.g., distillation of this compound).[6] |
| Degradation of Dichloroacetylating Agent | - Dichloroacetylating agents like this compound are moisture-sensitive.[2] Use fresh or properly stored reagents. - Handle these reagents under anhydrous conditions, for example, under an inert atmosphere (nitrogen or argon). |
| Inactive Base | - If a base is used, ensure it is fresh, dry, and pure. Some bases can degrade upon storage. |
| 2. Suboptimal Reaction Conditions | |
| Presence of Water | - Thoroughly dry all glassware before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere to prevent the ingress of atmospheric moisture.[4] |
| Incorrect Temperature | - Some dichloroacetylation reactions proceed at room temperature, while others may require gentle heating.[5] - Conversely, excessive heat can lead to decomposition or side reactions.[4] Optimize the reaction temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time.[7] |
| Incorrect Reagent Concentration | - For some reactions, higher concentrations can lead to quantitative yields.[6] |
| 3. Inappropriate Solvent or Base | |
| Unsuitable Solvent | - The solvent must be able to dissolve all reactants. - The polarity of the solvent can influence reaction rates. Common solvents for dichloroacetylation include ethyl acetate, chloroform, THF, and DCM.[5][6] |
| Incorrect Base | - If a base is required, its strength is important. For the dichloroacetylation of amines with this compound, bases like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used to neutralize the HCl byproduct.[5][8] The choice of base can significantly impact the yield.[5] |
| 4. Workup and Purification Issues | |
| Product Loss During Workup | - Ensure proper phase separation during extractions to avoid loss of product. - The product may have some solubility in the aqueous phase. Consider back-extraction of the aqueous layer. |
| Product Degradation During Purification | - Some dichloroacetylated products may be sensitive to heat or silica (B1680970) gel. - Consider alternative purification methods like recrystallization or distillation under reduced pressure. |
Data on Reaction Condition Optimization
The choice of solvent and base can have a significant impact on the yield of the dichloroacetylation reaction.
Table 1: Influence of Solvent on the Dichloroacetylation of 4-Fluoroaniline with DiCMA [6]
| Solvent | Yield (%) |
| Toluene | 50 |
| Chloroform | 75 |
| THF | 80 |
| Diethyl ether | 85 |
| Ethyl acetate | 95 |
| Methanol | Lower yield, complex mixture |
| Acetone | Lower yield, complex mixture |
Table 2: Comparison of Bases for the Synthesis of N-phenyl-2-chloroacetamide [5]
| Base | Solvent | Time (h) | Yield (%) |
| TEA | DCM | 10 | 60 |
| TEA | THF | 10 | 65 |
| DABCO | THF | 10 | 70 |
| DBU | THF | 3 | 86 |
Experimental Protocols
General Protocol for Dichloroacetylation of an Amine using this compound and a Base
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Base (e.g., triethylamine, DBU)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve the amine substrate (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Signaling Pathways and Mechanisms
A general understanding of the reaction mechanism can aid in troubleshooting.
General Mechanism of Amine Dichloroacetylation
Caption: The general mechanism of amine dichloroacetylation.
References
- 1. US3630867A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. US3509210A - Preparation of this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures Containing Dichloroacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the removal of dichloroacetic acid (DCA) as an impurity from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing dichloroacetic acid (DCA) as an impurity?
A1: The primary methods for removing DCA from reaction mixtures include:
-
Extractive Distillation: This is a promising alternative to simple distillation, especially for separating DCA from compounds with close boiling points like monochloroacetic acid (MCA).[1] It involves adding an extractive agent to increase the relative volatility between the components.[1]
-
Crystallization: Melt crystallization and recrystallization from a suitable solvent are effective techniques, often used as a final "polishing" step to achieve high purity.[1][2]
-
Selective Hydrogenation: This chemical method selectively reduces DCA to MCA without significantly affecting other components, using a noble metal catalyst.[3]
-
Azeotropic Distillation: By adding an azeotrope-forming agent, the separation of DCA from other components can be facilitated through distillation.[4]
-
Liquid-Liquid Extraction: A fundamental workup technique to partition DCA into a specific solvent phase. The efficiency of this method depends on the solvent system and the partition coefficient of DCA.
Q2: Why is it difficult to separate dichloroacetic acid (DCA) from monochloroacetic acid (MCA) by simple fractional distillation?
A2: The separation of DCA from MCA by conventional distillation is highly energy-intensive and challenging due to their very low relative volatility, which is in the range of approximately 1.05 to 1.3.[1] This small difference in boiling points makes achieving a high degree of separation by fractional distillation alone impractical.
Q3: What level of purity can I expect from a single crystallization step?
A3: A single-stage melt crystallization can reduce the concentration of DCA by a factor of approximately four.[5][6] For example, a mixture containing 3% DCA could be purified to about 0.7-0.8% DCA in one step.[5][6] To achieve higher purity, multiple crystallization steps are often necessary.[5][6]
Q4: What analytical methods are suitable for quantifying the amount of DCA impurity?
A4: Several analytical techniques can be used to determine the concentration of DCA in your sample:
-
Ion Chromatography: This method can be used with conductivity detection to quantify DCA.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., reverse-phase) and detector (e.g., UV) is a common method for separating and quantifying chloroacetic acids.[7][9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used for the determination of DCA, often after a derivatization step.
Troubleshooting Guides
Issue 1: Poor separation of DCA using fractional distillation.
| Possible Cause | Troubleshooting Step |
| Close boiling points of components. | Simple fractional distillation is often inefficient for separating compounds with very similar boiling points, such as DCA and MCA.[1] Consider using extractive or azeotropic distillation. |
| Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[11] |
| Distillation rate is too high. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column. A slow and steady distillation rate is crucial for good separation.[11] |
| Poor insulation of the distillation column. | Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient necessary for efficient fractionation.[12] |
Issue 2: Low purity after crystallization.
| Possible Cause | Troubleshooting Step |
| Inefficient single-stage crystallization. | For impurities like DCA, a single crystallization may not be sufficient.[5][6] Perform multiple recrystallizations to achieve the desired purity. |
| Inappropriate solvent choice. | The target compound should be soluble in the hot solvent and insoluble in the cold solvent, while the impurity (DCA) should remain in the mother liquor. Experiment with different solvents or solvent mixtures. |
| Cooling the solution too quickly. | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to form purer crystals. |
| Insufficient washing of crystals. | After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing the DCA impurity. |
Issue 3: Incomplete removal of DCA by liquid-liquid extraction.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the aqueous phase. | Since DCA is an acid, its partitioning between organic and aqueous phases is pH-dependent. To extract DCA into an aqueous phase, use a basic solution (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) to convert it to its more water-soluble salt form.[13][14] |
| Insufficient number of extractions. | A single extraction may not be sufficient to remove all of the DCA. Perform multiple extractions with fresh portions of the extracting solvent to maximize removal.[13] |
| Formation of an emulsion. | Emulsions can prevent clean separation of the layers. To break an emulsion, try adding a small amount of brine (saturated NaCl solution), gently swirling the mixture, or allowing the mixture to stand for a longer period. |
| Poor choice of organic solvent. | The organic solvent should be immiscible with water and have a favorable partition coefficient for the compound of interest while leaving the DCA salt in the aqueous layer. Diethyl ether and ethyl acetate (B1210297) are common choices.[15] |
Quantitative Data Summary
Table 1: Efficiency of DCA Removal by Melt Crystallization
| Parameter | Value | Reference |
| Initial DCA Concentration | 3 wt% | [5][6] |
| DCA Concentration after one stage | 0.7 - 0.8 wt% | [5][6] |
| Reduction Factor | ~4 | [5][6] |
Table 2: Conditions for Extractive Distillation of MCA/DCA
| Parameter | Recommended Condition | Reference |
| Pressure | < 100 mbar | [6] |
| Bottoms Temperature | < 393 K | [6] |
| Extractive Agent to DCA Mole Ratio | ≥ 2.5 | [6] |
Experimental Protocols
Protocol 1: Selective Hydrogenation of Dichloroacetic Acid
This protocol describes the selective reduction of DCA in a mixture containing MCA.
Materials:
-
Reaction mixture containing MCA and DCA
-
Hydrogen gas
-
Group VIII noble metal catalyst (e.g., Palladium on carbon)
Procedure:
-
Charge the reaction vessel with the liquid mixture of monochloroacetic acid and dichloroacetic acid.
-
Introduce a catalytic amount of the Group VIII noble metal hydrogenation catalyst.
-
Heat the mixture to a temperature between 60°C and 170°C while agitating the liquid.[3]
-
Bubble hydrogen gas through the liquid mixture.[3]
-
Monitor the reaction progress by taking aliquots and analyzing for DCA content using a suitable analytical method (e.g., HPLC or GC-MS).
-
Once the desired level of DCA reduction is achieved, cool the reaction mixture and filter to remove the catalyst.
-
Recover the purified product.
Protocol 2: Extractive Distillation for DCA Removal
This protocol outlines the general steps for separating DCA from a mixture via extractive distillation.
Materials:
-
Mixture containing DCA and the desired product (e.g., MCA)
-
Extractive agent (selected based on the chemical properties of the mixture components)[5]
Procedure:
-
Contact the mixture containing DCA with the chosen extractive agent. This can be done prior to or within the distillation column.[16]
-
Feed the mixture to an extractive distillation column. It is often preferred to feed the extractive agent at a stage above the feed point of the reaction mixture.[16]
-
Perform the distillation under reduced pressure (e.g., below 100 mbar) and at a controlled temperature at the bottom of the column (e.g., below 393 K).[6]
-
Collect the overhead stream, which will be enriched in the more volatile component (e.g., MCA).
-
The bottom stream will contain the less volatile component (DCA) and the extractive agent.
-
The extractive agent can be regenerated from the bottom stream in a separate step.[5]
Visualizations
Caption: Decision workflow for selecting a DCA purification method.
Caption: Troubleshooting logic for low purity after crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US2863917A - Method for reducing dichloroacetic acid in the presence of monochloro-acetic acid - Google Patents [patents.google.com]
- 4. US3772157A - Purification of 2-chloroalkanoic acids by azeotropic distillation - Google Patents [patents.google.com]
- 5. EP2723705A1 - Process for separating monochloroacetic acid and dichloroacetic acid via extractive distillation - Google Patents [patents.google.com]
- 6. EP2834213A1 - Process for separating monochloroacetic acid and dichloroacetic acid via extractive distillation using an organic solvent - Google Patents [patents.google.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Determination of dichloroacetic acid and trichloroacetic acid by liquid-liquid extraction and ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of Dichloroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Chloroacetic acid | SIELC Technologies [sielc.com]
- 11. Purification [chem.rochester.edu]
- 12. google.com [google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. US20140121411A1 - Process for separating monochloroacetic acid and dichloroacetic acid via extractive distillation - Google Patents [patents.google.com]
Technical Support Center: Purification of Dichloroacetyl Chloride by Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of dichloroacetyl chloride via distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common distillation techniques for purifying this compound?
A1: The most common and effective method for purifying this compound is vacuum fractional distillation . Due to its relatively high boiling point (107-108 °C at atmospheric pressure), distillation under reduced pressure is crucial to prevent thermal decomposition, which can lead to product discoloration and the formation of impurities.[1][2][3] Fractional distillation is necessary to separate it from impurities with close boiling points.
Other specialized techniques that have been reported, primarily for separating it from chloroacetyl chloride, include:
-
Azeotropic distillation: This involves adding an azeotrope-forming agent (an entrainer) to the mixture to alter the relative volatilities of the components, making separation by distillation more feasible.[4]
-
Extractive distillation: In this method, a high-boiling solvent is introduced into the distillation column to change the volatility of the components, facilitating their separation.
For general laboratory purification, vacuum fractional distillation is the preferred method.
Q2: What are the common impurities found in crude this compound?
A2: The impurity profile of this compound largely depends on its synthesis route. Common impurities include:
-
Chloroacetyl chloride: A common impurity, especially in syntheses involving the chlorination of acetyl chloride.[5]
-
Trichloroacetyl chloride: Can be present as a byproduct of over-chlorination.[6]
-
Starting materials: Residual starting materials from the synthesis process, such as trichloroethylene (B50587) or pentachloroethane, may be present.[7][8]
-
Byproducts of synthesis: Depending on the synthesis method, byproducts like phosgene, carbon monoxide, and chloral (B1216628) can be formed, particularly in the oxidation of trichloroethylene.[9]
-
Hydrolysis products: this compound readily reacts with moisture to form dichloroacetic acid and hydrogen chloride (HCl) gas.[1][8]
Q3: Why is my this compound dark or discolored after distillation?
A3: Discoloration (yellow to brown) in distilled this compound is often a sign of thermal decomposition. This compound can become unstable at elevated temperatures.[1] To mitigate this, it is essential to:
-
Use vacuum distillation: Lowering the pressure reduces the boiling point, minimizing thermal stress on the compound.
-
Avoid overheating the distillation pot: Use a heating mantle with a stirrer and monitor the temperature closely. Do not exceed the temperature required for a steady distillation rate.
-
Minimize distillation time: Prolonged heating, even at a lower temperature, can lead to decomposition.
Q4: How can I prevent "bumping" during the vacuum distillation of this compound?
A4: "Bumping" is the sudden, violent boiling of a liquid and is common in vacuum distillation. To ensure smooth boiling:
-
Use a magnetic stir bar: Continuous agitation of the liquid is the most effective way to prevent bumping.
-
Introduce a fine stream of inert gas: A very fine capillary bleed of nitrogen or argon can be introduced into the distillation flask to provide nucleation sites for boiling.
-
Avoid boiling chips: Standard boiling chips are often ineffective under vacuum as the trapped air is quickly removed.
Q5: What safety precautions should be taken during the distillation of this compound?
A5: this compound is a corrosive and toxic substance that reacts with moisture.[1] Strict safety measures are necessary:
-
Work in a well-ventilated fume hood: This is mandatory to avoid inhalation of corrosive vapors and any evolved HCl gas.
-
Use appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, a face shield, and a lab coat.
-
Ensure dry glassware and reagents: The apparatus must be thoroughly dried to prevent hydrolysis, which generates corrosive HCl gas.
-
Use a gas trap: The vacuum pump must be protected from corrosive HCl gas. A gas trap containing a basic solution (e.g., sodium hydroxide (B78521) solution) or a suitable adsorbent should be placed between the distillation apparatus and the vacuum pump.
-
Handle with care: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Difficulty achieving or maintaining vacuum | Leaks in the system (improperly sealed joints, cracked glassware). Inefficient cold trap. Faulty vacuum pump. | Check all glassware joints for proper sealing and grease if necessary. Ensure the cold trap is filled with an appropriate coolant (e.g., dry ice/acetone). Verify the vacuum pump is functioning correctly. |
| Product is discolored (yellow/brown) | Thermal decomposition due to excessive heat. | Reduce the distillation temperature by lowering the vacuum pressure. Ensure the heating mantle temperature is not set too high. Minimize the distillation time. |
| "Bumping" or violent boiling | Superheating of the liquid. Lack of nucleation sites. | Use a magnetic stirrer for vigorous agitation. Introduce a fine capillary bleed of an inert gas (e.g., nitrogen). Do not use boiling chips. |
| Low recovery of distilled product | Inefficient condensation. Leaks in the system. Hold-up in the distillation column. | Ensure a good flow of coolant through the condenser. Check for and rectify any leaks in the apparatus. Use a shorter distillation column if high separation efficiency is not critical. |
| Corrosion of equipment | Reaction with moisture to produce HCl. | Use dry glassware and reagents. Employ a gas trap to neutralize evolved HCl gas. Select materials of construction that are resistant to acid chlorides and HCl. |
| Pressure fluctuations | Uncontrolled bumping. Leaks in the system. Inconsistent vacuum source. | Address bumping issues as described above. Check for and seal any leaks. Use a vacuum regulator for better pressure control. |
Data Presentation
Physical Properties of this compound and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| This compound | C₂HCl₃O | 147.39 | 107 - 108[1][2][3] |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 106[10] |
| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 118 |
| Trichloroethylene | C₂HCl₃ | 131.38 | 87[11] |
| Pentachloroethane | C₂HCl₅ | 202.29 | 161-162 |
| Phosgene | COCl₂ | 98.92 | 8.3[12][13][14] |
| Chloral | C₂HCl₃O | 147.39 | 97.8[15][16][17] |
| Dichloroacetic acid | C₂H₂Cl₂O₂ | 128.94 | 194 |
Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) (Estimated) |
| 760 | 107.5 |
| 154 | 25 (Vapor Pressure)[1] |
| 100 | ~60 |
| 50 | ~45 |
| 20 | ~30 |
| 10 | ~20 |
Note: The boiling points at reduced pressures are estimated based on the available vapor pressure data and general nomographs. For precise work, it is recommended to determine the boiling point experimentally under the specific vacuum conditions.
Experimental Protocols
Protocol 1: Laboratory-Scale Vacuum Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Gas scrubber (for HCl)
-
Inert gas source (e.g., nitrogen) with a fine capillary for ebullition (optional)
-
Vacuum grease
Procedure:
-
Apparatus Setup:
-
Ensure all glassware is clean and thoroughly dried in an oven.
-
Assemble the vacuum fractional distillation apparatus in a fume hood (see diagram below).
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place a magnetic stir bar in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Connect the vacuum adapter to a cold trap and then to a gas scrubber before the vacuum pump. This will protect the pump from corrosive vapors.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly evacuate the system using the vacuum pump.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation pot with the heating mantle.
-
Observe the reflux line as it slowly ascends the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.
-
Collect any low-boiling forerun in a separate receiving flask and dispose of it appropriately.
-
When the temperature at the distillation head stabilizes, begin collecting the main fraction of purified this compound in a clean receiving flask. Record the temperature and pressure.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature begins to drop or rise significantly, change the receiving flask to collect any high-boiling residue.
-
-
Shutdown:
-
Stop heating and allow the distillation pot to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
-
Turn off the vacuum pump.
-
Disassemble the apparatus and clean all glassware promptly.
-
Mandatory Visualizations
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 75-44-5 CAS MSDS (PHOSGENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US3763023A - Purification of chloroacetyl chloride by azeotropic distillation - Google Patents [patents.google.com]
- 5. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]
- 8. This compound | 79-36-7 [amp.chemicalbook.com]
- 9. US3884785A - Method of making this compound - Google Patents [patents.google.com]
- 10. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Trichloroethylene CAS#: 79-01-6 [m.chemicalbook.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Phosgene - Wikipedia [en.wikipedia.org]
- 14. Phosgene [commonorganicchemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Chloral - Wikipedia [en.wikipedia.org]
- 17. 75-87-6 CAS MSDS (Chloral) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Dichloroacetyl Chloride Reactions and Moisture Sensitivity
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with dichloroacetyl chloride. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the significant impact of moisture on reaction efficiency and safety.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound (DCAC) failing or giving a very low yield?
A low yield in reactions involving DCAC is most commonly due to its high sensitivity to moisture. DCAC reacts extremely rapidly with water, consuming the reagent before it can participate in the desired reaction. This premature decomposition is a primary cause of reduced reaction efficiency.
Q2: What happens when this compound comes into contact with water?
This compound undergoes a rapid and violent hydrolysis reaction upon contact with water.[1][2][3] This exothermic reaction decomposes the DCAC into dichloroacetic acid and corrosive hydrochloric acid (HCl) gas.[1][3]
Q3: How quickly does this compound react with water?
The reaction is nearly instantaneous. The half-life of hydrolysis for this compound is extremely short, indicating that even trace amounts of moisture can cause significant degradation of the reagent.[3][4] For a detailed breakdown of hydrolysis rates under different conditions, please refer to Table 1.
Q4: What are the primary byproducts of moisture contamination?
The two main byproducts are dichloroacetic acid and hydrochloric acid.[1][3] The formation of HCl gas can increase pressure in a closed system, while the presence of both acidic byproducts can potentially catalyze unwanted side reactions or degrade sensitive substrates and products.
Q5: How can I tell if my this compound reagent has been compromised by moisture?
A compromised reagent may appear cloudy or exhibit fuming when the container is opened, due to reaction with atmospheric moisture.[1][3] You may also notice increased pressure within the bottle. For a definitive assessment, a small sample can be carefully analyzed using methods like Gas Chromatography (GC) to detect the presence of dichloroacetic acid.
Q6: What are the safety risks associated with the unintended reaction of this compound and water?
The primary risks include:
-
Pressure Buildup: The rapid generation of HCl gas in a closed apparatus can cause a dangerous increase in pressure, potentially leading to equipment failure.[5][6]
-
Corrosive Fumes: The reaction releases steamy, corrosive HCl gas, which is a severe respiratory and eye irritant.[1][3][7]
-
Exothermic Reaction: The hydrolysis generates significant heat, which can increase the reaction rate and pressure, and in extreme cases, cause the solvent to boil.[1]
Troubleshooting Guide
Problem: Significantly low or no yield of the desired product.
This is the most common symptom of moisture contamination. The DCAC is consumed by water before it can react as intended.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Vigorous, uncontrolled fuming and pressure buildup observed immediately upon reagent addition.
This indicates a significant amount of water is present in the reaction flask, causing rapid hydrolysis and HCl gas evolution.[5][6]
-
Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood. Do not seal the system. If safe to do so, cool the reaction vessel in an ice bath to slow the reaction rate.
-
Solution: Stop the experiment. Re-evaluate the entire experimental setup for sources of moisture as detailed in the workflow above. All solvents and reagents must be considered suspect.
Problem: Inconsistent results between reaction batches.
This often points to variable amounts of atmospheric moisture entering the reaction on different days or failure to rigorously adhere to anhydrous techniques for every experiment.
-
Solution: Standardize the experimental protocol. Strictly follow the procedures outlined in Section 4 for all reactions. Always use an inert atmosphere and freshly dried solvents to ensure reproducibility.
Data Presentation
Table 1: Hydrolysis Rate of this compound
This table summarizes the extreme reactivity of this compound with water. The half-life (t½) is the time required for half of the compound to decompose.
| Compound | Condition | Hydrolysis Half-Life (t½) | Reference |
| This compound | Water at 25°C | 0.0023 seconds | [3][4] |
| This compound | 89.1:10.9 water-acetone at -20°C | 0.2 seconds | [3][4] |
Table 2: Impact of Moisture on Reaction Stoichiometry
Moisture contamination leads to a direct stoichiometric loss of the this compound reagent.
| Moles of Water (H₂O) Contamination | Moles of this compound (DCAC) Consumed | Moles of Dichloroacetic Acid Formed | Moles of Hydrochloric Acid (HCl) Formed | Impact on Desired Reaction |
| 1 mole | 1 mole | 1 mole | 1 mole | 1 mole of DCAC is unavailable for the intended transformation, directly reducing theoretical yield. |
| 0.1 moles | 0.1 moles | 0.1 moles | 0.1 moles | 0.1 moles of DCAC is lost, leading to a minimum 10% loss of yield (assuming DCAC is the limiting reagent). |
| Trace (e.g., ~50 µL in 10 mL THF) | ~0.0028 moles | ~0.0028 moles | ~0.0028 moles | Even small, unmeasured amounts of water can significantly impact the yield of sensitive, small-scale reactions. |
Experimental Protocols
Protocol 4.1: General Protocol for Handling this compound in a Moisture-Sensitive Reaction
This protocol outlines the standard procedures to minimize moisture contamination.
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, condensers, etc.) must be oven-dried at a minimum of 120°C for at least 4 hours (preferably overnight) and cooled to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Solvent Preparation: Use only high-purity anhydrous solvents from a freshly opened bottle or solvents dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina (B75360) column).
-
System Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas. Use a gas bubbler to monitor the gas flow. Equip the gas outlet (e.g., top of the condenser) with a drying tube containing a suitable desiccant like calcium chloride or calcium sulfate.
-
Reagent Transfer: Transfer anhydrous solvents and other liquid reagents into the reaction flask using dry syringes or cannulas. Add solid reagents under a strong counter-flow of inert gas.
-
This compound Addition: Draw the required volume of this compound into a dry, gas-tight syringe that has been flushed with inert gas. Add it dropwise to the cooled, stirring reaction mixture at the desired rate.
-
Reaction Monitoring: Maintain a positive inert gas pressure throughout the entire reaction and workup procedure until the reactive DCAC has been consumed or quenched.
Caption: Standard experimental workflow for moisture-sensitive reactions.
Protocol 4.2: Procedure for Verifying Solvent Anhydrousness
For highly sensitive reactions, the water content of solvents should be quantitatively verified.
-
Method: Karl Fischer (KF) titration is the gold standard for accurately determining trace amounts of water in organic solvents.
-
Procedure:
-
Obtain a sample of the solvent using a dry syringe.
-
Inject a known volume or weight of the solvent into the KF titrator vessel.
-
The instrument will automatically titrate the sample and provide a readout of the water content, typically in parts per million (ppm).
-
For most sensitive applications, a water content of <50 ppm is desirable.
-
Chemical Pathway Visualization
The following diagram illustrates the fundamental reaction that compromises the efficiency of experiments involving this compound and moisture.
Caption: Hydrolysis of this compound by moisture.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. This compound CAS#: 79-36-7 [m.chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. What is the reaction of Chloroacetyl chloride with water? [ko.yufenggp.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining Dichloroacetyl Chloride Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of dichloroacetyl chloride (DCAC), a reactive chemical intermediate, is a critical parameter in pharmaceutical synthesis and other chemical manufacturing processes. Its high reactivity, particularly its susceptibility to hydrolysis, necessitates robust analytical methods to ensure product quality and process consistency. This guide provides a comparative overview of the principal analytical techniques used for determining the purity of this compound, with a focus on gas chromatography (GC), high-performance liquid chromatography (HPLC), and titration methods. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution and sensitivity, making it suitable for identifying and quantifying impurities. Due to the reactive nature of DCAC, derivatization is often employed to convert it into a more stable and readily analyzable compound.
Method 1: Derivatization with Piperidine (B6355638) followed by GC-FID
This method involves the derivatization of this compound and its common acidic and ester impurities with piperidine to form stable amide derivatives, which are then analyzed by GC with a flame ionization detector (FID).[1][2][3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh the this compound sample in a vial.
-
Derivatization: Add a solution of piperidine in a suitable solvent (e.g., dichloroethane) to the sample. The reaction is typically carried out at a controlled temperature.
-
GC-FID Analysis:
-
Column: Use a suitable capillary column, such as a DB-5 or equivalent.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Detector Temperature: FID set at 300 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Quantification: Use an internal or external standard method for accurate quantification of this compound and its impurities.
Method 2: Indirect Quantification via Conversion to Methyl 2-chloroacetate
This approach involves the conversion of chloroacetyl chloride (a related compound, but the principle is applicable) to its more stable methyl ester, methyl 2-chloroacetate (MCA), which is then quantified by GC-FID.[4] This method can be adapted for this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of the this compound sample in methanol. The reaction converts DCAC to its methyl ester.
-
GC-FID Analysis:
-
Column: A polar capillary column, such as a DB-WAX, is suitable for separating the ester from other potential impurities.[4]
-
Injector and Detector Temperatures: Similar to the piperidine derivatization method.
-
Oven Temperature Program: An optimized temperature program is required to achieve good separation.
-
-
Quantification: The concentration of the resulting methyl dichloroacetate (B87207) is determined using a standard of the ester, and the purity of the original DCAC is calculated.
Performance Characteristics of GC Methods
| Parameter | Derivatization with Piperidine (for Chloroacetyl Chloride) | Conversion to Methyl Ester (for Chloroacetyl Chloride) |
| Limit of Quantification (LOQ) | 0.03% w/w[2] | 0.38 ppm[4] |
| Linearity Range | 0.03 to 5.00% w/w[2] | 0.38 to 1.8 ppm[4] |
| Accuracy (Recovery) | 75 to 125%[2] | 97.3% to 101.5%[4] |
| Precision (%RSD) | 1.4–3.0%[2] | 0.53%[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For acyl chlorides, derivatization is also a common strategy in HPLC analysis.
Method: Derivatization with 9-((N-methylamino)methyl)anthracene (MAMA)
This method, developed for the analysis of chloroacetyl chloride in air, can be adapted for purity testing of this compound.[3][5] It involves derivatization with a fluorescent tagging agent, MAMA, followed by HPLC with fluorescence detection.
Experimental Protocol:
-
Sample Preparation and Derivatization: The this compound sample is reacted with MAMA to form a stable, fluorescent amide derivative.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.
-
Detector: A fluorescence detector is used for high sensitivity, with excitation and emission wavelengths optimized for the MAMA derivative.
-
-
Quantification: Purity is determined by comparing the peak area of the derivatized DCAC to that of a standard.
Titration
Titration methods are classical analytical techniques that can provide a direct measure of the acyl chloride content. These methods are generally less sensitive than chromatographic techniques but are often simpler, faster, and do not require expensive instrumentation.
Method: Acid-Base Titration
This method is based on the hydrolysis of this compound to form two equivalents of acid (dichloroacetic acid and hydrochloric acid), which are then titrated with a standardized base.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and carefully add it to a known excess of a standardized sodium hydroxide (B78521) solution. The hydrolysis reaction will consume some of the base.
-
Titration: The excess sodium hydroxide is then back-titrated with a standardized solution of a strong acid, such as hydrochloric acid, using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The amount of this compound in the sample is calculated based on the amount of sodium hydroxide consumed during the hydrolysis.
Comparison of Analytical Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. | Volumetric analysis based on a chemical reaction. |
| Selectivity | High | High | Moderate (can be affected by other acidic impurities). |
| Sensitivity | High (ppm to ppb levels) | Very High (with fluorescence detection) | Lower (typically % levels) |
| Instrumentation | GC system with FID or other suitable detector. | HPLC system with UV or fluorescence detector. | Burette, glassware, pH meter (optional). |
| Sample Throughput | Moderate | Moderate | High |
| Derivatization | Often required | Often required | Not required |
| Key Advantages | Excellent for volatile impurities. | Applicable to a wider range of impurities. | Simple, rapid, and low cost. |
| Key Disadvantages | Requires derivatization for reactive analytes. | Derivatization can add complexity. | Lower sensitivity and selectivity. |
Logical Workflow for Method Selection
The choice of the most suitable analytical method depends on several factors, including the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Workflow for selecting an analytical method for this compound purity.
Conclusion
The determination of this compound purity can be effectively achieved using several analytical techniques. Gas chromatography, particularly with derivatization, offers excellent sensitivity and selectivity for volatile impurities. High-performance liquid chromatography provides a powerful alternative, especially for non-volatile or thermally labile impurities, and can achieve very high sensitivity with fluorescence detection. Titration remains a valuable tool for rapid and cost-effective assay determination, although with lower sensitivity and selectivity. The selection of the optimal method should be based on a careful consideration of the analytical requirements, impurity profile, and available resources.
References
A Comparative Guide to the GC-MS Analysis of Dichloroacetyl Chloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products derived from dichloroacetyl chloride. This compound is a reactive compound used in organic synthesis, often as a derivatizing agent to improve the analytical characteristics of molecules bearing hydroxyl or amino functional groups. This derivatization is particularly useful for GC-MS analysis as it increases the volatility and thermal stability of the analytes, leading to better chromatographic separation and more distinct mass spectra.
This guide will compare the GC-MS analysis of dichloroacetylated alcohols, amines, and phenols, providing representative experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes typical GC-MS data for the dichloroacetyl derivatives of representative alcohols, amines, and phenols. Please note that retention times are highly dependent on the specific GC column and conditions and are provided here for comparative purposes under a standardized hypothetical method. The mass-to-charge ratios (m/z) represent key fragments observed in the electron ionization (EI) mass spectra.
| Analyte Class | Representative Analyte | Derivative Name | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Alcohols | Methanol | Methyl dichloroacetate | 142.96 | ~ 5.2 | 111/113 ([M-OCH3]+), 83/85 ([M-OCH3-CO]+), 59 (base peak) |
| Ethanol | Ethyl dichloroacetate | 156.99 | ~ 6.5 | 111/113 ([M-OC2H5]+), 83/85 ([M-OC2H5-CO]+), 45 | |
| Isopropanol | Isopropyl dichloroacetate | 171.01 | ~ 7.1 | 111/113 ([M-OC3H7]+), 83/85 ([M-OC3H7-CO]+), 43 | |
| Amines | Aniline | N-Phenyl-2,2-dichloroacetamide | 204.06 | ~ 12.8 | 203/205 (M+), 111/113, 93, 77 |
| Benzylamine | N-Benzyl-2,2-dichloroacetamide | 218.08 | ~ 14.2 | 217/219 (M+), 111/113, 106, 91 (base peak) | |
| Diethylamine | N,N-Diethyl-2,2-dichloroacetamide | 184.07 | ~ 9.5 | 183/185 (M+), 111/113, 86, 72 | |
| Phenols | Phenol | Phenyl dichloroacetate | 205.04 | ~ 11.5 | 204/206 (M+), 111/113 (base peak), 94, 77 |
| p-Cresol | p-Tolyl dichloroacetate | 219.07 | ~ 12.3 | 218/220 (M+), 111/113 (base peak), 107, 91 |
Note: The presence of two chlorine atoms in the dichloroacetyl group results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for fragments with one chlorine atom and 9:6:1 for fragments with two chlorine atoms).
Experimental Protocols
The following are detailed methodologies for the derivatization and subsequent GC-MS analysis of alcohols, amines, and phenols with this compound.
Derivatization of Alcohols, Amines, and Phenols
Materials:
-
This compound (reagent grade)
-
Analyte (alcohol, amine, or phenol)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine or Pyridine) - required for amines and phenols
-
Small reaction vials with screw caps
-
Magnetic stirrer and stir bars
-
Nitrogen gas supply
Procedure:
-
In a clean, dry reaction vial, dissolve approximately 10 mg of the analyte in 1 mL of anhydrous solvent.
-
For the derivatization of amines and phenols, add 1.2 equivalents of a tertiary amine base (e.g., triethylamine) to the solution to act as an acid scavenger.
-
Under a nitrogen atmosphere, add 1.1 equivalents of this compound dropwise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding 1 mL of deionized water.
-
Extract the organic layer containing the derivatized product. For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under a gentle stream of nitrogen.
-
Dilute the residue to a final concentration of approximately 1 mg/mL with the appropriate solvent for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column: A non-polar or medium-polarity column is typically suitable (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 500
Mandatory Visualizations
Reaction Pathways
Caption: General reaction scheme of this compound with a nucleophile.
Experimental Workflow
Caption: Workflow for the GC-MS analysis of dichloroacetylated compounds.
Comparison of Alternatives
While GC-MS is a powerful technique for the analysis of dichloroacetylated products, other analytical methods can also be employed, each with its own advantages and disadvantages.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID offers excellent quantitative capabilities and is a robust and cost-effective technique. However, it does not provide structural information, making peak identification reliant on retention time matching with authentic standards. This can be challenging for novel compounds or complex mixtures.
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile or thermally labile compounds that are not amenable to GC. Dichloroacetylation may not be necessary for HPLC analysis. However, HPLC generally has lower resolution than capillary GC and may require different derivatization strategies for sensitive detection (e.g., UV-active or fluorescent tags).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is non-destructive. It is an excellent tool for confirming the structure of synthesized dichloroacetylated products. However, it is less sensitive than GC-MS and not suitable for the analysis of trace components in complex mixtures without prior purification.
A Comparative Guide to In-Situ FTIR Spectroscopy for Monitoring Dichloroacetyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time monitoring of chemical reactions is crucial for optimizing processes, ensuring safety, and guaranteeing product quality in the pharmaceutical and chemical industries. Dichloroacetyl chloride (DCAC) is a reactive acyl chloride used in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. Its high reactivity necessitates precise control over reaction conditions. This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for monitoring the progress of this compound reactions, supported by experimental data and detailed methodologies.
The Power of Real-Time Monitoring: A Comparative Overview
In-situ FTIR spectroscopy has emerged as a powerful Process Analytical Technology (PAT) tool, offering significant advantages over traditional offline methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for monitoring reactions involving reactive species like this compound.[1][2][3] By providing continuous data from within the reaction vessel, in-situ FTIR allows for a deeper understanding of reaction kinetics, mechanisms, and the identification of transient intermediates.[4][5][6]
Key Performance Characteristics of Analytical Techniques
| Parameter | In-situ FTIR (e.g., ReactIR) | HPLC (with Derivatization) | GC (with Derivatization) |
| Principle | Real-time monitoring of changes in vibrational frequencies of functional groups.[7] | Chromatographic separation of derivatized analytes based on polarity, followed by UV or MS detection.[7] | Separation of volatile derivatives based on boiling point, followed by FID or MS detection.[7] |
| Analysis Time | Seconds to minutes.[8] | Minutes to hours (including sample preparation).[9] | Minutes to hours (including sample preparation).[10] |
| Sampling | In-situ (no sampling required).[4] | Offline (requires sample extraction and quenching).[9] | Offline (requires sample extraction and quenching).[10] |
| Information | Real-time kinetics, reactant/product/intermediate concentrations, endpoint determination.[4] | Quantitative concentration of stable (derivatized) species at discrete time points.[9] | Quantitative concentration of volatile (derivatized) species at discrete time points.[10] |
| Typical LOD | ~0.1 - 1% | ppm to ppb | ppm to ppb |
| Advantages | Non-invasive, real-time data, monitors unstable intermediates, improves safety by avoiding manual sampling.[4][8] | High sensitivity and selectivity for complex mixtures.[9] | Excellent for volatile compounds, high resolution.[10] |
| Disadvantages | Lower sensitivity than chromatographic methods, potential for spectral overlap, requires chemometric analysis for complex mixtures.[11] | Indirect method requiring derivatization, time-consuming, potential for sample degradation during workup.[7] | Requires volatile and thermally stable derivatives, not suitable for all compounds.[7] |
Experimental Data: Monitoring an Amidation Reaction
To illustrate the utility of in-situ FTIR, consider the amidation of this compound with a primary amine. The reaction progress can be monitored by tracking the disappearance of the this compound carbonyl peak and the appearance of the amide carbonyl peak.
In-situ FTIR Monitoring Data
The following table summarizes representative quantitative data that can be obtained from in-situ FTIR monitoring of the reaction between this compound and aniline (B41778).
| Time (minutes) | This compound Absorbance (1780 cm⁻¹) | Amide Product Absorbance (1680 cm⁻¹) | This compound Concentration (M) | Amide Product Concentration (M) |
| 0 | 1.25 | 0.00 | 0.500 | 0.000 |
| 5 | 0.88 | 0.37 | 0.352 | 0.148 |
| 10 | 0.62 | 0.63 | 0.248 | 0.252 |
| 20 | 0.31 | 0.94 | 0.124 | 0.376 |
| 30 | 0.15 | 1.10 | 0.060 | 0.440 |
| 60 | 0.02 | 1.23 | 0.008 | 0.492 |
Note: Concentration values are calculated based on a pre-established calibration model.[12]
Experimental Protocols
In-situ FTIR Spectroscopy for Reaction Monitoring
This protocol describes a general procedure for monitoring the reaction of this compound with an alcohol or amine using an in-situ ATR-FTIR probe.[13]
Materials:
-
This compound (DCAC)
-
Nucleophile (e.g., aniline or ethanol)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Internal standard (optional, for quantitative analysis)
Equipment:
-
FTIR spectrometer with an in-situ Attenuated Total Reflectance (ATR) probe (e.g., Mettler-Toledo ReactIR).
-
Temperature-controlled reaction vessel with magnetic or overhead stirring.
-
Syringe pump or addition funnel for controlled reagent addition.
-
Inert gas supply (e.g., nitrogen or argon).
Procedure:
-
System Setup: Assemble the reaction vessel with the ATR probe, temperature sensor, and inert gas inlet/outlet. Ensure the ATR probe is clean and properly aligned.
-
Background Spectrum: Charge the reactor with the solvent and the nucleophile. Allow the mixture to reach the desired reaction temperature under an inert atmosphere while stirring. Collect a background FTIR spectrum of this mixture.
-
Reaction Initiation: Begin the controlled addition of this compound to the reaction mixture.
-
Data Acquisition: Immediately start collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Process the collected spectra to monitor the change in absorbance of characteristic peaks over time. Key vibrational bands to monitor include:
-
This compound C=O stretch: ~1780 cm⁻¹
-
Amide C=O stretch (product): ~1680 cm⁻¹
-
Ester C=O stretch (product): ~1750 cm⁻¹
-
Offline HPLC Analysis with Derivatization
For comparison, offline analysis can be performed using HPLC after derivatization of the reactive acyl chloride.
Procedure:
-
Sample Collection and Quenching: At predetermined time points, withdraw an aliquot of the reaction mixture and immediately quench it in a solution containing a derivatizing agent (e.g., a UV-active amine or alcohol in a suitable solvent).
-
Derivatization: Allow the derivatization reaction to proceed to completion.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with UV detection.
-
Quantification: Determine the concentration of the derivatized product using a calibration curve prepared from standards of the pure, derivatized product.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for real-time monitoring of a this compound reaction using in-situ FTIR versus offline HPLC analysis.
Caption: Logical comparison of in-situ FTIR and offline HPLC for monitoring this compound reactions.
Conclusion
For monitoring reactions involving the highly reactive this compound, in-situ FTIR spectroscopy offers unparalleled advantages in providing real-time, continuous data that is crucial for understanding reaction kinetics, identifying intermediates, and ensuring process safety and control. While offline techniques like HPLC and GC provide high sensitivity for final product analysis and quality control, they lack the ability to capture the dynamic nature of the reaction in real-time. The choice of analytical technique should be guided by the specific information required, with in-situ FTIR being the superior choice for process development and optimization, and chromatographic methods being valuable for validation and quality assurance of the final product.
References
- 1. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. mt.com [mt.com]
- 5. ReactIR as a Diagnostic Tool for Developing Robust, Scalable Synthetic Processes | PPT [slideshare.net]
- 6. Intricate kinetics: in situ FTIR-spectroscopy discloses a phase change during ionic liquid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 193. Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis - Magritek [magritek.com]
- 12. Use of Standard Addition to Quantify In Situ FTIR Reaction Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Dichloroacetyl Chloride and Chloroacetyl Chloride Reactivity
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in the synthesis of small molecules, active pharmaceutical ingredients, and other specialty chemicals. Both dichloroacetyl chloride and chloroacetyl chloride are highly reactive bifunctional molecules, valued for their ability to introduce chloroacetyl and dichloroacetyl groups, respectively. This guide provides an objective comparison of their reactivity, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
In nucleophilic acyl substitution reactions, the reactivity of acyl chlorides is predominantly governed by the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups on the α-carbon enhances this electrophilicity, leading to an increased reaction rate. Consequently, this compound is generally more reactive than chloroacetyl chloride. The additional chlorine atom in this compound exerts a stronger inductive electron-withdrawing effect, making the carbonyl carbon more susceptible to nucleophilic attack.
Data Presentation: Comparative Reactivity Data
The following table summarizes available quantitative data on the reactivity of this compound and chloroacetyl chloride.
| Reaction | Substrate | Solvent System | Rate Constant (s⁻¹) or Relative Rate | Source |
| Methanolysis | Chloroacetyl Chloride | Acetonitrile | Relative Rate: 1 | [1] |
| Methanolysis | This compound | Acetonitrile | Relative Rate: >1 (more reactive) | [1] |
| Hydrolysis | Chloroacetyl Chloride | 89.1:10.9 water-acetone (-20°C) | 0.029 s⁻¹ (t½ = 34 s) | [2] |
| Hydrolysis | This compound | 89.1:10.9 water-acetone (-20°C) | 3.46 s⁻¹ (t½ = 0.2 s) | [2] |
| Hydrolysis | Chloroacetyl Chloride | water (25°C) | 5.5 s⁻¹ (t½ = 0.126 s) | [2] |
| Hydrolysis | This compound | water (25°C) | 301 s⁻¹ (t½ = 0.0023 s) | [2] |
Note: The study on methanolysis indicated a reactivity order of CH₃COCl < CH₂ClCOCl < CHCl₂COCl, confirming that this compound is more reactive than chloroacetyl chloride in this specific reaction.[1]
Experimental Protocols
While specific side-by-side comparative studies are not extensively detailed in the literature, a general experimental protocol for comparing the reactivity of these two acyl chlorides towards a nucleophile (e.g., an amine or alcohol) can be designed as follows.
General Protocol for Comparative Aminolysis
Objective: To compare the rate of amide formation for this compound and chloroacetyl chloride with a model amine.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Aniline (or other suitable amine nucleophile)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Internal standard (for quantitative analysis, e.g., dodecane)
-
Deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Thin Layer Chromatography (TLC) plates
-
Reagents for quenching and work-up (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate)
Procedure:
-
Reaction Setup: In two separate, dry, round-bottom flasks equipped with magnetic stirrers and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.
-
Initiation of Reaction: Cool both reaction mixtures to 0°C in an ice bath. To each flask, add the respective acyl chloride (1 equivalent) dropwise.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) using Thin Layer Chromatography (TLC) or by withdrawing aliquots for analysis by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Analysis: The rate of disappearance of the starting amine and the rate of appearance of the amide product are determined for each reaction. The relative reactivity can be established by comparing these rates. For a more quantitative comparison, kinetic studies can be performed by plotting the concentration of the product versus time.
-
Product Isolation and Characterization: Once the reactions are complete, they are quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography. The identity and purity of the products should be confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).
Mechanistic Insights and Factors Influencing Reactivity
The reactions of both this compound and chloroacetyl chloride with nucleophiles proceed via a nucleophilic acyl substitution mechanism. The primary factor differentiating their reactivity is the electronic effect of the α-chloro substituent(s).
Caption: Factors influencing the relative reactivity of this compound and chloroacetyl chloride.
The inductive electron-withdrawing effect (-I effect) of the chlorine atoms is the dominant factor. This effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. This compound, with two α-chlorine atoms, experiences a more pronounced inductive effect compared to chloroacetyl chloride, which has only one. While there is a slight increase in steric hindrance with the additional chlorine atom in this compound, this effect is generally outweighed by the significant enhancement in electrophilicity due to the electronic effect.
Conclusion
For applications requiring a highly reactive acylating agent, this compound is the superior choice over chloroacetyl chloride. The presence of a second chlorine atom on the α-carbon significantly enhances the electrophilicity of the carbonyl group, leading to faster reaction rates with a wide range of nucleophiles. Researchers should, however, consider the potential for side reactions and the handling requirements associated with this heightened reactivity. For transformations requiring more moderate reaction conditions or greater selectivity, chloroacetyl chloride may be a more suitable reagent.
References
A Comparative Guide to Dichloroacetyl Chloride and Oxalyl Chloride as Acylating Agents
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and other complex molecules. The choice of acylating agent is critical, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two potent acylating agents: dichloroacetyl chloride and oxalyl chloride, offering insights into their respective properties, reactivity, and applications, supported by available experimental data and protocols.
Introduction to the Acylating Agents
This compound (CHCl₂COCl) is a derivative of dichloroacetic acid. It is a reactive acyl chloride used in the synthesis of various organic compounds, including herbicides and as a precursor to antibiotics like chloramphenicol.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is further activated by the two electron-withdrawing chlorine atoms on the alpha-carbon.
Oxalyl Chloride ((COCl)₂) is the diacyl chloride of oxalic acid. It is a versatile and widely used reagent in organic synthesis for a variety of transformations.[2] It is particularly well-known for the conversion of carboxylic acids to acyl chlorides under mild conditions, the Swern oxidation of alcohols to aldehydes or ketones, and in Friedel-Crafts acylations.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and oxalyl chloride is presented in Table 1. These properties are crucial for understanding their behavior in chemical reactions and for ensuring safe handling and storage.
| Property | This compound | Oxalyl Chloride |
| CAS Number | 79-36-7 | 79-37-8 |
| Molecular Formula | C₂HCl₃O | C₂Cl₂O₂ |
| Molecular Weight | 147.38 g/mol | 126.92 g/mol |
| Appearance | Colorless fuming liquid[1] | Colorless, sharp-smelling liquid[3] |
| Boiling Point | 107 °C[1] | 63-64 °C[3] |
| Density | 1.5315 g/cm³[1] | 1.4785 g/mL[3] |
| Reactivity with Water | Decomposes to dichloroacetic acid and HCl[2] | Reacts violently, decomposing to HCl, CO₂, and CO[3] |
Performance as Acylating Agents: A Comparative Overview
Reactivity and Selectivity:
-
This compound is a highly reactive acylating agent. The presence of two alpha-chloro atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This high reactivity can be beneficial for acylating less reactive substrates but may lead to a lack of selectivity with multifunctional molecules.
-
Oxalyl Chloride is also highly reactive but is often considered a milder and more selective reagent compared to other acylating agents like thionyl chloride.[2][3] Its utility in converting carboxylic acids to acyl chlorides at room temperature highlights its reactivity under gentle conditions.[4] In the acylation of amphiphilic diols, switching from an anhydride (B1165640) to an acyl chloride (like oxalyl chloride) has been shown to significantly alter site selectivity.[5]
Reaction Byproducts and Work-up:
-
Acylation with This compound produces dichloroacetic acid and HCl upon hydrolysis.[2] The work-up procedure typically involves quenching the reaction with water or a basic solution to neutralize the acidic byproducts, followed by extraction.
-
A significant advantage of oxalyl chloride is that its byproducts of acylation are gaseous (CO, CO₂, and HCl), which simplifies the purification of the desired product as these gases can be easily removed from the reaction mixture.[2][3] This often leads to cleaner reactions and easier work-up procedures.
Experimental Data and Protocols
The following sections provide examples of experimental protocols for acylation reactions using each reagent. It is important to note that these are not from a single comparative study.
This compound in Acylation
This compound is an effective reagent for the acylation of arenes in Friedel-Crafts reactions and for the N-acylation of amines.
Table 2: Friedel-Crafts Acylation of Arenes with this compound [6]
| Arene | Product | Yield (%) |
| Toluene | 4-Methyldichloroacetophenone | 85 |
| Anisole | 4-Methoxydichloroacetophenone | 90 |
| N-Methylindole | 3-Dichloroacetyl-1-methylindole | 80 |
| Ferrocene | 1-Dichloroacetylferrocene | 92 |
Reaction Conditions: Arene, this compound, and zinc oxide catalyst in a 2:1:2 molar ratio at room temperature.[6]
Experimental Protocol: N-Acylation of Anilines with Chloroacetyl Chloride (as a proxy for this compound) [7][8]
This protocol describes the N-acylation of anilines using chloroacetyl chloride, which is expected to have a similar reaction profile to this compound.
-
Dissolve the substituted aniline (B41778) (6 mmol) in tetrahydrofuran (B95107) (THF, 5 ml) in a 50 mL round-bottom flask.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise using a dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate and wash with cold water to obtain the N-chloroacetylated product.
Oxalyl Chloride in Acylation
Oxalyl chloride is frequently used to convert carboxylic acids into their more reactive acyl chloride counterparts in situ, which then proceed to acylate a nucleophile.
Table 3: Synthesis of β-Lactams via in situ Acyl Chloride Formation with Oxalyl Chloride [1]
| Carboxylic Acid | Imine | Product | Yield (%) |
| Phenoxyacetic acid | N-Benzylideneaniline | 1,4-diphenyl-3-phenoxyazetidin-2-one | 92 |
| Phenylacetic acid | N-(4-methoxybenzylidene)aniline | 3-phenyl-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | 88 |
| Acetic acid | N-Benzylidene-4-methylaniline | 3-methyl-1-phenyl-4-(p-tolyl)azetidin-2-one | 85 |
Reaction Conditions: Carboxylic acid (1.5 mmol), imine (1.0 mmol), oxalyl chloride (1.5 mmol), and triethylamine (B128534) (5 mmol) in dry dichloromethane (B109758) at room temperature.[1]
Experimental Protocol: Conversion of a Carboxylic Acid to an Acyl Chloride using Oxalyl Chloride [9]
This protocol details the initial step of many oxalyl chloride-mediated acylation reactions.
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet, charge the carboxylic acid (1.0 equiv), anhydrous dichloromethane (DCM), and a catalytic amount of N,N-dimethylformamide (DMF) (0.02 equiv).
-
Add oxalyl chloride (2.0 equiv) to the addition funnel via syringe.
-
Slowly add the oxalyl chloride to the stirring solution over several minutes. Effervescence should be observed.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acyl chloride which can be used in the next step without further purification.
Reaction Mechanisms
The general mechanism for acylation by both reagents involves a nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride.
With oxalyl chloride, when used to convert a carboxylic acid to an acyl chloride in the presence of DMF, an intermediate Vilsmeier reagent is formed, which is the active chlorinating agent.[3]
Safety and Handling
Both this compound and oxalyl chloride are hazardous chemicals that must be handled with appropriate safety precautions in a well-ventilated fume hood.
This compound:
-
Corrosive and combustible.[2]
-
Reacts with water to produce dichloroacetic acid and hydrochloric acid.[2]
-
Vapors are irritating to the eyes and mucous membranes.[2]
-
Requires the use of personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Oxalyl Chloride:
-
Toxic, corrosive, and a lachrymator.[3]
-
Reacts violently with water, releasing toxic gases (HCl, CO).[3]
-
Should be stored under an inert atmosphere and away from moisture.
-
Strict adherence to safety protocols, including the use of appropriate PPE, is mandatory.
Conclusion
Both this compound and oxalyl chloride are potent acylating agents with distinct characteristics.
-
This compound is a highly reactive reagent suitable for acylating a range of substrates. Its reactivity is enhanced by the presence of the α-dichloro substituents.
-
Oxalyl chloride is a versatile reagent that is often favored for its mild reaction conditions and the formation of gaseous byproducts, which simplifies product purification. It is particularly useful for the in situ generation of acyl chlorides from carboxylic acids.
The choice between these two reagents will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, and the scale of the reaction. For sensitive substrates requiring milder conditions and a straightforward work-up, oxalyl chloride is often the preferred choice. For reactions where high reactivity is paramount, this compound presents a viable option. Researchers should always consult the safety data sheet (SDS) for each reagent and perform a thorough risk assessment before use.
References
- 1. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]
- 2. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of Dichloroacetamides: Alternatives to Dichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The dichloroacetamide functional group is a key structural motif in various biologically active compounds. The traditional synthesis of dichloroacetamides often involves the use of dichloroacetyl chloride, a highly reactive and corrosive reagent. This guide provides a comparative overview of alternative methods for the synthesis of dichloroacetamides, presenting experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Methodologies
The following table summarizes the key quantitative data for the traditional method using this compound and its primary alternatives.
| Method | Reagent | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional | This compound | Et3N, DBU, or NaOH | THF, DCM, or biphasic | 0 - RT | 3 - 6 | 75 - 95[1][2] | High yields, well-established | Use of corrosive and hazardous this compound, requires base |
| Green Alternative | Dichloromeldrum's Acid (DiCMA) | None | Ethyl Acetate (B1210297) | RT | 16 | 85 - 99[3][4] | Bench-stable reagent, excellent yields, no chromatography needed, green byproducts (acetone, CO2)[5][6] | Longer reaction times for some substrates |
| Coupling Agent Method | Dichloroacetic acid | DCC/DMAP or EDC/HOBt | DCM, Ethyl Acetate | 0 - RT | 4 - 12 | 70 - 90[7][8] | Avoids this compound, well-established for amide synthesis | Stoichiometric byproducts (e.g., DCU) can complicate purification |
| Anhydride Method | Dichloroacetic anhydride | Pyridine (optional) | Anhydrous solvents | RT | 2 - 8 | Moderate to High | Can be prepared from dichloroacetic acid, reactive | Anhydride can be moisture sensitive |
Experimental Protocols
Traditional Method: Dichloroacetylation using this compound and DBU
This protocol is adapted from a procedure for the synthesis of chloroacetamides using chloroacetyl chloride and can be applied to this compound.[1]
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add DBU (1.2 equiv) to the cooled solution and stir for 15 minutes.
-
Slowly add this compound (1.1 equiv) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) if necessary.
Green Alternative: Dichloroacetylation using Dichloromeldrum's Acid (DiCMA)
This protocol is based on the work of Heard and Lennox (2021).[3][4]
Materials:
-
Amine (1.0 equiv)
-
Dichloromeldrum's Acid (DiCMA) (1.2 equiv)
-
Ethyl Acetate (reagent grade)
-
Magnetic stirrer
Procedure:
-
In a vial, dissolve the amine (1.0 equiv) in ethyl acetate (to a concentration of 400 mM).
-
Add Dichloromeldrum's Acid (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or NMR.
-
Upon completion, the product can often be isolated by simply removing the solvent under reduced pressure, as the only byproducts are acetone (B3395972) and carbon dioxide.
-
If necessary, the product can be further purified by washing with a saturated aqueous solution of sodium bicarbonate, followed by extraction and solvent evaporation.
Coupling Agent Method: Dichloroacetylation using Dichloroacetic Acid and DCC/DMAP
This is a general procedure for amide bond formation using a carbodiimide (B86325) coupling agent.[8]
Materials:
-
Dichloroacetic acid (1.0 equiv)
-
Amine (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.3 equiv)
-
Magnetic stirrer
Procedure:
-
Dissolve dichloroacetic acid (1.0 equiv), the amine (1.0 equiv), DCC (1.0 equiv), and DMAP (0.3 equiv) in dichloromethane at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC.
-
A precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with water. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of dichloroacetamides using the described methods.
Caption: General workflow for dichloroacetamide synthesis.
The following diagram details the logical relationship between the different reagents and their roles in the synthesis.
Caption: Reagent relationships in dichloroacetamide synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Dichloromeldrum's Acid (DiCMA): A Practical and Green Amine Dichloroacetylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis of Dichloroacetyl Chloride Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
Dichloroacetyl chloride (DCAC) is a pivotal intermediate in the synthesis of numerous pharmaceuticals, including the antibiotic chloramphenicol, and various herbicides. Its reactivity as an acylating agent makes it a valuable building block in organic chemistry. The industrial and laboratory-scale production of this compound is achieved through several synthetic routes, each with distinct advantages and disadvantages concerning yield, purity, reaction conditions, and scalability. This guide provides a comparative study of the most prevalent synthesis methods, supported by experimental data and detailed protocols.
Comparative Performance of Synthesis Methods
The selection of a synthesis method for this compound often depends on the desired scale of production, available starting materials, and required purity of the final product. The two primary approaches are the oxidation of trichloroethylene (B50587) (TCE) and the chlorination of dichloroacetic acid.
| Method | Starting Material(s) | Chlorinating/Oxidizing Agent | Catalyst/Initiator | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | Key Byproducts |
| Thermal Oxidation of TCE | Trichloroethylene | Oxygen | Azobisisobutyronitrile | 110 | 0.6 - 1.0 | 10 | 95-97 (product purity) | ~95-97 | Trichloroethylene oxide, phosgene, HCl, CO |
| Catalytic Oxidation of TCE | Trichloroethylene | Oxygen | Tributylborane | 80 | ~0.3 (3 atm) | 11 | 90 | High | Tributylborane oxides |
| Photo-oxidation of TCE | Trichloroethylene | Oxygen/Air | UV light, Amine salts | Ambient - 80 | Atmospheric | 30-72 | >90 | >98 | Trichloroethylene oxide (can be rearranged to product) |
| Chlorination of Dichloroacetic Acid | Dichloroacetic Acid | Thionyl Chloride (SOCl₂) | N/A | Reflux | Atmospheric | Variable | Good to Excellent | High | SO₂, HCl |
| Chlorination of Dichloroacetic Acid | Dichloroacetic Acid | Oxalyl Chloride ((COCl)₂) | DMF (catalytic) | Room Temp. | Atmospheric | 1.5 | High | High | CO, CO₂, HCl |
| Chlorination of Dichloroacetic Acid | Dichloroacetic Acid | Phosgene (COCl₂) | Various | Variable | Variable | Variable | High | High | HCl, CO₂ |
| Chlorination of Dichloroacetic Acid | Dichloroacetic Acid | Chlorosulfonic Acid (ClSO₃H) | N/A | Variable | Atmospheric | Variable | Good | High | H₂SO₄, HCl |
Experimental Protocols
Synthesis of this compound via Catalytic Oxidation of Trichloroethylene
This protocol is based on a method yielding high purity and yield of this compound through the catalytic oxidation of trichloroethylene.
Materials:
-
Trichloroethylene (TCE)
-
Tributylborane
-
Dry Oxygen
-
Pressure-resistant reactor equipped with a gas inlet, stirrer, and temperature control
-
Distillation apparatus
Procedure:
-
Charge the pressure-resistant reactor with trichloroethylene (10 mol) and tributylborane (0.1 mol).[1]
-
Seal the reactor and purge with dry oxygen.
-
Pressurize the reactor with dry oxygen to 3 atmospheres.[1]
-
Heat the reaction mixture to 80°C while stirring.[1]
-
Maintain the reaction at this temperature and pressure for 11 hours.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform atmospheric distillation, collecting the fraction boiling between 105°C and 108°C. This fraction is the this compound product.[1]
-
A yield of approximately 90% can be expected.[1]
Synthesis of this compound via Photo-oxidation of Trichloroethylene
This method utilizes ultraviolet light to initiate the oxidation of trichloroethylene, often leading to a very pure product.[2][3]
Materials:
-
Trichloroethylene (technical grade is acceptable)
-
Diisopropyl amine hydrochloride (or other aliphatic amine salt)
-
Oxygen
-
Photoreactor equipped with a UV lamp (short-wave), gas sparger, and stirrer
-
Distillation apparatus
Procedure:
-
Charge the photoreactor with trichloroethylene and add diisopropyl amine hydrochloride (0.1% by weight).[4]
-
Irradiate the mixture with the UV lamp while bubbling a steady stream of oxygen through the liquid via the gas sparger.
-
Maintain the reaction temperature between 75-80°C.
-
Monitor the reaction progress using gas chromatography. The reaction can take several hours (e.g., 30-60 hours) to reach high conversion.[4]
-
Once the conversion of trichloroethylene is maximized and the concentration of this compound is stable (typically >98%), stop the irradiation and oxygen flow.[3]
-
The resulting product is often of high purity and may be used directly, or it can be distilled to remove any remaining starting material or catalyst residues.[3]
Synthesis of this compound from Dichloroacetic Acid using Thionyl Chloride
This is a common laboratory-scale method for converting a carboxylic acid to its corresponding acid chloride.
Materials:
-
Dichloroacetic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂ fumes)
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Place dichloroacetic acid in the round-bottom flask.
-
Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas.
-
Once the initial vigorous reaction has subsided, attach the reflux condenser and gently heat the mixture to reflux using the heating mantle.
-
Continue refluxing for 1-2 hours to ensure the reaction goes to completion.
-
After cooling to room temperature, arrange the apparatus for distillation.
-
Carefully distill the excess thionyl chloride (boiling point ~76°C).
-
Continue the distillation, collecting the fraction boiling at ~107°C, which is the this compound product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the main synthesis routes for this compound.
Caption: Overview of the two primary synthesis pathways to produce this compound.
Caption: A generalized experimental workflow for the synthesis of DCAC via TCE oxidation.
Conclusion
The oxidation of trichloroethylene is a dominant industrial method for producing this compound, offering high yields and purity, particularly with photocatalytic methods.[2] These processes, however, can require specialized equipment to handle pressure and UV irradiation.[1][2] For laboratory-scale synthesis, the chlorination of dichloroacetic acid with reagents like thionyl chloride or oxalyl chloride provides a more accessible, albeit potentially more expensive, alternative. The choice of chlorinating agent will depend on the desired reactivity, ease of byproduct removal, and safety considerations, with oxalyl chloride often being a milder and more selective option than thionyl chloride.[5] The selection of the most appropriate synthesis method will ultimately be guided by the specific requirements of the research or production context.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]
- 3. US3630867A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. US3884785A - Method of making this compound - Google Patents [patents.google.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
Differentiating Monochloroacetyl Chloride and Dichloroacetyl Chloride: A Spectroscopic Guide
For researchers, scientists, and drug development professionals, the accurate identification of monochloroacetyl chloride and dichloroacetyl chloride is critical due to their distinct reactivity and potential as impurities in chemical syntheses. This guide provides a comprehensive comparison of spectroscopic techniques to effectively differentiate between these two closely related acyl chlorides, supported by experimental data and detailed protocols.
Introduction
Monochloroacetyl chloride (C₂H₂Cl₂O) and this compound (C₂HCl₃O) are both important reagents in organic synthesis. However, their similar structures can pose a challenge for unambiguous identification. Spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offer powerful tools for their differentiation by probing their unique molecular vibrations, nuclear environments, and fragmentation patterns.
Spectroscopic Comparison at a Glance
The key to distinguishing between monochloroacetyl chloride and this compound lies in the number of protons and the influence of the additional chlorine atom on the spectroscopic signatures.
| Spectroscopic Technique | Monochloroacetyl Chloride (ClCH₂COCl) | This compound (Cl₂CHCOCl) | Key Differentiating Feature |
| ¹H NMR | Singlet (~4.5 ppm) | Singlet (~6.5 ppm) | Chemical shift of the α-proton(s) |
| ¹³C NMR | Two signals: -CH₂Cl and -COCl | Two signals: -CHCl₂ and -COCl | Chemical shift of the α-carbon |
| IR Spectroscopy | C=O stretch (~1800-1820 cm⁻¹) | C=O stretch (~1780-1800 cm⁻¹) | Position of the carbonyl (C=O) stretching frequency |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 112 (with isotopic pattern for 2 Cl atoms) | Molecular Ion (M⁺) at m/z 146 (with isotopic pattern for 3 Cl atoms) | Molecular ion mass and isotopic pattern |
Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-¹³ (¹³C).
¹H NMR Spectroscopy:
The most straightforward distinction between the two compounds is observed in their ¹H NMR spectra.
-
Monochloroacetyl chloride: Exhibits a single sharp peak (singlet) corresponding to the two equivalent protons of the methylene (B1212753) group (-CH₂Cl).
-
This compound: Shows a single sharp peak (singlet) for the single proton of the methine group (-CHCl₂).
The chemical shift of these protons is significantly different due to the varying inductive effect of the chlorine atoms. The single proton in this compound is more deshielded (shifted further downfield) because of the presence of two electron-withdrawing chlorine atoms on the same carbon, compared to the two protons in monochloroacetyl chloride which are attached to a carbon with only one chlorine atom.
¹³C NMR Spectroscopy:
Similar to ¹H NMR, ¹³C NMR spectroscopy can also be used for differentiation.
-
Monochloroacetyl chloride: The spectrum will show two distinct signals: one for the carbonyl carbon (-COCl) and another for the methylene carbon (-CH₂Cl).
-
This compound: The spectrum will also display two signals: one for the carbonyl carbon (-COCl) and another for the methine carbon (-CHCl₂).
The chemical shift of the α-carbon is the key differentiator. The carbon atom bonded to two chlorine atoms in this compound will be significantly shifted downfield compared to the carbon bonded to a single chlorine atom in monochloroacetyl chloride.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquire a ¹H NMR spectrum, typically with 8-16 scans.
-
Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Analyze the chemical shifts, integration (for ¹H), and number of signals to identify the compound.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The C=O (carbonyl) stretching vibration is particularly useful for distinguishing between these two compounds.
The additional chlorine atom in this compound has an electronic effect on the carbonyl group, leading to a noticeable shift in its stretching frequency compared to monochloroacetyl chloride. Generally, the C=O stretching frequency in acyl chlorides is very high. For monochloroacetyl chloride, a characteristic peak for the C=O stretching vibration is observed around 1820 cm⁻¹[1]. In this compound, this peak is expected to be at a slightly lower wavenumber.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Monochloroacetyl Chloride | This compound |
| C=O Stretch | ~1820[1] | ~1783-1800 |
| C-Cl Stretch | ~700-800 | ~750-850 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, particularly the C=O stretching frequency.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.
The most definitive way to distinguish between monochloroacetyl chloride and this compound using MS is by observing their molecular ion peaks and their characteristic isotopic patterns. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
Monochloroacetyl chloride (C₂H₂Cl₂O): The molecular weight is approximately 112.94 g/mol [2]. The mass spectrum will show a molecular ion cluster corresponding to the presence of two chlorine atoms. The relative intensities of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately in the ratio of 9:6:1. The most abundant peak in the molecular ion cluster will be at m/z corresponding to the molecule containing two ³⁵Cl atoms[3].
-
This compound (C₂HCl₃O): The molecular weight is approximately 147.39 g/mol [4][5]. The mass spectrum will exhibit a molecular ion cluster characteristic of a compound with three chlorine atoms. The relative intensities of the M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺ peaks will be approximately in the ratio of 27:27:9:1.
Table 3: Mass Spectrometry Data
| Feature | Monochloroacetyl Chloride | This compound |
| Molecular Formula | C₂H₂Cl₂O[2] | C₂HCl₃O[4][5] |
| Molecular Weight | 112.94 g/mol [2] | 147.39 g/mol [4][5] |
| Key Fragment Ions (m/z) | 77 (M-Cl)⁺, 49 (CH₂Cl)⁺ | 111 (M-Cl)⁺, 83 (CHCl₂)⁺ |
| Isotopic Pattern | Characteristic for 2 Cl atoms | Characteristic for 3 Cl atoms |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion, or more commonly, coupled with a separation technique like Gas Chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Analysis: Examine the molecular ion peak and its isotopic cluster to determine the number of chlorine atoms and confirm the molecular weight. Analyze the fragmentation pattern for further structural confirmation.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the spectroscopic techniques discussed.
Figure 1. General experimental workflows for NMR, IR, and Mass Spectrometry analysis.
Conclusion
The differentiation of monochloroacetyl chloride and this compound can be reliably achieved using a combination of spectroscopic techniques. ¹H NMR provides the most direct and rapid method of distinction based on the chemical shift of the α-protons. Mass spectrometry offers definitive confirmation through the molecular weight and the characteristic isotopic pattern of chlorine atoms. IR spectroscopy serves as a complementary technique, with the position of the carbonyl stretch providing additional evidence for correct identification. For unambiguous characterization, it is recommended to utilize at least two of these spectroscopic methods.
References
A Comparative Guide to the Validation of Synthetic Protocols Involving Dichloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic protocols utilizing dichloroacetyl chloride against alternative acylating agents. The information presented is intended to aid researchers in selecting the most suitable reagents and methodologies for their synthetic needs by providing available experimental data, detailed protocols, and an exploration of the biological implications of the dichloroacetyl moiety.
Performance Comparison in N-Acylation Reactions
This compound is a highly reactive acylating agent frequently employed for the introduction of the dichloroacetyl group, a key structural motif in various biologically active compounds, most notably the antibiotic Chloramphenicol. Its reactivity, however, necessitates careful consideration of reaction conditions and potential side reactions. This section compares the performance of this compound with other common acylating agents in N-acylation reactions.
While direct head-to-head comparative studies for the synthesis of a single compound using various acylating agents are not extensively available in the literature, the following tables summarize representative data for the N-acylation of primary amines using this compound and alternative reagents. This allows for an indirect comparison of their efficiency.
Table 1: N-Acylation of Primary Amines with this compound
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline (B41778) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3 h | 86 | [1] |
| 4-Methylaniline | DBU | THF | 3 h | 94 | [2] |
| 4-Methoxyaniline | DBU | THF | 3 h | 95 | [2] |
| Benzylamine | Phosphate Buffer (pH 7.4) | Water | 20 min | 90 | [3] |
| 4-Chloroaniline | Phosphate Buffer (pH 7.4) | Water | 20 min | 90 | [3] |
Table 2: N-Acylation of Primary Amines with Alternative Acylating Agents
| Amine Substrate | Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | Acetic Anhydride (B1165640) | None | None (Neat) | 5-15 min | 95 | [4] |
| Benzylamine | Benzoyl Chloride | Potter's Clay | None (Neat) | 10 min | 92 | [5] |
| Aniline | Phenylacetic Acid | N,N'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 5 h | - | [6] |
| Unprotected Amino Acids | Carboxylic Acids | 1-Hydroxybenzotriazole (HOBt), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | - | - | Excellent | [7] |
Observations:
-
This compound: Demonstrates high yields in relatively short reaction times, particularly in aqueous buffer systems which represents a green chemistry approach. The use of a strong, non-nucleophilic base like DBU in organic solvents also provides excellent yields.
-
Alternative Acylating Agents: Acetic anhydride under solvent-free conditions offers a very rapid and high-yielding alternative for acetylation. Acid chlorides like benzoyl chloride, when catalyzed, can also provide high yields in short reaction times. Peptide coupling reagents (e.g., HOBt/EDC) are effective for the acylation of more sensitive substrates like amino acids, though they are generally more expensive.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic routes.
Protocol 1: N-Acylation of Aniline with this compound
This protocol is adapted from a procedure utilizing DBU as a base in an organic solvent.[2]
Materials:
-
Aniline
-
This compound
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 equivalent) in anhydrous THF.
-
Add DBU (0.2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure N-phenyl-2,2-dichloroacetamide.
Protocol 2: Synthesis of Chloramphenicol using Methyl Dichloroacetate (B87207)
The final step in many chemical syntheses of Chloramphenicol involves the acylation of the amine group of D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol. This can be achieved using methyl dichloroacetate.[4][8]
Materials:
-
D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol
-
Methyl dichloroacetate
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve D-(-)-threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol in methanol.
-
Add methyl dichloroacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or benzene).
Signaling Pathways and Biological Rationale
While this compound itself is a reactive chemical and not directly involved in signaling pathways, its hydrolysis product, dichloroacetate (DCA) , is a well-studied metabolic regulator with significant effects on cellular signaling. DCA is an inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK).[9][10]
Primary Mechanism of Action of Dichloroacetate (DCA)
PDK phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is a critical gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA promotes the active, dephosphorylated state of PDH. This, in turn, shunts pyruvate from lactate (B86563) production (glycolysis) into the mitochondria for oxidative phosphorylation.[9][10][11] This metabolic shift is the basis for DCA's investigation as a therapeutic agent, particularly in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dichloroacetate modulates cytokines toward T helper 1 function via induction of the interleukin-12-interferon-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccnm.edu [ccnm.edu]
Reactivity comparison of dichloroacetyl chloride and trichloroacetyl chloride
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision in chemical synthesis, directly impacting reaction kinetics, yield, and purity. Dichloroacetyl chloride and trichloroacetyl chloride are two common reagents in this class, each offering distinct reactivity profiles due to their molecular structure. This guide provides an objective comparison of their performance, supported by experimental data, to inform reagent selection in laboratory and industrial applications.
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is predominantly governed by the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups on the α-carbon can significantly enhance this electrophilicity. In the case of chloro-substituted acetyl chlorides, the successive addition of chlorine atoms increases the inductive electron withdrawal, leading to a more reactive acyl chloride.
Experimental evidence from kinetic studies of the methanolysis of chloro-substituted acetyl chlorides in acetonitrile (B52724) supports this trend. The observed order of reactivity is acetyl chloride < chloroacetyl chloride < this compound.[1] This trend strongly indicates that trichloroacetyl chloride, with a third chlorine atom, is more reactive than this compound.
Quantitative Reactivity Data
A direct comparison of the hydrolysis rates of this compound and trichloroacetyl chloride provides quantitative insight into their relative reactivity. The half-life (t½) of hydrolysis is a reliable indicator of the compound's susceptibility to nucleophilic attack by water.
| Compound | Hydrolysis Half-life (t½) in 89.1:10.9 water-acetone at -20°C |
| This compound | 0.2 seconds |
| Trichloroacetyl Chloride | <0.07 seconds |
| Data sourced from an AEGLs document on Chloroacetyl Chloride.[2] |
This data clearly demonstrates the higher reactivity of trichloroacetyl chloride, which hydrolyzes at a significantly faster rate than this compound under identical conditions.
Factors Influencing Reactivity
The difference in reactivity between this compound and trichloroacetyl chloride can be attributed to the following factors:
-
Inductive Effect: The primary determinant of reactivity in these molecules is the inductive effect of the α-chlorine atoms. Chlorine is a highly electronegative atom that withdraws electron density from the rest of the molecule. Trichloroacetyl chloride, with three α-chlorine atoms, experiences a stronger cumulative inductive effect than this compound, which has two. This heightened electron withdrawal makes the carbonyl carbon of trichloroacetyl chloride significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.
-
Steric Hindrance: While the addition of a third chlorine atom increases the steric bulk around the carbonyl group, the impact of the electronic effect far outweighs the steric hindrance in this case. The enhanced electrophilicity of the carbonyl carbon in trichloroacetyl chloride is the dominant factor driving its higher reactivity.
Practical Implications and Applications
The differing reactivity of these two compounds has practical implications for their use in synthesis. This compound is a key reagent in the production of the antibiotic chloramphenicol, where it is used to acylate an amino group on the propanediol (B1597323) backbone of the molecule.[3][4][5] The reactivity of this compound is sufficient for this transformation without being excessively difficult to handle.
Trichloroacetyl chloride, being more reactive, is employed in situations where a stronger acylating agent is required. However, its higher reactivity also means it is more sensitive to moisture and requires more stringent handling procedures to prevent premature hydrolysis.
Experimental Protocols for Comparative Reactivity Analysis
To obtain direct comparative data for the reactivity of this compound and trichloroacetyl chloride, the following experimental protocols can be employed.
Comparative Esterification via In-Situ NMR Spectroscopy
This method allows for the real-time monitoring of the reaction progress and the determination of reaction kinetics.
Methodology:
-
Preparation of Reagents: Prepare equimolar solutions of this compound, trichloroacetyl chloride, and a primary alcohol (e.g., benzyl (B1604629) alcohol) in a dry, deuterated aprotic solvent (e.g., CDCl₃). Also, prepare a solution of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) in the same solvent.[6][7]
-
Reaction Setup: In a dry NMR tube, combine the alcohol and base solutions.
-
Reaction Initiation and Monitoring: At time t=0, inject the acyl chloride solution into the NMR tube, mix rapidly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.[8]
-
Data Analysis: The rate of reaction can be determined by monitoring the disappearance of the alcohol's carbinol proton signal and the appearance of the corresponding ester's proton signal over time. The initial rates for both this compound and trichloroacetyl chloride can then be calculated and compared.
Competitive Amidation with GC-MS Analysis
This experiment provides a relative reactivity measure by allowing both acyl chlorides to compete for a limited amount of a nucleophile.
Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve a primary amine (e.g., aniline) in a dry, aprotic solvent (e.g., dichloromethane).
-
Addition of Acyl Chlorides: To the stirred amine solution, add a solution containing equimolar amounts of both this compound and trichloroacetyl chloride. The total molar amount of acyl chlorides should be less than that of the amine to ensure competition.
-
Reaction and Quenching: Allow the reaction to proceed for a set period (e.g., 30 minutes) at a constant temperature. Then, quench the reaction by adding a dilute aqueous solution of a non-nucleophilic base (e.g., sodium bicarbonate).
-
Product Analysis: Extract the organic layer, dry it, and analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS). The relative peak areas of the corresponding dichloroacetylated and trichloroacetylated amide products will indicate the relative reactivity of the two acyl chlorides.
Visualizing the Reaction Mechanism and Workflow
The following diagrams illustrate the general mechanism of nucleophilic acyl substitution and a typical experimental workflow for comparing reactivity.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Workflow for comparing acyl chloride reactivity.
Conclusion
The available experimental data indicates that trichloroacetyl chloride is more reactive than this compound. This is primarily due to the increased inductive electron-withdrawing effect of the three α-chlorine atoms, which enhances the electrophilicity of the carbonyl carbon. The choice between these two reagents should be guided by the specific requirements of the chemical transformation, balancing the need for reactivity with considerations of handling and stability. For applications requiring high reactivity, trichloroacetyl chloride is the superior choice, while this compound offers a more moderate and often sufficient level of reactivity for many synthetic procedures.
References
- 1. "Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorid" by Chang-bae Kim [huskiecommons.lib.niu.edu]
- 2. epa.gov [epa.gov]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Chloramphenicol synthesis - chemicalbook [chemicalbook.com]
- 6. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
A Comparative Guide to the Quantitative Analysis of Dichloroacetyl Chloride: qNMR vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dichloroacetyl chloride, a reactive acyl chloride, is critical in various research and industrial settings, particularly in pharmaceutical development where it may be a key starting material or impurity. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Titrimetry—for the assay of this compound. The performance of each method is evaluated based on available experimental data, and detailed experimental protocols are provided to assist in method selection and implementation.
Methodology Comparison at a Glance
The choice of analytical technique for assaying this compound is dictated by factors such as the required accuracy, precision, sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, GC-FID, HPLC, and Titrimetry for this application.
| Parameter | Quantitative NMR (qNMR) | GC-FID (with Derivatization) | HPLC (Direct Analysis) | Titrimetry (Hydrolytic) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and detection by flame ionization. | Separation based on polarity and detection by UV absorbance. | Neutralization of acid formed upon hydrolysis. |
| Accuracy | High (>99%) | High (97.3% - 101.5% recovery)[1][2] | Moderate to High (Method dependent) | Moderate to High (Operator dependent) |
| Precision (%RSD) | High (<1%) | High (<2%)[1][2] | Moderate (<5%) | Moderate (<5%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999)[1][3] | Good (>0.99) | Not Applicable |
| Limit of Quantitation (LOQ) | ~0.5-5 mg/mL | ~0.03% w/w to 0.38 ppm[1][3] | Method Dependent | Not suitable for trace analysis |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Derivatization Required | No | Yes (typically)[1][2][3][4][5] | No[6] | No |
| Strengths | Primary ratio method, non-destructive, structural information. | High sensitivity, excellent for volatile impurities. | Versatile, widely available. | Simple, inexpensive equipment. |
| Weaknesses | Lower sensitivity, higher initial instrument cost. | Destructive, may require derivatization. | Lower sensitivity than GC for this analyte, potential for on-column degradation. | Lower precision and sensitivity, not suitable for complex matrices. |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Experimental Workflow for qNMR
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Separation of Chloroacetyl Chloride and Dichloroacetyl Chloride
For researchers and professionals in drug development and other scientific fields requiring high-purity chloroacetyl chloride, its separation from the close-boiling impurity, dichloroacetyl chloride, presents a significant challenge. Due to the small difference in their boiling points, simple distillation is often inefficient. This guide provides a detailed comparison of various separation techniques, complete with experimental protocols and performance data, to assist in selecting the most suitable method for your specific needs.
Comparison of Separation Methodologies
The selection of an appropriate separation technique depends on several factors, including the required purity of the final product, the scale of the separation, available equipment, and economic considerations. Below is a summary of the most common methods employed for the separation of chloroacetyl chloride and this compound.
| Method | Principle | Advantages | Disadvantages | Typical Purity of Chloroacetyl Chloride | Typical Yield |
| Fractional Distillation | Separation based on small differences in boiling points over a large surface area (fractionating column). | Simple setup, no additional reagents required. | Inefficient for close-boiling mixtures, requires a column with very high theoretical plates, often results in incomplete separation. | 95-98% | Low to moderate |
| Azeotropic Distillation | An entrainer is added to form a lower-boiling azeotrope with one component, which is then distilled off. | More effective than fractional distillation for close-boiling mixtures. Can be operated in batch or continuous mode. | Requires the selection of a suitable entrainer and subsequent removal of the entrainer from the product. | >99% | Moderate to high |
| Extractive Distillation | A high-boiling solvent is added to alter the relative volatility of the components, allowing for their separation by distillation. | Can achieve very high purity. The solvent is not distilled overhead, potentially reducing energy consumption compared to azeotropic distillation. | Requires a suitable high-boiling solvent and a second distillation step to separate the solvent from the higher-boiling component. | >99.5%[1] | High |
Experimental Protocols
Fractional Distillation
This method is most suitable for obtaining moderately pure chloroacetyl chloride or for preliminary purification before employing more advanced techniques.
Materials:
-
Mixture of chloroacetyl chloride and this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the round-bottom flask with the chloroacetyl chloride/dichloroacetyl chloride mixture and add a few boiling chips. The flask should not be more than two-thirds full.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic operation.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the lower-boiling component (chloroacetyl chloride, approx. 105-106 °C).
-
Collect the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction of chloroacetyl chloride as the distillate at a steady temperature.
-
Monitor the temperature closely. A sharp rise in temperature indicates that the higher-boiling this compound is beginning to distill. At this point, stop the distillation or change the receiving flask to collect the this compound fraction.
-
Analyze the collected fractions for purity using a suitable analytical method such as Gas Chromatography-Flame Ionization Detection (GC-FID).
Azeotropic Distillation
This method offers significantly better separation efficiency than fractional distillation by introducing an entrainer that forms a low-boiling azeotrope with chloroacetyl chloride.[2]
Materials:
-
Mixture of chloroacetyl chloride and this compound
-
Azeotrope-forming agent (entrainer), e.g., n-heptane
-
Round-bottom flask
-
Distillation column
-
Distillation head with a thermometer
-
Condenser
-
Dean-Stark trap or a similar phase-separating head (for continuous processes)
-
Receiving flask
-
Heating mantle
-
Boiling chips
Procedure (Batch Process):
-
Set up the distillation apparatus in a fume hood.
-
In the round-bottom flask, combine the chloroacetyl chloride/dichloroacetyl chloride mixture with a suitable amount of n-heptane. The optimal ratio of the entrainer to the mixture should be determined experimentally but is typically in the range of 1:1 to 2:1 by volume.
-
Add boiling chips and begin heating the mixture.
-
The n-heptane will form an azeotrope with chloroacetyl chloride, which will distill at a temperature lower than the boiling point of any of the individual components.
-
Collect the azeotrope as the distillate.
-
The this compound will be concentrated in the distillation flask.
-
The collected azeotrope can be further processed to separate the chloroacetyl chloride from the n-heptane, for example, by liquid-liquid extraction or a second distillation. In some cases, cooling the distillate can lead to phase separation, allowing for the recovery of the chloroacetyl chloride layer.[2]
-
Analyze the purity of the separated chloroacetyl chloride.
Extractive Distillation
Extractive distillation is a powerful technique for achieving high-purity chloroacetyl chloride by using a high-boiling solvent to enhance the relative volatility of the components.[1]
Materials:
-
Mixture of chloroacetyl chloride and this compound
-
High-boiling extractive solvent, e.g., n-dodecane
-
Two distillation columns (one for the extractive distillation and one for solvent recovery)
-
Heating mantles
-
Pumps for continuous feed
-
Condensers and receiving flasks
Procedure (Continuous Process):
-
Set up a continuous extractive distillation system with two columns.
-
The first column is the extractive distillation column. Heat the reboiler of this column.
-
Continuously feed the chloroacetyl chloride/dichloroacetyl chloride mixture into the middle of the extractive distillation column.
-
Continuously feed the extractive solvent (n-dodecane) near the top of the column. A typical solvent-to-feed ratio can range from 1:1 to 4:1 by weight, but the optimal ratio should be determined based on the desired purity and throughput.
-
The more volatile chloroacetyl chloride will move up the column and be collected as the overhead product (distillate).
-
The less volatile this compound will move down the column along with the high-boiling n-dodecane and be collected as the bottoms product.
-
Feed the bottoms product from the first column into the second (solvent recovery) column.
-
In the second column, distill the this compound overhead, leaving the purified n-dodecane as the bottoms product.
-
The recovered n-dodecane can be cooled and recycled back to the first column.
-
Analyze the purity of the chloroacetyl chloride distillate.
Decision Workflow for Separation Method Selection
The choice of separation method is a critical step that impacts product purity, yield, cost, and scalability. The following workflow provides a logical guide for researchers to select the most appropriate technique.
Caption: Decision workflow for selecting a separation method.
This guide provides a comprehensive overview of the primary methods for separating chloroacetyl chloride from this compound. For optimal results, it is recommended to perform small-scale pilot experiments to determine the most effective and efficient method for your specific application and available resources.
References
Safety Operating Guide
Navigating the Safe Disposal of Dichloroacetyl Chloride: A Procedural Guide
The proper disposal of dichloroacetyl chloride, a corrosive and reactive chemical, is paramount for ensuring laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage the disposal of this hazardous substance effectively. Adherence to these procedures is critical due to the compound's reactivity with moisture and its classification as a hazardous material.
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is essential to work within a certified chemical fume hood and wear the appropriate Personal Protective Equipment (PPE). This compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] It is also a combustible liquid and is sensitive to moisture.[2][3][4]
Essential Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation, a suitable respiratory apparatus is necessary.[5]
Step-by-Step Disposal Procedure
This procedure focuses on the neutralization of small quantities of this compound typically found in a laboratory setting. This compound reacts vigorously with water and bases, so the process must be slow and controlled to manage the exothermic reaction.[6]
Step 1: Preparation of Neutralizing Agent
-
Choose an appropriate neutralizing agent. A slurry of sodium carbonate (soda ash) or calcium hydroxide (B78521) (lime) is recommended.[7] An alternative is a dilute solution of sodium hydroxide.
-
Prepare the neutralizing agent in a large, appropriate chemical-resistant container (e.g., a borosilicate glass beaker or flask). The container should be large enough to accommodate the volume of both the this compound and the neutralizing solution, with ample headspace to account for any splashing or foaming.
-
Place the container with the neutralizing agent in an ice bath to dissipate the heat that will be generated during the reaction.
-
Add a magnetic stir bar to the neutralizing solution and begin stirring to ensure even mixing and temperature distribution.
Step 2: Neutralization of this compound
-
Very slowly and carefully, add the this compound dropwise to the cold, stirring basic solution using a pipette or a dropping funnel. Caution: The reaction is exothermic and will produce hydrogen chloride and dichloroacetic acid upon hydrolysis, which are then neutralized by the base.[6][8] A rapid addition can cause boiling and splashing of the corrosive mixture.
-
Monitor the temperature of the reaction mixture continuously with a thermometer. If the temperature rises significantly, pause the addition to allow the mixture to cool.
-
Once the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.
Step 3: Final Waste Preparation
-
Remove the reaction vessel from the ice bath and allow it to slowly warm to room temperature while continuing to stir.
-
Check the pH of the resulting solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, slowly add more of the basic neutralizing agent until the desired pH is reached.
-
Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly state "Neutralized this compound Waste" and list the contents.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the final disposal of this waste stream. It must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][7]
Step 4: Decontamination of Empty Containers
-
Rinse the empty this compound container multiple times with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and treated as hazardous waste.
-
Subsequently, decontaminate the container by carefully rinsing it with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[9]
-
Dispose of the cleaned container as instructed by your institution's EHS guidelines.
Quantitative Data and Hazard Summary
The following table summarizes key quantitative data and hazard information for this compound.
| Property | Data | Citation(s) |
| Chemical Formula | C₂HCl₃O | [10] |
| Molar Mass | 147.38 g/mol | [10] |
| Boiling Point | 107-108 °C | [4] |
| Density | 1.532 g/mL at 25 °C | [4] |
| Flash Point | 66 °C (151 °F) | [4][6] |
| NFPA 704 Ratings | Health: - , Flammability: 2, Instability: 2, Special: W (Water-reactive) | [7] |
| Primary Hazards | Corrosive, Combustible, Moisture Sensitive, Lachrymator | [1][2][3] |
| Incompatible Materials | Water, Strong Bases, Alcohols, Moisture | [2][3] |
| Neutralizing Agents | Dry lime, sand, or soda ash for spills; aqueous bases for neutralization | [7] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. This compound CAS#: 79-36-7 [m.chemicalbook.com]
- 5. img.guidechem.com [img.guidechem.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. Synthesis Process Of this compound - hangdachem.com [hangdachem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Dichloroacetyl Chloride
Essential safety protocols for the handling and disposal of dichloroacetyl chloride are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to minimize risks and manage this chemical responsibly.
This compound is a corrosive, combustible liquid that is also a suspected carcinogen.[1] It reacts with moisture, including in the air, to produce corrosive gases.[2] Proper personal protective equipment (PPE) and handling procedures are therefore non-negotiable for laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to protect against the severe hazards of this compound. This includes protection for the respiratory system, eyes, face, hands, and body.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors. In situations with potential for high concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) is required.[3] | This compound is corrosive to the respiratory tract and can cause severe irritation, coughing, and shortness of breath.[1][4] Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield are mandatory.[3][6] Contact lenses should not be worn when handling this chemical.[3][4] | The substance can cause severe eye burns and damage.[1][5] A face shield provides an additional layer of protection against splashes. |
| Hand Protection | Elbow-length PVC or other appropriate chemically resistant gloves (e.g., Viton®, Butyl rubber).[3] Gloves must be inspected for integrity before each use.[6] | This compound is corrosive and can cause severe skin burns upon contact.[1][5] |
| Body Protection | A chemically resistant apron or full-body suit is required over standard laboratory clothing.[3][7] Trousers should be worn outside of boots to prevent chemicals from entering footwear.[3] | This protects against skin contact from spills or splashes. Contaminated clothing should be removed immediately and laundered by trained personnel before reuse.[1][2] |
| Foot Protection | Closed-toe shoes made of chemically resistant material. | Provides protection against spills. |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure. Emergency eyewash stations and safety showers must be readily accessible in the work area.[2][5]
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][3][8] Seek immediate medical attention from an ophthalmologist.[1] |
| Skin Contact | Immediately remove all contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes.[1][2][8] Seek immediate medical attention.[1][2] |
| Inhalation | Move the individual to fresh air immediately.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[3][5] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[1][8] Have the person rinse their mouth with water and drink one or two glasses of water.[1] Seek immediate medical attention.[1][5] |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and incidents.
Spill and Disposal Management
In the event of a spill, evacuate all non-essential personnel from the area.[2] For small spills, use a non-combustible absorbent material like dry lime, sand, or soda ash to cover the spill.[2] Do not use water or wet methods for cleanup, as this compound reacts with water.[2] Collect the absorbed material into a sealed container for disposal as hazardous waste.[2] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
All waste containing this compound must be treated as hazardous waste.[1][2] Do not mix with other waste streams.[1] Containers should be tightly sealed, properly labeled, and stored in a cool, dry, well-ventilated area away from moisture and incompatible materials.[2][5] Disposal must be carried out in accordance with all local, state, and federal regulations.[1]
PPE Selection Logic
The selection of appropriate PPE is a critical decision-making process based on the potential for exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
